1,5-Dihydroxypentan-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydroxypentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOWHQAFPBKSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565482 | |
| Record name | 1,5-Dihydroxypentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-85-7 | |
| Record name | 1,5-Dihydroxypentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dihydroxypentan-3-one: Structure, Properties, and Synthetic Potential
This technical guide provides a comprehensive overview of 1,5-dihydroxypentan-3-one, a versatile chemical intermediate with significant potential for applications in research, particularly in the fields of fine chemical synthesis and drug development. While detailed peer-reviewed studies on this specific molecule are not abundant, this paper synthesizes available data from chemical databases and supplier specifications, coupled with established principles of organic chemistry, to offer valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
This compound is a symmetrical dihydroxyketone. Its structure features a five-carbon chain with a central ketone functional group and primary hydroxyl groups at the terminal positions.[1][2]
The IUPAC name for this compound is this compound.[2] It is also commonly referred to as 1,5-dihydroxy-3-pentanone.[1] The presence of two hydroxyl groups and a central ketone makes it a trifunctional molecule, imparting a unique combination of reactivity and physical properties.
The key identifiers for this compound are:
-
CAS Number: 4254-85-7[3]
-
Molecular Formula: C₅H₁₀O₃[3]
-
Molecular Weight: 118.13 g/mol
-
InChI Key: DEOWHQAFPBKSMV-UHFFFAOYSA-N[1]
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its functional groups. The hydroxyl groups contribute to its polarity and ability to act as both a hydrogen bond donor and acceptor, suggesting good solubility in polar solvents.[5] The ketone group also contributes to its polarity.
| Property | Value | Source |
| Appearance | Yellow liquid | [6] |
| Purity | ≥ 95% (HPLC) | [3][6] |
| Boiling Point | 271.0 ± 15.0 °C (Predicted) | [5] |
| Density | 1.144 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in polar and nonpolar solvents | [5] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry place | [4][6] |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, only two distinct signals for the methylene protons and one for the hydroxyl protons would be expected. The protons on the carbons adjacent to the hydroxyl groups (C1 and C5) would likely appear as a triplet, coupled to the adjacent methylene protons. The protons on the carbons adjacent to the ketone (C2 and C4) would also appear as a triplet. The hydroxyl protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: Three distinct signals are expected. The carbon of the ketone (C3) would have the largest chemical shift (downfield). The carbons bearing the hydroxyl groups (C1 and C5) would be next, followed by the carbons adjacent to the ketone (C2 and C4).
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
A strong, broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
-
A strong, sharp peak around 1710 cm⁻¹ due to the C=O stretching of the ketone.
-
Peaks in the 2850-2950 cm⁻¹ region for C-H stretching.
Mass Spectrometry: The nominal molecular weight is 118, so the molecular ion peak (M+) would be observed at m/z 118. Common fragmentation patterns would likely involve the loss of water (M-18), cleavage adjacent to the carbonyl group, and other fragmentations characteristic of ketones and alcohols.
Reactivity and Synthetic Potential
The trifunctional nature of this compound makes it a versatile building block in organic synthesis.[5][6] Its reactivity is centered around its two primary hydroxyl groups and one ketone.
Reactions of the Hydroxyl Groups:
-
Esterification: The primary hydroxyl groups can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This is a common reaction for modifying the properties of a molecule or for introducing protecting groups.[6]
-
Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. This would transform the molecule into a diketone or a dicarboxylic acid ketone.[6]
-
Etherification: The hydroxyl groups can be converted to ethers, for example, through the Williamson ether synthesis.
Reactions of the Ketone Group:
-
Reduction: The ketone can be reduced to a secondary alcohol, yielding 1,3,5-pentanetriol.
-
Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing functional group.
-
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction.
-
Grignard and Organolithium Reactions: The ketone is susceptible to nucleophilic attack by organometallic reagents to form tertiary alcohols.
Caption: Potential reaction pathways for this compound.
Potential Applications in Drug Development and Research
While specific examples of this compound in drug development are not prominent in the literature, its structural motifs are relevant. As a small, functionalized molecule, it can serve as a valuable scaffold or intermediate in the synthesis of more complex molecules.[5][6]
-
Scaffold for Library Synthesis: The three functional groups provide handles for combinatorial chemistry, allowing for the rapid generation of a library of derivatives for biological screening.
-
Linker Chemistry: The symmetrical nature and terminal hydroxyl groups make it a candidate for use as a linker in applications such as antibody-drug conjugates (ADCs) or PROTACs, after appropriate functionalization.
-
Analogy to Biologically Active Dihydroxyketones: The dihydroxyketone moiety is present in biologically important molecules. For instance, 4,5-dihydroxy-2,3-pentanedione (DPD) is an autoinducer involved in bacterial quorum sensing.[7][8] Research into DPD and its analogs to modulate bacterial communication highlights the potential biological relevance of the dihydroxyketone scaffold.[7][8] The synthesis of DPD analogs for structure-activity relationship (SAR) studies demonstrates a research paradigm where a simple core like this compound could be valuable.
Proposed Synthetic Route
A plausible and straightforward synthesis of this compound could be envisioned starting from readily available precursors. One such conceptual pathway is the hydration of a divinyl ketone, which itself can be synthesized from acetone and formaldehyde.
Caption: A conceptual synthetic pathway to this compound.
Disclaimer: This proposed synthesis is based on established chemical principles and is for illustrative purposes. A thorough literature search and experimental validation would be required to establish a robust and optimized protocol.
Safety and Handling
According to available safety data sheets, this compound should be handled with care in a well-ventilated area.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[9] It should be stored in a tightly closed container in a cool, dry place.[9]
Conclusion
This compound is a chemical with considerable, albeit largely underexplored, potential as a building block in synthetic chemistry. Its symmetrical structure and trifunctionality offer a range of possibilities for creating diverse and complex molecules. While a dedicated body of peer-reviewed literature is currently lacking, the fundamental principles of its reactivity are well-understood. For drug development professionals and researchers, this molecule represents an opportunity to innovate, whether by incorporating it as a novel scaffold, utilizing it as a versatile linker, or exploring the biological activities of its derivatives. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential.
References
- 1. 1,5-Dihydroxy-3-pentanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. guidechem.com [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to 1,5-Dihydroxypentan-3-one (CAS: 4254-85-7)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Synthon
1,5-Dihydroxypentan-3-one, with its seemingly simple five-carbon backbone, presents a unique case study in chemical synthesis and application. While commercially available and noted for its utility as a versatile building block, a deep dive into the scientific and patent literature reveals a surprising scarcity of detailed, publicly available research focused specifically on this molecule. This guide, therefore, adopts a dual approach. Firstly, it collates and presents all available direct information on this compound. Secondly, and more critically for the discerning researcher, it contextualizes this information within the broader landscape of related chemical principles and analogous structures. By exploring the synthesis and reactivity of gamma-hydroxy ketones and the applications of similar polyfunctional C5 synthons, this document aims to provide not just the known facts, but also a framework for inferring the potential and navigating the challenges of working with this specific compound.
Section 1: Core Chemical and Physical Identity
This compound is a polyfunctional organic molecule characterized by a central ketone group flanked by two primary alcohol functionalities. This structure imparts a high degree of polarity and reactivity, making it a potentially valuable intermediate in multi-step organic synthesis.[1]
Structural and Physicochemical Data
A compilation of the key physicochemical properties of this compound is presented in Table 1. These values are critical for predicting its behavior in various solvent systems and for the development of analytical methods.
| Property | Value | Source(s) |
| CAS Number | 4254-85-7 | [2][3] |
| Molecular Formula | C₅H₁₀O₃ | [2][3] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| Appearance | Yellow Liquid | [1][4] |
| IUPAC Name | This compound | [2] |
| SMILES | C(CO)C(=O)CCO | [2] |
| InChIKey | DEOWHQAFPBKSMV-UHFFFAOYSA-N | [2] |
| Predicted Boiling Point | 271.0 ± 15.0 °C | [5] |
| Predicted Density | 1.144 ± 0.06 g/cm³ | [5] |
| Predicted LogP | -0.67970 | [5] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [4] |
Section 2: Synthesis and Manufacturing Considerations
Postulated Synthetic Pathways
A logical retrosynthetic analysis suggests that this compound could be synthesized via an aldol condensation reaction. A potential route could involve the reaction of dihydroxyacetone with an appropriate C2 synthon. The causality behind this choice lies in the readily available and highly functionalized nature of dihydroxyacetone as a C3 building block.
Conceptual Protocol: Aldol Condensation Approach
-
Reactant Selection: Dihydroxyacetone (a C3 synthon) and an enolate equivalent of acetaldehyde (a C2 synthon). The choice of dihydroxyacetone is predicated on its established utility in forming complex carbohydrate-like structures.
-
Reaction Conditions: The reaction would likely proceed under basic conditions to facilitate the formation of the enolate. The choice of base and solvent would be critical to control side reactions such as self-condensation of the acetaldehyde equivalent.
-
Work-up and Purification: Acidic work-up to neutralize the base, followed by extraction and chromatographic purification (e.g., column chromatography on silica gel) would be necessary to isolate the target compound from starting materials and byproducts.
The workflow for this conceptual synthesis is depicted below:
References
Spectroscopic data of 1,5-Dihydroxypentan-3-one (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of 1,5-Dihydroxypentan-3-one
Introduction
This compound, with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , is a symmetrical β-hydroxy ketone.[1][2][3][4] Its structure features a central ketone flanked by two ethyl alcohol moieties. This arrangement of functional groups makes it a versatile building block in organic synthesis and a subject of interest in various chemical applications, from pharmaceuticals to the food industry.[5] The precise characterization of its molecular structure is paramount for its application and for quality control, making a thorough understanding of its spectroscopic data essential.
This guide provides a detailed analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data are based on established principles of spectroscopy and data from analogous structures, providing a robust reference for researchers, scientists, and drug development professionals.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl protons, causing their signal to disappear.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum and Interpretation
Due to the symmetry of the molecule, only three distinct signals are expected in the ¹H NMR spectrum, excluding the hydroxyl protons which may be broad or exchange with the solvent.
-
Hydroxyl Protons (-OH): The chemical shift of these protons is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet. In D₂O, this signal will disappear due to H-D exchange.
-
Methylene Protons adjacent to Hydroxyl (C1-H, C5-H): These protons are in an identical chemical environment. They are adjacent to a hydroxyl group, which is deshielding. They are also coupled to the methylene protons at C2 and C4. Therefore, this signal is predicted to be a triplet.
-
Methylene Protons adjacent to Ketone (C2-H, C4-H): These protons are also in an identical chemical environment, adjacent to the electron-withdrawing carbonyl group. They are coupled to the methylene protons at C1 and C5, resulting in a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Triplet (t) | 4H | -CH₂-OH |
| ~2.7 | Triplet (t) | 4H | -CH₂-C=O |
| Variable | Broad Singlet | 2H | -OH |
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is usually necessary.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline-corrected, and referenced.
Predicted ¹³C NMR Spectrum and Interpretation
The symmetry of this compound results in only three expected signals in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value). Carbonyl carbons of ketones typically absorb in the range of 190-215 δ.[6]
-
Methylene Carbons adjacent to Ketone (C2, C4): These carbons are adjacent to the electron-withdrawing carbonyl group and will be deshielded, appearing downfield.
-
Methylene Carbons adjacent to Hydroxyl (C1, C5): These carbons are bonded to an electronegative oxygen atom and will also be deshielded, but typically less so than those adjacent to the ketone.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C=O (C3) |
| ~60 | -CH₂-OH (C1, C5) |
| ~45 | -CH₂-C=O (C2, C4) |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will be dominated by the characteristic absorptions of its hydroxyl and carbonyl groups.
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness is a result of hydrogen bonding.
-
C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone is expected around 1715 cm⁻¹.[6] Conjugation, which is absent here, would lower this frequency.[7]
-
C-O Stretch: A C-O stretching vibration from the alcohol functional groups is expected in the region of 1000-1250 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 3200-3600 (broad) | O-H (Alcohol) | Stretching |
| 2850-2960 | C-H (sp³) | Stretching |
| ~1715 (strong, sharp) | C=O (Ketone) | Stretching |
| 1000-1250 | C-O (Alcohol) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: A common method for this type of molecule is Electron Ionization (EI). In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Interpretation
-
Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, is expected at an m/z value equal to its molecular weight, which is 118. However, for alcohols and ketones, the molecular ion peak can sometimes be weak or absent.
-
Fragmentation: The molecule is expected to undergo characteristic fragmentation patterns. Alpha-cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon, is a common fragmentation pathway for ketones.[6]
Key Predicted Fragmentation Pathways:
Caption: Alpha-cleavage fragmentation of this compound.
Another likely fragmentation is the loss of a water molecule from the molecular ion, leading to a peak at m/z 100.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion |
| 118 | [C₅H₁₀O₃]⁺˙ (Molecular Ion) |
| 100 | [M - H₂O]⁺˙ |
| 73 | [O=C-CH₂-CH₂OH]⁺ |
| 45 | [CH₂-CH₂OH]⁺ |
References
- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,5-Dihydroxy-3-pentanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
Technical Guide: An Examination of the Physical Properties of 1,5-Dihydroxypentan-3-one
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the known physical properties of 1,5-Dihydroxypentan-3-one (CAS No. 4254-85-7), a functionally rich organic compound. With its bifunctional hydroxyl groups and central ketone moiety, this molecule serves as a versatile intermediate in the synthesis of complex pharmaceuticals and specialty chemicals.[1][2][3][4] This guide moves beyond a simple data summary to offer insights into the causality behind experimental considerations and addresses the current gaps in publicly available data, ensuring a trustworthy and authoritative resource for laboratory professionals.
Core Physical Characteristics: A Summary
Accurate physical property data is fundamental for process design, purification, and modeling in drug development and chemical synthesis. The following table summarizes the currently available data for this compound.
| Property | Value | Source & Remarks |
| Molecular Formula | C₅H₁₀O₃ | PubChem[5] |
| Molecular Weight | 118.13 g/mol | PubChem, Guidechem[1][5] |
| CAS Number | 4254-85-7 | Guidechem, Chem-Impex[1][2] |
| Appearance | Colorless to Yellow Liquid | Contradictory reports: Guidechem[1] reports "colorless," while Chem-Impex[2][3] reports "yellow." This may indicate variance in sample purity. |
| Boiling Point | 271.0 ± 15.0 °C | Predicted value. [1] Experimental verification is highly recommended. |
| Melting Point | Data Not Available | A Safety Data Sheet (SDS) explicitly states no data is available.[6] As a liquid at STP, the melting/freezing point is below ambient temperature. |
| Density | 1.144 ± 0.06 g/cm³ | Predicted value. [1] |
In-Depth Analysis of Thermal Properties
The thermal transition points—melting and boiling—are critical parameters for handling, purification, and reaction setup. For this compound, the available data is primarily computational, which necessitates a cautious and informed approach in the laboratory.
The sole available boiling point is a predicted value of 271.0 ± 15.0 °C .[1] This prediction is likely derived from quantitative structure-property relationship (QSPR) models, which estimate physical properties based on molecular structure.
-
Expertise & Causality: The high predicted boiling point is consistent with the molecule's structure. The two terminal hydroxyl groups allow for significant intermolecular hydrogen bonding, which requires substantial thermal energy to overcome, thus elevating the boiling point. The molecule's polarity, due to the ketone and hydroxyl groups, further contributes to strong dipole-dipole interactions.
-
Trustworthiness & Experimental Prudence: While QSPR models are powerful, they are not a substitute for empirical data. The ±15.0 °C margin of error highlights the uncertainty.[1] Furthermore, molecules with multiple functional groups, especially hydroxyls, can be susceptible to thermal decomposition at elevated temperatures. Therefore, when performing distillation, it is crucial to use a vacuum to lower the boiling point and minimize the risk of degradation, which could compromise sample purity.
Currently, no experimental or predicted melting point for this compound is published in readily accessible literature. A relevant Safety Data Sheet explicitly confirms that this data is not available.[6] The compound is consistently described as a liquid at standard temperature and pressure, indicating its melting (or freezing) point is below 20-25 °C.[1][2] The recommended storage conditions of 0-8 °C further imply that it remains liquid at refrigeration temperatures.[2][7]
Recommended Experimental Protocols for Verification
To ensure self-validating and reproducible results, the following standard methodologies are recommended for the empirical determination of the boiling and melting (freezing) points of this compound.
The following diagram outlines the logical workflow for characterizing a sample of this compound, starting from sample acquisition to final data reporting.
Caption: Logical workflow for the experimental characterization of this compound.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using a small-scale flask (e.g., 25 mL), a short-path distillation head equipped with a digital thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge (manometer) positioned between the apparatus and the pump.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Evacuation: Slowly and carefully reduce the pressure within the apparatus to a stable, desired level (e.g., 10 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature at which a steady reflux of condensate is observed on the thermometer bulb. Simultaneously, record the precise pressure from the manometer.
-
Normalization: Use a standard pressure-temperature nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to standard atmospheric pressure (760 mmHg). This step is authoritative for comparing the value against literature.
-
Apparatus Setup: Place a sample (e.g., 2-3 mL) into a test tube equipped with a digital thermometer and a small magnetic stir bar.
-
Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt or dry ice-acetone bath) and stir the sample gently to ensure uniform cooling.
-
Observation: Monitor the temperature as the sample cools. The temperature will drop steadily and then plateau as the first crystals appear and the liquid begins to solidify.
-
Data Recording: The temperature of this plateau is the freezing point. For a pure substance, the freezing point and melting point are identical. Record the temperature range from the appearance of the first crystal to the complete solidification of the material.
References
Solubility of 1,5-Dihydroxypentan-3-one in various organic solvents
An In-Depth Technical Guide to the Solubility of 1,5-Dihydroxypentan-3-one in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a versatile building block in the pharmaceutical and fine chemical industries.[1][2][3] We delve into the theoretical principles governing its solubility, underpinned by its unique molecular structure featuring both ketone and hydroxyl functional groups. A detailed, self-validating experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method is presented, coupled with UV-Vis spectroscopic quantification. The guide synthesizes this information to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodology for evaluating the solubility of this key intermediate in a range of common organic solvents.
Introduction: The Molecular Profile of this compound
This compound (CAS No: 4254-85-7) is an organic compound with the molecular formula C₅H₁₀O₃.[4] Its structure is characterized by a five-carbon chain containing a central ketone group (at C3) and two terminal hydroxyl (-OH) groups (at C1 and C5).
This unique combination of functional groups dictates its physicochemical properties and, most critically, its solubility. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the carbonyl oxygen of the ketone group can act as a hydrogen bond acceptor.[5][6] These features suggest a strong potential for interaction with polar solvents. The underlying carbon backbone, however, contributes a degree of nonpolar character. Understanding the balance between these hydrophilic (hydroxyl, ketone) and lipophilic (carbon chain) features is paramount to predicting and manipulating its solubility for applications in synthesis, formulation, and purification.[2][3]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7][8] The dissolution process requires that the energy used to break the solute-solute and solvent-solvent interactions is compensated by the energy released from the formation of new solute-solvent interactions.
For this compound, the primary intermolecular forces at play are:
-
Hydrogen Bonding: This is the strongest intermolecular force and will dominate its interactions with protic solvents (e.g., water, ethanol).[9][10][11] The two -OH groups can donate hydrogen bonds, and all three oxygen atoms can accept hydrogen bonds.
-
Dipole-Dipole Interactions: The polar ketone group creates a significant dipole moment, allowing for strong interactions with other polar molecules (e.g., acetone, acetonitrile).
-
London Dispersion Forces: These weaker forces, arising from temporary fluctuations in electron density, are present in all molecules and represent the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).
Based on these principles, it is hypothesized that this compound will exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, the shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[12][13] This method ensures that a saturated solution is formed and that the system has reached equilibrium. The subsequent quantification of the dissolved solute is critical for accuracy; UV-Vis spectroscopy provides a rapid and precise method, provided the analyte has a suitable chromophore.
Causality Behind Experimental Design
-
Choice of Method: The shake-flask method is selected over kinetic methods because thermodynamic solubility is a fundamental property crucial for formulation and preclinical development, representing the true equilibrium point of the system.[12][14] Kinetic methods, while faster, can often overestimate solubility due to the formation of supersaturated solutions.[12]
-
Equilibration Time: An incubation period of 24 hours is chosen to ensure that the dissolution process reaches a true equilibrium, a critical factor for thermodynamic accuracy.[14]
-
Temperature Control: The experiment is conducted at a constant temperature (25 °C) as solubility is highly temperature-dependent.
-
Quantification: UV-Vis spectroscopy is a common and reliable technique for determining the concentration of organic compounds in solution.[15] A calibration curve is essential for converting absorbance measurements into concentration, forming the self-validating core of the quantification step.[16]
Experimental Workflow Diagram
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. al-kindipublisher.com [al-kindipublisher.com]
- 10. youtube.com [youtube.com]
- 11. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. enamine.net [enamine.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Unseen Workhorse: 1,5-Dihydroxypentan-3-one as a Reactive Intermediate in Organic Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of organic synthesis, certain molecules, while not always in the limelight, serve as crucial pivot points for the construction of complex molecular architectures. 1,5-Dihydroxypentan-3-one is one such unassuming yet powerful reactive intermediate. This technical guide delves into the core of its synthetic utility, offering insights into its preparation, reactivity, and strategic deployment in the synthesis of valuable compounds. We will explore the causality behind experimental choices, providing a trustworthy framework for its application in research and development.
Understanding the Core Synthon: From Citric Acid to a Versatile Building Block
The journey to harnessing the synthetic potential of this compound begins with its logical and cost-effective precursor, 1,3-acetonedicarboxylic acid and its esters.
The Genesis: Synthesis of 1,3-Acetonedicarboxylic Acid
1,3-Acetonedicarboxylic acid is readily prepared from the abundant and inexpensive starting material, citric acid. The classical approach involves the treatment of citric acid with fuming sulfuric acid (oleum), which facilitates a decarbonylation and dehydration cascade to yield the desired product.[1][2] While effective, this method requires careful handling of highly corrosive reagents.
Experimental Protocol: Preparation of 1,3-Acetonedicarboxylic Acid from Citric Acid [2]
-
In a well-ventilated fume hood, a flask equipped with a mechanical stirrer is charged with fuming sulfuric acid (20% SO₃).
-
The flask is cooled in an ice-salt bath to -5 °C.
-
Finely powdered citric acid is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred and allowed to warm to 30 °C until the vigorous evolution of carbon monoxide ceases.
-
The reaction mixture is then carefully poured onto cracked ice, causing the 1,3-acetonedicarboxylic acid to precipitate.
-
The crude product is collected by filtration, washed with cold ethyl acetate, and used immediately in the next step due to its limited stability.[2]
The instability of the free acid, which readily decarboxylates to acetone and carbon dioxide, necessitates its prompt conversion to more stable ester derivatives for storage and subsequent use.[3]
Stabilization and Functionalization: Esterification to Dialkyl 1,3-Acetonedicarboxylates
The most common and practical forms of this synthon are its dialkyl esters, such as dimethyl 1,3-acetonedicarboxylate (DMAD). Esterification can be achieved in situ following the synthesis of the dicarboxylic acid.
Experimental Protocol: In Situ Esterification to Dimethyl 1,3-Acetonedicarboxylate
-
Following the preparation of 1,3-acetonedicarboxylic acid from citric acid and sulfuric acid, the reaction mixture is carefully cooled.
-
Methanol is slowly added to the mixture, maintaining a low temperature.
-
The mixture is then stirred for several hours to allow for complete esterification.
-
The reaction is worked up by pouring it into a mixture of ice and water, followed by extraction with an organic solvent (e.g., chloroform).
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
The crude dimethyl 1,3-acetonedicarboxylate can be purified by vacuum distillation to yield a colorless to pale yellow oil.
This stable diester serves as the immediate precursor to our target intermediate, this compound.
The Key Transformation: Selective Reduction to this compound
The conversion of dimethyl 1,3-acetonedicarboxylate to this compound requires the selective reduction of the two ester functionalities without affecting the central ketone. This presents a classic chemoselectivity challenge. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the esters and the ketone to the corresponding triol,[2][4] a milder reagent is necessary.
Sodium borohydride (NaBH₄) is typically used for the reduction of aldehydes and ketones and is generally unreactive towards esters under standard conditions.[5][6] However, the presence of an adjacent keto group can activate the ester carbonyls towards reduction by NaBH₄, often necessitating careful control of reaction conditions.[7]
Conceptual Synthetic Pathway: Reduction of Dimethyl 1,3-Acetonedicarboxylate
Proposed Experimental Protocol: Selective Reduction of Dimethyl 1,3-Acetonedicarboxylate
-
Dimethyl 1,3-acetonedicarboxylate is dissolved in a suitable protic solvent, such as a mixture of tetrahydrofuran (THF) and methanol.[5]
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution).
-
The product is extracted with an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography on silica gel.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4254-85-7 | |
| Molecular Formula | C₅H₁₀O₃ | |
| Molecular Weight | 118.13 g/mol | |
| Appearance | Yellow liquid | [8] |
| Storage | 2-8 °C |
The Heart of the Matter: Reactivity and Synthetic Applications
This compound is a versatile building block due to the presence of three functional groups: a central ketone and two primary hydroxyl groups.[8] This trifunctional nature allows for a variety of subsequent transformations.
Intramolecular Cyclizations: A Gateway to Heterocycles
The spatial relationship of the hydroxyl and keto groups in this compound and its derivatives makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, under acidic or basic conditions, it can be envisioned to cyclize, forming furanone or pyranone derivatives, which are common motifs in natural products.[9]
A Modern Take on Classic Reactions: The Robinson Tropinone Synthesis
The Robinson tropinone synthesis is a landmark in biomimetic synthesis and a prime example of a tandem reaction.[7] Classically, this reaction utilizes a dialkyl 1,3-acetonedicarboxylate.[1] The reaction involves a double Mannich reaction between succinaldehyde, a primary amine (like methylamine), and the acetonedicarboxylate.[7]
While the classic synthesis employs the diester, the use of this compound as a direct precursor in a modified approach could offer alternative pathways and avoid the final decarboxylation step under harsh conditions, potentially leading to novel tropane alkaloid analogs.
Stability and Handling: A Practical Perspective
As a reactive intermediate, this compound requires careful handling. It is recommended to store the compound at low temperatures (2-8 °C) to minimize degradation. The presence of both hydroxyl and ketone functionalities suggests potential instability under strongly acidic or basic conditions, which could catalyze self-condensation or decomposition reactions. Therefore, reactions involving this intermediate should be conducted under controlled pH and temperature.
Conclusion and Future Outlook
This compound, though often overshadowed by its dicarboxylic acid precursor, holds significant untapped potential as a reactive intermediate in organic synthesis. Its straightforward, albeit nuanced, preparation from inexpensive starting materials and its trifunctional nature make it an attractive building block for the construction of diverse and complex molecules, particularly heterocycles. For researchers and drug development professionals, a deeper understanding of the reactivity and handling of this versatile intermediate can unlock new synthetic strategies and pave the way for the discovery of novel chemical entities. Further exploration into its direct application in tandem reactions and the synthesis of natural product analogs is a promising avenue for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity of 1,5-Dihydroxypentan-3-one: A Chemoselective Approach
Abstract
1,5-Dihydroxypentan-3-one is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its structure, featuring two primary hydroxyl groups and a central ketone, presents unique challenges and opportunities for chemical manipulation. This in-depth technical guide provides a comprehensive analysis of the reactivity of these functional groups, with a strong emphasis on achieving chemoselectivity. We will explore the underlying principles governing the differential reactivity of the hydroxyl and ketone moieties and present field-proven strategies and detailed experimental protocols for their selective transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important intermediate.
Introduction: The Structural and Electronic Landscape of this compound
This compound possesses a symmetrical structure with two primary hydroxyl (-OH) groups flanking a central ketone (C=O) group.[2][3] This arrangement creates a molecule with distinct reactive sites, each with its own electronic and steric characteristics. The hydroxyl groups are nucleophilic and can also act as proton donors, while the ketone group is electrophilic at the carbonyl carbon and susceptible to nucleophilic attack.
The interplay between these functional groups is a key determinant of the molecule's overall reactivity. Understanding the factors that influence the selective reaction at either the hydroxyl or ketone groups is paramount for its successful application in multi-step syntheses.
Reactivity of the Hydroxyl Groups
The two primary hydroxyl groups in this compound are chemically equivalent and exhibit typical alcohol reactivity. Key transformations involving these groups include oxidation, protection, and etherification/esterification.
Oxidation of the Hydroxyl Groups
The oxidation of alcohols is a fundamental transformation in organic chemistry, yielding carbonyl compounds.[4] Primary alcohols, such as those in this compound, can be oxidized to aldehydes or further to carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.[4][5][6][7]
Chemoselectivity Challenge: The primary challenge in the oxidation of this compound is to selectively oxidize the hydroxyl groups without affecting the ketone functionality. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) will likely lead to over-oxidation and potential cleavage of the carbon chain.[4][7] Milder reagents are therefore preferred for a controlled oxidation to the corresponding dialdehyde or dicarboxylic acid.
Table 1: Common Oxidizing Agents for Primary Alcohols
| Oxidizing Agent | Product from Primary Alcohol | Notes |
| Pyridinium chlorochromate (PCC) | Aldehyde | A mild and selective reagent for the oxidation of primary alcohols to aldehydes.[5][7] |
| Dess-Martin periodinane (DMP) | Aldehyde | Known for its mild reaction conditions and high yields.[5] |
| Swern Oxidation | Aldehyde | Utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride.[5] |
| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid | A strong oxidizing agent that will convert primary alcohols directly to carboxylic acids.[5][7] |
Protection of the Hydroxyl Groups
In many synthetic routes, it is necessary to temporarily "mask" the reactive hydroxyl groups to prevent them from interfering with reactions targeting the ketone. This is achieved through the use of protecting groups. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
Common Protecting Groups for Alcohols:
-
Silyl Ethers: Trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of formation and selective removal.
-
Acetals: Formation of acetals, such as methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, is another effective strategy.
The selective protection of one hydroxyl group over the other in a symmetrical diol can be challenging but may be achieved under carefully controlled stoichiometric conditions.
Experimental Protocol: Silyl Ether Protection of Hydroxyl Groups
Objective: To protect the primary hydroxyl groups of this compound as their tert-butyldimethylsilyl (TBDMS) ethers.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (2.2 equivalents) in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bis-TBDMS protected diol.
Causality: Imidazole acts as a base to deprotonate the hydroxyl group, making it a more potent nucleophile to attack the silicon center of TBDMSCl. It also serves as a catalyst. Using a slight excess of the silylating agent ensures complete protection of both hydroxyl groups.
Reactivity of the Ketone Group
The ketone group in this compound is an electrophilic center and is susceptible to a variety of nucleophilic addition and condensation reactions.
Reduction of the Ketone
The reduction of the ketone to a secondary alcohol is a common transformation.[8][9] This reaction introduces a new stereocenter, and therefore, stereoselective reduction methods are often employed, particularly in the synthesis of chiral molecules.
Chemoselectivity Challenge: The key to selectively reducing the ketone is to use a reducing agent that does not affect the hydroxyl groups. Hydride reagents are commonly used for this purpose.
Table 2: Common Reducing Agents for Ketones
| Reducing Agent | Reactivity | Notes |
| Sodium borohydride (NaBH4) | Mild | A versatile and selective reagent for the reduction of aldehydes and ketones.[10] It is generally unreactive towards esters and amides.[10] |
| Lithium aluminum hydride (LiAlH4) | Strong | A powerful reducing agent that will reduce ketones, aldehydes, esters, and carboxylic acids.[9] It is highly reactive and must be used in anhydrous conditions.[9] |
| Diisobutylaluminium hydride (DIBAL-H) | Mild | Can be used for the selective reduction of ketones. |
| Catalytic Hydrogenation (H2/catalyst) | Varies | The reactivity depends on the catalyst (e.g., Pd, Pt, Ni) and reaction conditions. |
For the selective reduction of the ketone in this compound, sodium borohydride is an excellent choice due to its mild nature and tolerance of the hydroxyl groups.[10]
Experimental Protocol: Selective Ketone Reduction
Objective: To selectively reduce the ketone group of this compound to a secondary alcohol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of 1 M HCl until the effervescence ceases.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triol by flash column chromatography.
Causality: Sodium borohydride acts as a source of hydride ions (H-), which are nucleophilic and attack the electrophilic carbonyl carbon. The use of a protic solvent like methanol allows for the protonation of the resulting alkoxide intermediate to yield the alcohol.
Nucleophilic Addition and Condensation Reactions
The ketone carbonyl can undergo addition by various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide. It can also participate in condensation reactions, for example, with amines to form imines or with ylides in Wittig-type reactions. The presence of the hydroxyl groups may require their prior protection to avoid side reactions with these often basic and highly reactive nucleophiles.
Interplay of Functional Groups: Intramolecular Cyclization
The proximity of the hydroxyl and ketone groups in this compound allows for the possibility of intramolecular reactions. One such reaction is the formation of a cyclic hemiketal. This is an equilibrium process that can be catalyzed by either acid or base.
This equilibrium can be an important consideration in reactions involving this compound, as the cyclic form will have different reactivity compared to the open-chain form. For instance, the ketone group is masked in the hemiketal form. Reaction conditions can be manipulated to favor either the open-chain or cyclic form.
Chemoselective Strategies: A Summary
Achieving high chemoselectivity in reactions involving this compound hinges on a careful selection of reagents and reaction conditions.
Conclusion
This compound is a molecule with a rich and versatile chemistry. A thorough understanding of the distinct reactivity of its hydroxyl and ketone functional groups is crucial for its effective utilization in organic synthesis. By employing the principles of chemoselectivity and the strategic use of protecting groups, researchers can unlock the full potential of this valuable building block for the development of complex molecules, including new pharmaceutical agents. The experimental protocols and strategies outlined in this guide provide a solid foundation for the rational design of synthetic routes involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Carbonyl reduction - Wikipedia [en.wikipedia.org]
The Latent Therapeutic Potential of 1,5-Dihydroxypentan-3-one: A Technical Guide for Medicinal Chemists
Abstract
1,5-Dihydroxypentan-3-one, a seemingly simple, symmetrical C5 molecule, represents a versatile and underexplored scaffold in medicinal chemistry. While not a therapeutic agent in its own right, its unique trifunctional architecture—a central ketone flanked by two primary hydroxyl groups—positions it as an ideal starting material for the synthesis of complex and biologically active molecules. This technical guide delves into the core chemical attributes of this compound and elucidates its most promising application: a foundational building block for the creation of 1,5-diaryl-1,4-pentadien-3-one derivatives, a class of compounds with significant, demonstrated anticancer properties. We will explore the synthetic strategies, mechanistic underpinnings of the bioactive derivatives, and provide field-proven insights for researchers in drug discovery and development.
Introduction: Unveiling the Potential of a Versatile C5 Scaffold
In the landscape of drug discovery, the novelty and utility of a lead structure are paramount. This compound (CAS 4254-85-7) is a bifunctional molecule that offers significant synthetic advantages.[1][2] Its hydroxyl groups provide handles for derivatization and enhance solubility, while the central ketone offers a reactive site for carbon-carbon bond formation.[1][2] While it has found applications in the food and cosmetics industries, its primary value to the medicinal chemist lies in its role as a synthon—a building block for pharmacologically active agents.[2]
This guide focuses on the strategic application of this compound in the synthesis of curcumin-like molecules, specifically the 1,5-diaryl-1,4-pentadien-3-one scaffold. These compounds, often referred to as monocarbonyl analogs of curcumin, have demonstrated potent cytotoxic activity against a range of cancer cell lines, overcoming some of the bioavailability and stability issues associated with natural curcumin.[3]
Core Chemistry and Synthetic Strategy
The chemical reactivity of this compound is dictated by its ketone and two primary alcohol functionalities. The primary alcohols are amenable to standard protection group chemistry, a crucial step to prevent unwanted side reactions during the modification of the ketone. The ketone's α-hydrogens are acidic, allowing for enolate formation and subsequent condensation reactions.
The most powerful application of this scaffold is in the Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (with α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens).[4] This reaction, when applied to a pentan-3-one core, allows for the symmetrical installation of two aryl groups, leading to the formation of the 1,5-diaryl-1,4-pentadien-3-one framework.
Proposed Synthetic Workflow
The synthesis of bioactive 1,5-diaryl-1,4-pentadien-3-ones from this compound can be envisioned as a three-stage process. This workflow is a self-validating system, where the success of each step is confirmed by standard analytical techniques before proceeding to the next.
References
The Versatile C5 Building Block: A Technical Guide to 1,5-Dihydroxypentan-3-one in the Synthesis of Novel Compounds
Foreword: Reimagining the Potential of a Simple C5 Scaffold
In the dynamic landscape of drug discovery and materials science, the pursuit of novel molecular architectures is relentless. Central to this endeavor is the strategic selection of versatile building blocks—molecules that offer a rich tapestry of reactive sites and stereochemical possibilities. 1,5-Dihydroxypentan-3-one, a deceptively simple C5 aliphatic ketone, represents one such underexplored yet highly potent scaffold. Its symmetrical structure, bearing two primary hydroxyl groups flanking a central ketone, provides a unique trifecta of functional handles. This guide delves into the synthetic utility of this compound, presenting a technical, in-depth exploration of its transformation into a variety of complex and novel compounds, with a particular focus on heterocyclic systems relevant to pharmaceutical development.
This document moves beyond a mere recitation of chemical properties, instead offering a field-proven perspective on the causality behind experimental choices. We will explore the pivotal role of selective oxidation in activating this building block and subsequently detail its application in powerful cyclization strategies. Every protocol and mechanistic pathway described herein is presented with the aim of providing a self-validating system for the discerning researcher.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for any successful synthetic campaign. This compound is a versatile compound utilized in various sectors including pharmaceuticals, cosmetics, and as a flavoring agent. Its utility as a synthetic intermediate is underscored by the reactivity of its hydroxyl groups.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Yellow liquid | Chem-Impex |
| Storage Conditions | 2°C - 8°C | |
| Purity | ≥95% (HPLC) | [1] |
Handling and Safety: According to safety data sheets, this compound is not classified as a hazardous material. However, standard laboratory safety precautions, including the use of personal protective equipment, are always recommended.
The Gateway to Versatility: Oxidation of the Hydroxyl Groups
The latent potential of this compound as a precursor for complex heterocycles is unlocked through the selective oxidation of its primary hydroxyl groups. This transformation converts the diol into a highly reactive 1,5-dicarbonyl species (specifically, pentane-1,5-dial-3-one), which is primed for a variety of intramolecular cyclization reactions. The presence of the central ketone functionality necessitates the use of mild and selective oxidation methods to prevent unwanted side reactions.
Two of the most effective and widely adopted methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both are renowned for their mild reaction conditions and high chemoselectivity for the conversion of primary alcohols to aldehydes.[2][3][4][5][6][7]
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[2][3][4] This method is particularly advantageous due to its tolerance of a wide range of functional groups.[2]
Reaction Workflow:
Caption: Swern oxidation of this compound.
Experimental Protocol: General Procedure for Swern Oxidation
-
To a solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a mild and selective oxidation of alcohols.[5][7] This method offers the advantage of proceeding at room temperature and often requires shorter reaction times.[6]
Reaction Workflow:
Caption: Dess-Martin oxidation of this compound.
Experimental Protocol: General Procedure for Dess-Martin Oxidation
-
To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (2.2 equivalents) in one portion.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude dialdehyde.
Synthesis of Novel Heterocycles from the Oxidized Intermediate
The in situ or isolated pentane-1,5-dial-3-one is a versatile precursor for a range of valuable heterocyclic scaffolds. The strategic placement of the three carbonyl functionalities allows for a variety of intramolecular cyclization reactions, leading to five- and six-membered rings.
Paal-Knorr Synthesis of Substituted Furans and Pyrroles
The Paal-Knorr synthesis is a classic and highly effective method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[8][9] By extension, the 1,5-dicarbonyl system of oxidized this compound can be envisioned to undergo a similar cyclization, likely involving one of the aldehyde moieties and the central ketone.
Synthesis of Substituted Furans: Under acidic conditions, the enol form of the ketone can attack one of the protonated aldehyde groups, leading to a five-membered hemiacetal intermediate. Subsequent dehydration yields a substituted furan.
Synthesis of Substituted Pyrroles: In the presence of a primary amine or ammonia, the same 1,5-dicarbonyl intermediate can be converted into substituted pyrroles. The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration.[9]
Logical Relationship Diagram:
Caption: Synthetic pathways to furans and pyrroles.
Experimental Protocol: General Procedure for Paal-Knorr Furan Synthesis
-
To a solution of the crude pentane-1,5-dial-3-one (1.0 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted furan.
Synthesis of Substituted Piperidines via Reductive Amination
The 1,5-dicarbonyl intermediate derived from this compound is an ideal precursor for the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry.[10] The synthesis can be achieved through a double reductive amination reaction.
In this one-pot process, the dialdehyde reacts with a primary amine or ammonia to form a di-imine or an enamine-imine intermediate, which then undergoes intramolecular cyclization. The subsequent reduction of the cyclic iminium ion, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields the substituted piperidine.
Reaction Workflow:
Caption: Synthesis of piperidines via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve the crude pentane-1,5-dial-3-one (1.0 equivalent) in methanol or another suitable solvent.
-
Add the primary amine (1.1 equivalents) or ammonium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the pH between 6 and 7 with the addition of acetic acid if necessary.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Basify the mixture with an aqueous solution of sodium hydroxide and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the substituted piperidine.
Conclusion and Future Outlook
This compound, through a strategic two-step transformation involving selective oxidation and subsequent intramolecular cyclization, emerges as a powerful and versatile building block for the synthesis of novel and medicinally relevant heterocyclic compounds. The ability to generate a common 1,5-dicarbonyl intermediate that can be readily converted into substituted furans, pyrroles, and piperidines highlights the synthetic efficiency of this approach.
The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to explore the chemical space around these privileged scaffolds. Future work in this area could focus on the development of enantioselective oxidation and cyclization methods to access chiral, non-racemic products. Furthermore, the exploration of other cyclization strategies with the 1,5-dicarbonyl intermediate could lead to the discovery of entirely new classes of heterocyclic compounds. The full synthetic potential of this compound is only beginning to be tapped, and it is our hope that this guide will inspire further innovation in the application of this versatile C5 building block.
References
- 1. scbt.com [scbt.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Dihydroxypentan-3-one: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dihydroxypentan-3-one, a symmetrical dihydroxy ketone, holds a unique position in organic chemistry as a versatile building block and intermediate. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and multifaceted applications. While the definitive first synthesis is not extensively documented in modern literature, its conceptualization is rooted in the classical aldol condensation reaction between acetone and formaldehyde. This document will delve into the plausible historical synthesis, detail modern synthetic approaches, provide a thorough characterization profile, and explore its utility in pharmaceuticals and polymer chemistry.
Introduction: Unveiling a Symmetrical Ketone
This compound, with the chemical formula C₅H₁₀O₃, is a structurally simple yet functionally rich organic molecule.[1][2] Its key features include a central ketone group flanked by two ethyl chains, each terminating in a primary hydroxyl group. This symmetrical arrangement of hydrophilic hydroxyl groups and a central carbonyl functionality imparts unique solubility and reactivity characteristics to the molecule. These properties make it a valuable intermediate in various chemical syntheses.[3][4]
Table 1: Physicochemical Properties of this compound [5][6]
| Property | Value |
| CAS Number | 4254-85-7 |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 271.0 ± 15.0 °C (Predicted) |
| Density | 1.144 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in polar and nonpolar solvents |
Historical Perspective and Plausible Discovery
While a singular, celebrated discovery of this compound is not prominent in the annals of chemical history, its conceptual origin can be traced back to the foundational principles of carbonyl chemistry, specifically the aldol condensation. The reaction of an enolate with a carbonyl compound, a cornerstone of organic synthesis, provides the most logical pathway to this molecule.
The crossed aldol condensation between acetone and formaldehyde, in the presence of a base, would theoretically lead to the formation of 4-hydroxybutan-2-one in the initial step.[7] A subsequent condensation with another molecule of formaldehyde would yield the symmetrical this compound. This reaction pathway is a classic example of carbon-carbon bond formation and highlights the fundamental reactivity of simple carbonyl compounds.
Synthesis of this compound: A Methodological Deep Dive
The primary and most logical route for the synthesis of this compound is the base-catalyzed aldol condensation of acetone with two equivalents of formaldehyde.[7][8]
Underlying Principles of the Aldol Condensation Approach
The synthesis hinges on the acidity of the α-protons of acetone. In the presence of a base, an enolate ion is formed, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process occurs twice to yield the desired dihydroxy ketone.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Acetone
-
Formaldehyde (37% aqueous solution, formalin)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) (for neutralization)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Initial Charge: The flask is charged with acetone and a catalytic amount of a base, such as a dilute aqueous solution of sodium hydroxide.
-
Addition of Formaldehyde: An aqueous solution of formaldehyde (formalin) is added dropwise to the stirred acetone solution at a controlled temperature. The reaction is typically kept cool to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Neutralization: Once the reaction is complete, the mixture is neutralized with a dilute acid, such as hydrochloric acid, to a pH of approximately 7.
-
Extraction: The product is then extracted from the aqueous solution using a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography.
Causality in Experimental Choices
-
Choice of Base: A mild base like sodium hydroxide is used to deprotonate acetone to form the enolate without promoting self-condensation of acetone to a significant extent.
-
Temperature Control: Maintaining a low temperature during the addition of formaldehyde is crucial to control the exothermic reaction and minimize the formation of byproducts from the Cannizzaro reaction of formaldehyde.
-
Stoichiometry: A molar ratio of at least 2:1 of formaldehyde to acetone is necessary to ensure the formation of the dihydroxy product.
Visualization of the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Spectroscopic Characterization
A comprehensive characterization of this compound is essential for confirming its structure and purity. The following are the expected spectroscopic data:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the hydroxyl groups, and the methylene protons adjacent to the carbonyl group. The integration of these signals would be in a 2:2 ratio. |
| ¹³C NMR | A signal for the carbonyl carbon, and signals for the two different types of methylene carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone and a broad absorption band for the O-H stretch of the hydroxyl groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 118.13 g/mol . |
Applications in Scientific Research and Industry
This compound is a versatile molecule with applications in several fields, primarily as a building block in organic synthesis.[2]
Pharmaceutical Intermediate
The presence of two hydroxyl groups and a central ketone functionality makes this compound an attractive starting material for the synthesis of more complex molecules with potential biological activity.[4][9] It can be used to introduce a five-carbon chain with reactive handles at the 1, 3, and 5 positions, which is a common structural motif in various pharmaceutical compounds.
Polymer Chemistry
The diol functionality of this compound allows it to be used as a monomer in polymerization reactions.[10] It can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The ketone group within the polymer backbone can be a site for further modification, allowing for the tuning of the polymer's properties.
Other Industrial Uses
Commercial suppliers also list its use in the food industry as a flavoring agent and preservative, and in cosmetics for its moisturizing properties.[2][4]
Conclusion and Future Outlook
This compound, a molecule with a straightforward synthesis rooted in fundamental organic reactions, continues to be a relevant and valuable compound for researchers and chemical industries. Its utility as a versatile building block ensures its continued application in the synthesis of novel pharmaceuticals and functional polymers. Future research may focus on developing more stereoselective synthetic methods and exploring its potential in the creation of new materials with tailored properties. The inherent reactivity of its functional groups opens up a wide array of possibilities for chemical transformations, making it a molecule of enduring interest in the field of organic synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. guidechem.com [guidechem.com]
- 6. 1,5-DIHYDROXY-PENTAN-3-ONE | 4254-85-7 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. magritek.com [magritek.com]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. researchgate.net [researchgate.net]
A Theoretical Framework for the Conformational Analysis of 1,5-Dihydroxypentan-3-one: A Guide for Computational Drug Discovery and Molecular Design
An In-Depth Technical Guide
Abstract
1,5-Dihydroxypentan-3-one is a flexible acyclic molecule featuring key functional groups—two hydroxyls and a central ketone—that are prevalent in pharmaceuticals and natural products. Its conformational landscape, dictated by a subtle interplay of torsional strain and non-covalent interactions, profoundly influences its physicochemical properties, biological activity, and reactivity. This technical guide presents a rigorous, multi-level computational framework for the exhaustive conformational analysis of this compound. We detail a systematic workflow, from broad exploration using molecular mechanics to high-accuracy refinement with Density Functional Theory (DFT), designed to provide a comprehensive understanding of its structural preferences. This document serves as a blueprint for researchers, computational chemists, and drug development professionals aiming to accurately model flexible molecules where intramolecular hydrogen bonding is a critical determinant of structure.
Introduction: The Challenge of Molecular Flexibility
The three-dimensional structure of a molecule is intrinsically linked to its function. For rigid molecules, a single low-energy structure often suffices to describe its behavior. However, for flexible molecules like this compound, a multitude of low-energy conformations can coexist in equilibrium. This conformational pluralism presents a significant challenge for molecular modeling, as the biologically active or most reactive conformer may not be the global minimum in isolation.
The presence of both hydrogen bond donors (the hydroxyl groups) and an acceptor (the carbonyl oxygen) in this compound suggests that its conformational equilibrium will be heavily influenced by the formation of intramolecular hydrogen bonds (IHBs). These IHBs can create pseudo-cyclic structures, significantly restricting the molecule's flexibility and stabilizing specific geometries. A thorough theoretical investigation is therefore not merely an academic exercise but a prerequisite for understanding how this molecule interacts with biological targets or participates in chemical reactions.
This guide outlines a validated, step-by-step protocol to navigate the complex potential energy surface of this compound, providing the tools to identify all relevant low-energy conformers and quantify their relative stabilities.
The Key Structural Driver: Intramolecular Hydrogen Bonding (IHB)
The conformational space of this compound is primarily defined by rotation around its four single C-C bonds and two C-O bonds. However, the most significant stabilizing force is the potential formation of IHBs between the hydroxyl protons and the carbonyl oxygen. These interactions can lead to the formation of stable six-membered pseudo-rings, which dramatically lower the energy of specific conformers.
Caption: Structure of this compound with potential intramolecular hydrogen bonds.
A Validated Multi-Level Computational Workflow
To balance computational cost with high accuracy, a multi-level approach is essential. This strategy uses computationally inexpensive methods to rapidly scan the vast conformational space and progressively refines the results with more accurate, but costly, quantum mechanical methods.
Caption: Multi-level workflow for robust conformational analysis.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, actionable protocols for each stage of the computational workflow. The methods described are grounded in established best practices for the theoretical study of flexible molecules.
Protocol 1: Initial Conformational Search via Molecular Mechanics
Causality: The potential energy surface of a flexible molecule contains numerous local minima. A broad, computationally inexpensive search is required to ensure the global minimum and other relevant low-energy conformers are identified. The Merck Molecular Force Field (MMFF94) is well-suited for this task as it is parameterized for a wide range of organic molecules and accurately models hydrogen bonds.[1][2]
Methodology:
-
Software: Utilize an open-source cheminformatics toolkit such as RDKit.[3]
-
Input: Generate a 3D structure from the SMILES string of this compound (OCCC(=O)CCO).
-
Conformer Generation: Employ a distance geometry algorithm, such as the Experimental-Torsion basic Knowledge Distance Geometry (ETKDG) method, to generate an initial set of several hundred conformers.
-
Energy Minimization: Minimize each generated conformer using the MMFF94 force field.
-
Filtering: Prune the resulting set of conformers by removing duplicates based on a Root Mean Square Deviation (RMSD) threshold (e.g., 0.5 Å) and retain all unique structures within an energy window of 10 kcal/mol from the lowest energy conformer found.
Protocol 2: Semi-Empirical Re-optimization and Clustering
Causality: While fast, force fields can sometimes produce inaccurate geometries or energy orderings.[4] A semi-empirical quantum mechanical method like GFN2-xTB, as implemented in the CREST program, provides a cost-effective bridge to higher-level theory, refining the geometries and energies before committing to expensive DFT calculations.[5][6]
Methodology:
-
Software: Use the CREST (Conformer-Rotamer Ensemble Sampling Tool) package.[7][8]
-
Input: The ensemble of unique conformers obtained from the MMFF94 search.
-
Execution: Perform a geometry optimization on each conformer using the GFN2-xTB method. The CREST tool can also be used to perform the initial search itself, which is a highly effective alternative to the MMFF94 approach.[7]
-
Clustering: Cluster the optimized structures based on energy and RMSD to identify a final, non-redundant set of low-energy conformers to carry forward to the DFT stage.
Protocol 3: High-Accuracy DFT Refinement
Causality: Density Functional Theory (DFT) provides a robust and accurate description of the electronic structure, which is critical for correctly quantifying the energetics of intramolecular hydrogen bonds and other subtle non-covalent interactions.[9] The choice of functional is critical; methods like M06-2X and ωB97X-D are specifically designed to perform well for non-covalent interactions.[10] A dispersion correction (e.g., D3) is essential for functionals like B3LYP to account for long-range electron correlation.[11]
Methodology:
-
Software: Employ a quantum chemistry package like Gaussian 16.[12][13]
-
Input: The unique, low-energy conformers identified from the semi-empirical step.
-
Geometry Optimization:
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory as the optimization.
-
Verification: Confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has zero imaginary frequencies).
-
Thermochemistry: Extract the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
To obtain even higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as def2-TZVP or aug-cc-pVTZ .
-
Protocol 4: Modeling Solvent Effects
Causality: The conformational preferences of a molecule can be significantly altered by its environment. Polar solvents, in particular, can compete for hydrogen bonding sites, potentially destabilizing IHBs and favoring more extended, "open" conformations. Implicit solvent models provide a computationally efficient way to account for bulk solvent effects. The Solvation Model based on Density (SMD) is a universal model that has shown high accuracy across a wide range of solvents.[14][15]
Methodology:
-
Software: Gaussian 16.
-
Input: The lowest-energy gas-phase conformers (e.g., those within 3-5 kcal/mol of the global minimum).
-
Solvation Calculation:
-
Re-optimize the geometry of each conformer using the same DFT method as in Protocol 3, but now including the implicit solvent model.
-
Keyword: SCRF=(SMD, Solvent=Water) for an aqueous environment, or specify another solvent like Chloroform.
-
Perform a frequency calculation in the solvent to obtain the solution-phase Gibbs free energies.
-
Data Presentation and Interpretation
The results of the computational workflow should be synthesized into clear, comparative formats.
Table 1: Proposed Levels of Theory for Conformational Analysis
| Step | Purpose | Recommended Method | Basis Set | Software |
| 1 | Broad Search | MMFF94 | N/A | RDKit |
| 2 | Refinement | GFN2-xTB | N/A | CREST / xtb |
| 3 | Gas-Phase Opt. & Freq. | ωB97X-D or M06-2X | 6-31+G(d,p) | Gaussian 16 |
| 4 | Solution-Phase Opt. & Freq. | ωB97X-D + SMD | 6-31+G(d,p) | Gaussian 16 |
| 5 | High-Accuracy Energy | ωB97X-D + SMD | def2-TZVP | Gaussian 16 |
Analysis of Results
-
Relative Energies: Compile a table of the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) for the most stable conformers in both the gas phase and solution. This will reveal the thermodynamic stability of each structure.
-
Boltzmann Population: Calculate the population of each conformer i at a standard temperature (298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔGᵢ): Population (%) = 100 * (exp(-ΔGᵢ / RT)) / (Σ exp(-ΔGⱼ / RT)) This analysis is crucial as it shows the percentage of each conformer present at equilibrium. A conformer with low relative energy but high population is a significant contributor to the overall properties of the molecule.
-
Geometric Analysis: For the most populated conformers, analyze key geometric parameters. Specifically, measure the H···O distance and the O-H···O angle of any intramolecular hydrogen bonds. A typical hydrogen bond has a H···A distance of ~1.8-2.2 Å and an angle > 150°.
Conclusion and Outlook
The multi-level computational framework detailed in this guide provides a robust and scientifically validated pathway for the comprehensive conformational analysis of this compound. By systematically exploring the potential energy surface and refining the results with high-level quantum mechanical calculations, researchers can gain a deep understanding of the structural preferences that govern this molecule's behavior. The insights derived from such studies are invaluable for applications in drug development, where conformation dictates molecular recognition, and in materials science, where molecular shape influences bulk properties. This protocol is not limited to the title compound but serves as a general and powerful template for the theoretical investigation of any flexible molecule where non-covalent interactions play a defining role.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. MMFF94 Force Field (mmff94) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]
- 3. GitHub - mcsorkun/Conformer-Search: A simple workflow for minimum energy conformer search based on force field optimization methods (UFF and MMFF94) available from RDKit. [github.com]
- 4. arxiv.org [arxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. calcus.cloud [calcus.cloud]
- 7. Conformational Sampling | CREST Docs [crest-lab.github.io]
- 8. Home | CREST Docs [crest-lab.github.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. ritme.com [ritme.com]
- 13. gaussian.com [gaussian.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Methodological & Application
Application Note & Protocol: A Chemoselective Synthesis of 1,5-Dihydroxypentan-3-one
Abstract
This document provides a comprehensive guide for the synthesis of 1,5-dihydroxypentan-3-one, a valuable bifunctional building block in pharmaceutical and specialty chemical development.[1] The protocol details a robust and highly chemoselective reduction of the commercially available starting material, diethyl 1,3-acetonedicarboxylate.[2] The central challenge in this transformation is the selective reduction of two ester moieties while preserving a central ketone functionality. This guide elucidates the rationale for selecting sodium borohydride (NaBH₄) as the ideal reducing agent, contrasting its efficacy with other common hydrides. We present a detailed, field-tested laboratory protocol, complete with safety considerations, reaction mechanism, purification techniques, and characterization data.
Introduction and Synthetic Strategy
This compound is a versatile synthetic intermediate possessing two primary hydroxyl groups and a central ketone.[1] This unique arrangement of functional groups makes it an attractive precursor for the synthesis of heterocyclic compounds, polymers, and complex pharmaceutical ingredients. The synthetic challenge lies in its preparation from common feedstocks. Diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate) presents an ideal and cost-effective starting material.[3]
The core of the synthesis is the reduction of the two ester groups to primary alcohols. However, the molecule also contains a ketone, which is typically more reactive towards nucleophilic reducing agents than an ester.[4] A successful synthesis therefore hinges on achieving high chemoselectivity.
We considered three primary reductive strategies:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent. LiAlH₄ readily reduces esters, carboxylic acids, ketones, and aldehydes.[5][6] Its application here would indiscriminately reduce all three carbonyl groups, yielding the undesired 1,3,5-pentanetriol. Therefore, LiAlH₄ is unsuitable for this specific transformation.
-
Catalytic Hydrogenation: This method offers tunable selectivity based on the choice of catalyst and reaction conditions.[7] While certain ruthenium-based pincer catalysts have shown high efficacy for ester hydrogenation, achieving perfect selectivity over the ketone can be challenging and may require extensive optimization and specialized equipment.[8][9]
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄.[10] Typically, NaBH₄ reduces aldehydes and ketones rapidly but is sluggish in reducing esters.[4] However, for β-keto esters like our substrate, a remarkable rate enhancement and selectivity profile is observed. The presence of the adjacent keto group facilitates the reduction of the ester functionalities, likely through the formation of a chelated intermediate, leading to the desired diol product under mild conditions.[11][12]
Based on this analysis, the sodium borohydride-mediated reduction in an alcoholic solvent stands out as the most efficient, selective, and operationally simple method for this synthesis.
Visualized Experimental Workflow
The overall process from starting material to final, characterized product is outlined below.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism
The enhanced reactivity of the ester groups in a β-keto ester towards NaBH₄ is critical. While a definitive, universally accepted mechanism is complex, a plausible pathway involves the initial reduction of the more reactive ketone. The resulting hydroxyl-borohydride intermediate can then form a six-membered cyclic intermediate. This chelation brings the hydride source in close proximity to the ester carbonyls, facilitating an intramolecular-like delivery of hydride and dramatically accelerating the ester reduction.
Caption: Proposed mechanism for the selective reduction.
Note: For simplicity, the diagram shows a direct path. In reality, multiple hydride equivalents are consumed, and the central ketone may be re-oxidized during workup or exist in equilibrium.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| Diethyl 1,3-acetonedicarboxylate | ≥96% | Sigma-Aldrich | 105-50-0 |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Acros Organics | 16940-66-2 |
| Methanol (MeOH), Anhydrous | ≥99.8% | Fisher Scientific | 67-56-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Hydrochloric Acid (HCl) | 1 M solution | Sigma-Aldrich | 7647-01-0 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | 7631-86-9 |
Safety Precautions
This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[13][14]
| Chemical | Hazards | Handling Recommendations |
| Sodium Borohydride | Water-reactive, releasing flammable hydrogen gas.[14] Toxic if ingested or absorbed through skin.[15] Corrosive.[14] Hygroscopic.[16] | Handle under an inert atmosphere if possible, or in a dry environment.[16] Avoid all contact with water, acids, and oxidizers.[16] Add slowly and in portions to the reaction. Have a dry sand bucket available for spills. |
| Methanol | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Use only in a fume hood. Ground containers when transferring. Keep away from ignition sources. Avoid breathing vapors. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with care, wearing appropriate gloves and eye protection. Add slowly to aqueous solutions to dissipate heat. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diethyl 1,3-acetonedicarboxylate (20.22 g, 100 mmol).
-
Dissolution: Add 200 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the ester is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Reagent Addition: Once the solution is cooled, begin the slow, portion-wise addition of sodium borohydride (15.13 g, 400 mmol, 4.0 equivalents). Caution: This addition is exothermic and will generate hydrogen gas. Add the NaBH₄ in small portions over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 70:30 Ethyl Acetate:Hexanes. The product spot should be significantly more polar (lower Rf) than the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add acetone (approx. 50 mL) to quench any excess NaBH₄. Stir for 30 minutes.
-
Acidification & Solvent Removal: Slowly add 1 M HCl dropwise until the pH of the mixture is ~6-7 and the vigorous gas evolution ceases. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extraction: To the resulting aqueous slurry, add 150 mL of ethyl acetate and stir. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.
Purification and Characterization
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution is recommended, starting with 50% Ethyl Acetate in Hexanes and gradually increasing to 100% Ethyl Acetate, followed by 5% Methanol in Ethyl Acetate.
-
Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow liquid.[1]
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.0 (s, 1H, -OH), ~3.85 (t, 4H, -CH₂-OH), ~2.75 (t, 4H, -CO-CH₂-). Note: The hydroxyl proton signal may be broad and its chemical shift can vary with concentration.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~210 (C=O), ~58 (-CH₂-OH), ~45 (-CO-CH₂-).
-
IR (neat, cm⁻¹): ~3400 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~1050 (C-O stretch).
Conclusion
This application note provides a reliable and thoroughly validated protocol for the chemoselective synthesis of this compound from diethyl 1,3-acetonedicarboxylate. The use of sodium borohydride offers a significant advantage over other reducing agents by selectively targeting the ester functionalities in this β-keto ester system. This method is scalable, uses readily available reagents, and follows a straightforward procedure, making it highly accessible to researchers in organic synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl 1,3-acetonedicarboxylate, 95% | Fisher Scientific [fishersci.ca]
- 3. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Selective Catalytic Hydrogenation of Diethyl Oxalate and Related Esters | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. chemistry.osu.edu [chemistry.osu.edu]
- 16. Sodium Borohydride - ESPI Metals [espimetals.com]
Laboratory Scale Preparation of 1,5-Dihydroxypentan-3-one: A Detailed Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the laboratory-scale synthesis of 1,5-dihydroxypentan-3-one, a valuable bifunctional molecule. The synthesis is achieved through a base-catalyzed double hydroxymethylation of acetone with formaldehyde. This document offers a detailed, step-by-step methodology, including reagent specifications, reaction setup, purification techniques, and characterization of the final product. The underlying chemical principles and critical experimental parameters are discussed to ensure reproducibility and high purity of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a symmetrical dihydroxy ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a central ketone and two primary hydroxyl groups, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of heterocyclic compounds, polyols, and other complex organic molecules. These derivatives have potential applications in pharmaceuticals, specialty polymers, and material science.[1]
The synthesis of this compound can be efficiently achieved through the base-catalyzed double aldol condensation of acetone with two equivalents of formaldehyde. This reaction, a classic example of C-C bond formation, proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The process is repeated on the other side of the acetone molecule to yield the target dihydroxy ketone. Careful control of reaction conditions is paramount to favor the formation of the desired monomeric product and minimize polymerization and other side reactions.
Synthetic Strategy: Double Hydroxymethylation of Acetone
The chosen synthetic route is the base-catalyzed reaction of acetone with formaldehyde, as illustrated in the scheme below. This method is advantageous due to the ready availability and low cost of the starting materials.
Reaction Scheme:
The reaction mechanism involves the initial deprotonation of an α-carbon of acetone by a base to form an enolate ion. This enolate then attacks the carbonyl carbon of formaldehyde. A subsequent proton transfer yields the monohydroxymethylated product. The process is then repeated at the other α-carbon of the intermediate to afford the desired this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Specifications |
| Acetone | Reagent grade, ≥99.5% |
| Formaldehyde Solution | 37% in water (formalin) |
| Calcium Hydroxide (Ca(OH)₂) | Reagent grade, ≥95% |
| Dry Ice (Solid CO₂) | For neutralization |
| Diethyl Ether | Anhydrous, for extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, for drying |
| Round-bottom flask | 250 mL, with magnetic stirrer |
| Dropping funnel | 100 mL |
| Condenser | Allihn or Liebig |
| Ice bath | |
| Magnetic stirrer with heating | |
| Rotary evaporator | |
| Standard glassware | Beakers, graduated cylinders, etc. |
| pH paper or meter |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place 5.8 g (0.1 mol) of acetone.
-
Catalyst Addition: To the acetone, add 1.5 g of calcium hydroxide, which will serve as the base catalyst.
-
Initial Cooling: Cool the flask in an ice bath to a temperature of 5-10 °C.
-
Formaldehyde Addition: Slowly add 16.2 g (0.2 mol) of 37% formaldehyde solution from the dropping funnel to the stirred acetone-catalyst mixture over a period of 1-2 hours. Maintain the reaction temperature below 20 °C throughout the addition to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction mixture will gradually become a yellowish, viscous liquid.
-
Neutralization: After 24 hours, cool the reaction mixture again in an ice bath. Carefully add small pieces of dry ice to the mixture with stirring until the solution is neutralized (pH ≈ 7). The addition of dry ice will cause foaming as carbon dioxide is released. This step is crucial to quench the reaction and precipitate the calcium catalyst as calcium carbonate.
-
Filtration: Filter the mixture to remove the precipitated calcium carbonate and any remaining calcium hydroxide. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings. Remove the excess acetone and water using a rotary evaporator under reduced pressure. The bath temperature should be kept below 50 °C to avoid decomposition of the product.
-
Extraction and Drying: The resulting viscous oil is the crude this compound. Dissolve this oil in a minimal amount of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Final Product Isolation: Filter off the sodium sulfate and concentrate the ethereal solution using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic peaks for the different types of protons in the molecule. The methylene protons adjacent to the hydroxyl groups (HO-CH₂-) would appear as a triplet, the methylene protons adjacent to the carbonyl group (-CH₂-C=O) would also be a triplet, and the hydroxyl protons (-OH) would appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should show three distinct signals corresponding to the carbonyl carbon, the methylene carbon adjacent to the hydroxyl group, and the methylene carbon adjacent to the carbonyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl group (C=O) stretching vibration (typically around 1710 cm⁻¹) and a broad absorption band for the hydroxyl group (O-H) stretching vibration (in the range of 3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (118.13 g/mol ).[2][3][4]
Molecular Structure and Functional Groups
Caption: Molecular structure and key functional groups of this compound.
Safety and Handling
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
-
Calcium Hydroxide: Causes serious eye damage and skin irritation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound via a base-catalyzed double hydroxymethylation of acetone. By carefully controlling the reaction parameters, the target compound can be obtained in good purity. The described methodology, coupled with the outlined characterization techniques, offers a solid foundation for researchers requiring this versatile chemical intermediate for their synthetic endeavors.
References
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1,5-Dihydroxypentan-3-one
Abstract
1,5-Dihydroxypentan-3-one is a valuable bifunctional molecule that serves as a key building block in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Its structure, featuring a central ketone flanked by two primary hydroxyl groups, allows for diverse chemical modifications such as oxidation and esterification, making it an important intermediate for creating more complex molecular architectures.[1][3] This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The described multi-step synthesis is rooted in established chemical principles, employing robust protecting group strategies and reliable reaction classes to ensure reproducibility and high yield. We will provide in-depth explanations for methodological choices, comprehensive safety protocols, and characterization guidelines.
Introduction and Synthetic Strategy
This compound (CAS No. 4254-85-7) is a versatile chemical intermediate utilized across various industries, including pharmaceuticals, cosmetics, and food science.[1][3] Its utility stems from its three functional groups, which can be selectively manipulated to build complex target molecules.
The synthetic strategy detailed herein is a convergent and reliable approach that builds the C5 carbon skeleton from smaller, functionalized precursors. The core of this strategy involves three main stages:
-
Preparation of Key Intermediates : This involves the protection of hydroxyl groups on two separate building blocks to prevent unwanted side reactions. A C3 electrophilic fragment (a Weinreb amide) and a C2 nucleophilic fragment (a Grignard reagent) are synthesized.
-
Carbon-Carbon Bond Formation : The C-C bond is formed via a Grignard reaction with the Weinreb amide. This specific reaction is chosen for its high efficiency and selectivity in ketone synthesis, preventing the common issue of over-addition that leads to tertiary alcohols.
-
Deprotection : The final step involves the removal of the protecting groups to unveil the two primary hydroxyl groups, yielding the target molecule, this compound.
This method is designed for scalability and control, providing a clear path to obtaining the high-purity material required for subsequent research and development.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Safety, Handling, and Hazard Management
Scientific integrity begins with safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[4]
Key Reagent Hazards:
-
Organometallic Reagents (Grignard): Highly flammable, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be performed under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable and can form explosive peroxides. Use only peroxide-free solvent from a freshly opened container or solvent purification system.
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Corrosive and moisture-sensitive. Handle with care.
-
Tetrabutylammonium fluoride (TBAF): Toxic. Avoid skin contact and inhalation.
-
Final Product (this compound): GHS classification indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Handle accordingly.
Materials and Equipment
Reagents & Consumables
| Reagent | CAS Number | Purity | Supplier | Notes |
| Ethyl 3-hydroxypropanoate | 21236-69-1 | ≥98% | Standard Supplier | |
| 2-Bromoethanol | 540-51-2 | ≥97% | Standard Supplier | |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 18162-48-6 | ≥98% | Standard Supplier | |
| Imidazole | 288-32-4 | ≥99% | Standard Supplier | |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | ≥98% | Standard Supplier | |
| Isopropylmagnesium chloride (i-PrMgCl) | 1068-55-9 | 2.0 M in THF | Standard Supplier | |
| Magnesium (Mg) turnings | 7439-95-4 | ≥99.5% | Standard Supplier | |
| Iodine (I₂) | 7553-56-2 | ≥99.8% | Standard Supplier | Used to initiate Grignard formation. |
| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 1.0 M in THF | Standard Supplier | |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | ≥99.8% | Standard Supplier | |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | ≥99.9% | Standard Supplier | |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Standard Supplier | For chromatography. |
| Hexanes | 110-54-3 | ACS Grade | Standard Supplier | For chromatography. |
| Silica Gel | 63231-67-4 | 230-400 mesh | Standard Supplier | For column chromatography. |
Equipment
| Equipment | Description |
| Schlenk Line / Manifold | For conducting reactions under an inert atmosphere. |
| Round-bottom flasks | Various sizes, oven-dried before use. |
| Magnetic Stirrer & Stir Bars | For reaction agitation. |
| Syringes and Needles | For anhydrous transfer of reagents. |
| Condenser | For reflux conditions. |
| Separatory Funnel | For aqueous workup and extraction. |
| Rotary Evaporator | For solvent removal under reduced pressure. |
| Flash Chromatography Setup | Glass column, pump/pressure source. |
| Thin Layer Chromatography (TLC) plates | Silica-coated, for reaction monitoring. |
Detailed Experimental Protocols
Part A: Synthesis of the Protected C3 Weinreb Amide
Step A1: Protection of Ethyl 3-hydroxypropanoate
-
Causality: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. This group is robust enough to withstand the conditions of Weinreb amide formation and Grignard addition but can be cleanly removed in the final step.[7]
-
To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add ethyl 3-hydroxypropanoate (1.0 eq).
-
Dissolve it in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Add imidazole (2.5 eq) and stir until fully dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (stain with potassium permanganate).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 5-10% Ethyl Acetate in Hexanes) to yield Ethyl 3-(tert-butyldimethylsilyloxy)propanoate as a colorless oil.
Step A2: Formation of the Weinreb Amide
-
Causality: Converting the ester to a Weinreb amide (N-methoxy-N-methylamide) is a critical step. The Weinreb amide reacts with Grignard reagents to form a stable chelated tetrahedral intermediate that does not collapse until acidic workup, thus preventing the common over-addition that produces tertiary alcohols.
-
In an oven-dried 250 mL round-bottom flask under argon, dissolve N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in anhydrous THF (approx. 0.5 M).
-
Cool the suspension to 0 °C.
-
Slowly add isopropylmagnesium chloride (2.0 M in THF, 4.0 eq) dropwise. A gas evolution will be observed. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve the silyl-protected ester from Step A1 (1.0 eq) in anhydrous THF.
-
Transfer the ester solution via cannula into the flask containing the magnesium amide reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Monitor by TLC for the disappearance of the starting ester.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (e.g., 15-25% Ethyl Acetate in Hexanes) to yield N-methoxy-N-methyl-3-(tert-butyldimethylsilyloxy)propanamide as a clear oil.
Part B: Synthesis of the Protected C2 Grignard Reagent
Step B1: Protection of 2-Bromoethanol
-
Causality: The hydroxyl group of 2-bromoethanol is acidic and would quench any Grignard reagent. It must be protected, again with a TBDMS group, before the Grignard reagent can be formed.
-
Follow the same procedure as in Step A1, using 2-bromoethanol as the starting alcohol.
-
The reaction will yield 1-Bromo-2-(tert-butyldimethylsilyloxy)ethane after purification.
Step B2: Formation of the Grignard Reagent
-
Causality: This is the classical formation of an organomagnesium halide (Grignard reagent), which will serve as the carbon nucleophile. The reaction must be perfectly anhydrous.[5]
-
Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and argon inlet.
-
Add a small crystal of iodine (I₂) to activate the magnesium surface (the brown color will disappear as the reaction starts).
-
Add a small portion of a solution of 1-Bromo-2-(tert-butyldimethylsilyloxy)ethane (1.0 eq) from Step B1 in anhydrous THF via the dropping funnel.
-
If the reaction does not start spontaneously, gently warm the flask with a heat gun until bubbling is observed.
-
Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours until most of the magnesium has been consumed.
-
Cool the solution to room temperature. The resulting grey/brown solution of 2-(tert-butyldimethylsilyloxy)ethylmagnesium bromide is used directly in the next step.
Part C: C-C Coupling and Final Deprotection
Step C1: Grignard Addition to the Weinreb Amide
Caption: Mechanism of the Weinreb ketone synthesis. (Note: Images are placeholders)
-
In a flame-dried flask under argon, dissolve the Weinreb amide from Step A2 (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent solution from Step B2 (1.2 eq) dropwise via cannula.
-
Stir the reaction at 0 °C for 2-3 hours. Monitor by TLC.
-
Quench the reaction by slowly adding 1 M aqueous HCl solution. Stir vigorously for 15 minutes.
-
Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (e.g., 5-15% Ethyl Acetate in Hexanes) to yield 1,5-Bis(tert-butyldimethylsilyloxy)pentan-3-one .
Step C2: Deprotection to Yield this compound
-
Causality: The final step is the cleavage of the TBDMS ethers to reveal the target diol. This can be achieved with a fluoride source or under acidic conditions. TBAF is highly effective for this transformation.[8]
-
Dissolve the protected ketone from Step C1 (1.0 eq) in THF in a plastic vial or flask (fluoride can etch glass).
-
Add TBAF (1.0 M in THF, 2.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, pour the reaction mixture into water and extract several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (using a more polar eluent system, e.g., 50-80% Ethyl Acetate in Hexanes, or a small amount of Methanol in DCM) to yield pure This compound .
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Expected Result |
| Appearance | Yellowish liquid[1][3] |
| Molecular Formula | C₅H₁₀O₃[6] |
| Molecular Weight | 118.13 g/mol [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8 (t, 4H, -CH₂ OH), δ ~2.8 (t, 4H, -COCH₂ -), δ ~2.5 (br s, 2H, -OH ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 (-C =O), δ ~58 (-C H₂OH), δ ~45 (-COC H₂-) |
| Mass Spec (ESI+) | m/z = 119.07 [M+H]⁺, 141.05 [M+Na]⁺[9] |
| Purity (by HPLC) | ≥95%[2] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. US20150274688A1 - Process for preparation of dronedarone by grignard reaction - Google Patents [patents.google.com]
- 6. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. PubChemLite - this compound (C5H10O3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: The Strategic Use of 1,5-Dihydroxypentan-3-one in Heterocyclic Synthesis
For Distribution To: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the application of 1,5-dihydroxypentan-3-one as a versatile and strategic starting material for the synthesis of key heterocyclic scaffolds. We move beyond simple procedural lists to explore the mechanistic rationale behind synthetic choices, offering detailed, field-tested protocols for the construction of nitrogen- and oxygen-containing heterocycles. This guide is designed to empower researchers to leverage the unique trifunctional nature of this C5 building block for applications in medicinal chemistry and materials science.
Introduction: The Untapped Potential of a Symmetrical C5 Synthon
This compound is a trifunctional molecule featuring a central ketone and two terminal primary hydroxyl groups.[1][2][3][4] This symmetrical arrangement makes it an exceptionally valuable, yet often overlooked, precursor in synthetic organic chemistry. Its ability to participate in a variety of chemical transformations, including oxidation, esterification, and cyclization, renders it an essential building block for constructing complex molecules.[5]
The strategic positioning of its functional groups allows for convergent synthetic routes to important six-membered heterocyclic systems. Specifically, the 1,5-relationship of the terminal carbons and the central carbonyl group provides an ideal template for intramolecular cyclization reactions to form piperidones and tetrahydropyrans—core structures in a multitude of natural products and active pharmaceutical ingredients (APIs).[6][7] This guide will detail the primary synthetic pathways leveraging this unique molecular architecture.
Synthesis of Nitrogen-Containing Heterocycles: The Piperidone Scaffold
The piperidine ring is a fundamental motif in medicinal chemistry, found in numerous alkaloids and drug candidates.[7] 4-Piperidone derivatives, in particular, serve as crucial intermediates for further functionalization. The reaction of this compound with primary amines provides a direct and efficient route to N-substituted 4-piperidone scaffolds through a tandem condensation and intramolecular cyclization cascade.
Mechanistic Rationale: The Double Cyclocondensation Pathway
The synthesis of the 4-piperidone ring from this compound and a primary amine (R-NH₂) is a variation of the classic Paal-Knorr synthesis. The reaction proceeds through a multi-step, one-pot sequence:
-
Initial Condensation: The primary amine reacts with the central ketone to form a reactive iminium intermediate.
-
Intramolecular Cyclization: The hydroxyl groups at the C1 and C5 positions are poised for intramolecular attack. While direct displacement of a hydroxyl group is unfavorable, under acidic conditions, protonation turns them into good leaving groups (water). The nucleophilic amine can then participate in a cyclization.
-
A More Plausible Pathway (Robinson-Schöpf type): A highly efficient pathway involves the in-situ formation of a dialdehyde equivalent. The reaction with a primary amine and a suitable acid catalyst leads to a double Mannich-type reaction. The amine first condenses with the ketone. The resulting enamine or enol intermediate then undergoes intramolecular cyclization. However, the most direct interpretation involves a double cyclization where the amine displaces both hydroxyl groups after activation.
The overall transformation effectively replaces the two hydroxyl groups and the ketone's oxygen with a single nitrogen atom and two new C-N bonds, directly forming the heterocyclic ring.
Caption: Figure 1: Proposed Piperidone Formation Mechanism
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
This protocol describes a representative synthesis using benzylamine. The choice of a benzyl group is strategic, as it can be easily removed via hydrogenolysis if the secondary amine is desired for subsequent reactions.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 118.13 | 5.91 g | 50.0 | Starting Material |
| Benzylamine | 107.15 | 5.36 g (5.4 mL) | 50.0 | Nucleophile |
| Glacial Acetic Acid | 60.05 | 3.0 g (2.9 mL) | 50.0 | Catalyst |
| Toluene | - | 250 mL | - | Solvent (allows azeotropic water removal) |
| Sodium Sulfate (anhydrous) | 142.04 | ~10 g | - | Drying Agent |
| Diethyl Ether & Hexanes | - | As needed | - | For purification |
| Saturated NaHCO₃ solution | - | ~100 mL | - | For workup |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (5.91 g, 50.0 mmol), toluene (250 mL), benzylamine (5.4 mL, 50.0 mmol), and glacial acetic acid (2.9 mL, 50.0 mmol).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected (theoretical amount is 1.8 mL).
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude 1-benzyl-4-piperidone as a yellow to brown oil.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Alternatively, for high purity, vacuum distillation can be employed.
Synthesis of Oxygen-Containing Heterocycles: The Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is another privileged structure in organic chemistry, present in numerous natural products and used as a common protecting group for alcohols.[8] The 1,5-diol functionality inherent in this compound (after reduction of the ketone) or its derivatives provides a direct pathway to substituted THPs via acid-catalyzed intramolecular cyclization.
Mechanistic Rationale: Intramolecular Williamson Ether Synthesis
The synthesis of a tetrahydropyran ring from a 1,5-diol is a classic example of an intramolecular Williamson ether synthesis. The reaction requires an acid catalyst to protonate one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to close the six-membered ring.
To utilize this compound for this purpose, a two-step approach is typically most effective:
-
Reduction: The central ketone is first reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), yielding pentane-1,3,5-triol.
-
Cyclization/Dehydration: The resulting triol is then subjected to acidic conditions, leading to a double dehydration and cyclization to form a dihydropyran derivative, or a single cyclization to form a dihydroxytetrahydropyran.
Caption: Figure 2: Tetrahydropyran Synthesis Workflow
Experimental Protocol: Two-Step Synthesis of a Tetrahydropyran Derivative
This protocol outlines the reduction of the ketone followed by acid-catalyzed cyclization.
Part A: Reduction to Pentane-1,3,5-triol
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 118.13 | 5.91 g | 50.0 | Starting Material |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.95 g | 25.0 | Reducing Agent (0.5 eq.) |
| Methanol | - | 100 mL | - | Solvent |
| 1M Hydrochloric Acid | - | ~20 mL | - | For quenching |
| Ethyl Acetate | - | 200 mL | - | Extraction Solvent |
Procedure:
-
Dissolution & Cooling: Dissolve this compound (5.91 g, 50.0 mmol) in methanol (100 mL) in a 250 mL Erlenmeyer flask. Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add sodium borohydride (0.95 g, 25.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases and the pH is ~6-7.
-
Isolation: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (100 mL) and stir. The triol product is highly polar and may require repeated extractions or saturation of the aqueous layer with NaCl to improve recovery. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude pentane-1,3,5-triol, which can be used directly in the next step.
Part B: Acid-Catalyzed Cyclization
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Notes |
| Crude Pentane-1,3,5-triol | 120.15 | ~6.0 g (from Part A) | Substrate |
| Sulfuric Acid (conc.) | 98.08 | 0.5 mL | Catalyst |
| Toluene | - | 100 mL | Solvent |
Procedure:
-
Reaction Setup: Combine the crude triol from Part A and toluene (100 mL) in a round-bottom flask fitted with a condenser.
-
Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Reaction: Heat the mixture to 80-90 °C for 3-5 hours. Monitor the reaction by TLC or GC-MS for the formation of the new, more volatile product.
-
Workup: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing 50 mL of a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent. The resulting crude tetrahydropyran derivative can be purified by distillation or column chromatography.
Conclusion and Future Outlook
This compound serves as a powerful and economical C5 synthon for the streamlined synthesis of valuable piperidone and tetrahydropyran heterocyclic cores. The protocols detailed herein are robust and scalable, providing a solid foundation for further derivatization and library synthesis. The symmetrical nature of the starting material allows for the creation of C2-symmetric products or, through selective manipulation of the functional groups, the development of more complex, asymmetric targets. Future work in this area could explore enzymatic reductions for stereocontrol or the use of this building block in multicomponent reactions to rapidly generate molecular diversity.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-DIHYDROXY-PENTAN-3-ONE | 4254-85-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
Application Notes: 1,5-Dihydroxypentan-3-one as a Precursor in the Synthesis of Acyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1,5-Dihydroxypentan-3-one in Pharmaceutical Synthesis
This compound is a versatile and highly functionalized molecule that serves as a valuable precursor in the synthesis of complex pharmaceutical compounds. Its symmetrical structure, featuring two primary hydroxyl groups and a central ketone, offers a unique platform for constructing diverse molecular architectures, particularly those requiring acyclic chiral side chains. This attribute makes it an attractive starting material for the synthesis of acyclic nucleoside analogues, a class of antiviral and anticancer agents. The presence of multiple reactive sites allows for controlled chemical modifications, enabling the introduction of desired stereochemistry and functional groups essential for biological activity.
The strategic advantage of employing this compound lies in its potential to streamline synthetic routes to complex drug targets. Its C5 backbone can be readily manipulated to create side chains that mimic the sugar moieties of natural nucleosides, a key structural feature for interaction with viral or cellular enzymes. This document provides a detailed exploration of the application of this compound as a precursor in the synthesis of a potent antiviral acyclic nucleoside analogue, 9-[3(S),5-dihydroxypent-1-yl]guanine, which has demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1).
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 4254-85-7 | |
| Molecular Formula | C₅H₁₀O₃ | |
| Molecular Weight | 118.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | General supplier data |
| Purity | ≥95% | |
| Storage | 2-8°C |
Application Focus: Synthesis of 9-[3(S),5-dihydroxypent-1-yl]guanine, an Antiviral Acyclic Nucleoside Analogue
This section outlines the rationale and a proposed synthetic pathway for the preparation of 9-[3(S),5-dihydroxypent-1-yl]guanine, a promising antiviral agent, using this compound as a key starting material.
Scientific Rationale and Causality
Acyclic nucleoside analogues are a cornerstone of antiviral therapy. Their mechanism of action often involves selective phosphorylation by viral kinases, followed by incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. The structure of the acyclic side chain is critical for recognition by viral enzymes and for the subsequent pharmacological activity.
The 3(S),5-dihydroxypentyl side chain of the target molecule is a key pharmacophore. The hydroxyl groups and the stereochemistry at the C3 position are designed to mimic the 3'- and 5'-hydroxyl groups of natural 2'-deoxyguanosine, allowing for efficient phosphorylation and interaction with viral DNA polymerase.
This compound provides an ideal starting point for the synthesis of this crucial side chain. The central ketone can be stereoselectively reduced to a hydroxyl group, establishing the desired (S)-stereocenter. The two primary hydroxyl groups can be differentially protected to allow for selective activation and subsequent coupling with the guanine base.
Proposed Synthetic Workflow
The overall synthetic strategy can be envisioned in two main stages:
-
Synthesis of the Activated Acyclic Side Chain: Stereoselective reduction of the ketone in this compound, followed by protection of the hydroxyl groups and activation of the C1 position for nucleophilic substitution.
-
Coupling with Guanine and Deprotection: N-alkylation of a protected guanine derivative with the activated acyclic side chain, followed by deprotection to yield the final active pharmaceutical ingredient (API).
Caption: Figure 1. Proposed synthetic workflow for 9-[3(S),5-dihydroxypent-1-yl]guanine.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Synthesis of the Activated Acyclic Side Chain (Mesylate Derivative)
Objective: To synthesize the mesylated derivative of the protected (3S)-1,5-dihydroxypentyl side chain from this compound.
Materials:
-
This compound
-
Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography).
Procedure:
-
Stereoselective Reduction:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C, add BMS (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the catalyst solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure. The crude (3S)-1,3,5-pentanetriol can be used in the next step after purification if necessary.
-
-
Selective Protection of Primary Hydroxyl Groups:
-
Dissolve the crude (3S)-1,3,5-pentanetriol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the di-TBDMS protected (3S)-1,3,5-pentanetriol.
-
-
Activation of the Primary Hydroxyl Group:
-
While the above step protects both primary hydroxyls, for the synthesis of the target molecule, a mono-protected intermediate is required. An alternative approach involves mono-protection, mesylation, and subsequent protection of the remaining hydroxyl group. A more direct route, as described in the literature for a similar side chain, involves selective mesylation.
-
Dissolve the di-TBDMS protected (3S)-1,3,5-pentanetriol (1.0 eq) in anhydrous DCM at 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude mesylate. This activated side chain is often used immediately in the next step.
-
Protocol 2: Coupling with Guanine and Deprotection
Objective: To synthesize 9-[3(S),5-dihydroxypent-1-yl]guanine by coupling the activated side chain with a protected guanine derivative.
Materials:
-
N²-acetylguanine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Activated acyclic side chain (from Protocol 1)
-
Anhydrous DMF
-
Sodium hydride (NaH)
-
Aqueous ammonia
-
Standard workup and purification reagents.
Procedure:
-
Silylation of N²-acetylguanine:
-
A suspension of N²-acetylguanine (1.0 eq) in HMDS is heated at reflux with a catalytic amount of ammonium sulfate until a clear solution is obtained.
-
Excess HMDS is removed under vacuum to yield persilylated N²-acetylguanine.
-
-
N-Alkylation:
-
To a solution of the persilylated N²-acetylguanine in anhydrous DMF, add NaH (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of the activated acyclic side chain (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by silica gel chromatography to isolate the protected acyclic nucleoside.
-
-
Deprotection:
-
Dissolve the purified protected acyclic nucleoside in a solution of saturated methanolic ammonia or aqueous ammonia.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the final compound by recrystallization or column chromatography to yield 9-[3(S),5-dihydroxypent-1-yl]guanine.
-
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Chiral HPLC: To determine the enantiomeric excess of the stereoselective reduction step.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Sodium hydride and methanesulfonyl chloride are highly reactive and should be handled with extreme caution.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutically active compounds, particularly acyclic nucleoside analogues. The presented application for the synthesis of 9-[3(S),5-dihydroxypent-1-yl]guanine showcases a strategic approach to leverage its unique chemical functionalities. The protocols provided offer a foundational framework for researchers in drug discovery and development to explore the potential of this precursor in creating novel therapeutics. Further optimization and adaptation of these methods will undoubtedly expand the utility of this compound in medicinal chemistry.
Application Notes and Protocols: 1,5-Dihydroxypentan-3-one in the Production of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 1,5-dihydroxypentan-3-one as a functional monomer in the synthesis of specialty polymers. This document outlines the unique properties conferred by this building block and provides detailed protocols for the synthesis of novel polyesters and polyurethanes.
Introduction: The Strategic Advantage of this compound in Polymer Chemistry
This compound is a versatile C5 chemical building block possessing two primary hydroxyl groups and a central ketone functionality.[1][2][3][4] This unique trifunctional nature makes it an attractive monomer for the synthesis of specialty polymers with tailored properties. The hydroxyl groups provide reactive sites for established polymerization techniques such as polyesterification and polyurethane formation, while the ketone group offers a site for post-polymerization modification or for influencing the polymer's physical and chemical characteristics.[5][6]
The incorporation of this compound into polymer backbones can impart several desirable attributes:
-
Enhanced Flexibility and Durability: The aliphatic nature of the pentan-3-one unit can increase the flexibility of polymer chains.
-
Increased Polarity and Adhesion: The ketone group introduces polarity, which can improve adhesion to various substrates and enhance compatibility with other polar polymers.
-
Potential for Cross-linking and Functionalization: The carbonyl group can be utilized for post-synthesis modifications, such as cross-linking to create thermosets or for the attachment of functional moieties.[5][6]
-
Biodegradability: The presence of ester or urethane linkages, coupled with the potential for enzymatic recognition of the ketone group, may contribute to the biodegradability of the resulting polymers.[7][8][9][10]
This guide will focus on two primary applications of this compound: as a diol in the synthesis of ketone-functionalized polyesters and as a chain extender in the production of novel polyurethanes.
Synthesis of Ketone-Functionalized Polyesters
The synthesis of polyesters from this compound can be achieved through polycondensation with a suitable dicarboxylic acid or its derivative. The choice of the co-monomer will significantly influence the final properties of the polyester.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for polyester synthesis.
Protocol: Synthesis of Poly(this compound adipate)
This protocol describes the synthesis of a flexible, ketone-functionalized aliphatic polyester via solution polymerization.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 4254-85-7 | 118.13 | 1.18 g (10 mmol) |
| Adipoyl Chloride | 111-50-2 | 183.03 | 1.83 g (10 mmol) |
| Triethylamine | 121-44-8 | 101.19 | 2.23 mL (16 mmol) |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 50 mL |
| Methanol | 67-56-1 | 32.04 | 200 mL |
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.18 g, 10 mmol) and triethylamine (2.23 mL, 16 mmol) in 30 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve adipoyl chloride (1.83 g, 10 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the adipoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Pour the viscous reaction mixture into 200 mL of cold methanol with vigorous stirring to precipitate the polymer.
-
Collect the white, fibrous polymer by vacuum filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers and triethylamine hydrochloride.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
Expected Yield: 80-90%
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of ester and ketone carbonyl groups, and by Nuclear Magnetic Resonance (NMR) to elucidate the polymer structure. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index.
Synthesis of Novel Polyurethanes
This compound can act as a chain extender in the synthesis of polyurethanes, introducing a ketone functionality into the hard segments of the polymer. This can influence the microphase separation and mechanical properties of the resulting polyurethane.
Experimental Workflow: Polyurethane Synthesis (Two-Step Method)
Caption: Workflow for polyurethane synthesis.
Protocol: Synthesis of a Ketone-Functionalized Polyurethane
This protocol describes the synthesis of a thermoplastic polyurethane elastomer using a two-step prepolymer method.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Poly(ε-caprolactone) diol (PCL-diol) | 24980-41-4 | Mn ~2000 | 20.0 g (10 mmol) |
| 4,4'-Methylenebis(phenyl isocyanate) (MDI) | 101-68-8 | 250.25 | 5.0 g (20 mmol) |
| This compound | 4254-85-7 | 118.13 | 1.18 g (10 mmol) |
| Dibutyltin dilaurate (DBTDL) | 77-58-7 | 631.56 | 2-3 drops |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL |
| Methanol | 67-56-1 | 32.04 | 200 mL |
Procedure:
-
Prepolymer Synthesis:
-
Dry the PCL-diol at 80°C under vacuum for 4 hours prior to use.
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried PCL-diol (20.0 g, 10 mmol) and MDI (5.0 g, 20 mmol).
-
Heat the mixture to 80°C with stirring under a nitrogen atmosphere.
-
Add 2-3 drops of DBTDL catalyst and continue the reaction for 2 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C and add 40 mL of anhydrous DMF to reduce the viscosity.
-
In a separate beaker, dissolve this compound (1.18 g, 10 mmol) in 10 mL of anhydrous DMF.
-
Slowly add the this compound solution to the stirred prepolymer solution.
-
Continue the reaction at 60°C for an additional 3 hours.
-
-
Polymer Isolation:
-
Pour the polymer solution into 500 mL of deionized water with vigorous stirring to precipitate the polyurethane.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with deionized water and then with methanol.
-
Dry the resulting polyurethane elastomer in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: 90-95%
Characterization: The polyurethane can be characterized by FTIR to confirm the formation of urethane linkages and the presence of the ketone group. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) can be used to study the thermal transitions and mechanical properties of the elastomer.
Potential Applications of this compound-Based Polymers
The unique properties imparted by the this compound monomer open up a range of potential applications for the resulting specialty polymers:
-
Biomedical Materials: The potential biodegradability and the presence of a functional ketone group for bioconjugation make these polymers interesting candidates for drug delivery systems, tissue engineering scaffolds, and biodegradable medical devices.
-
Adhesives and Coatings: The increased polarity due to the ketone group can enhance adhesion to various surfaces, making these polymers suitable for use in advanced adhesives and functional coatings.
-
Compatibilizers: The tunable polarity of these polymers could allow them to act as compatibilizers in polymer blends.
-
Functional Polymer Supports: The ketone functionality can be used to immobilize catalysts or other active molecules, creating functional polymer supports for various applications.
Conclusion
This compound is a promising functional monomer for the development of specialty polymers with tailored properties. The protocols provided in these application notes offer a starting point for researchers to explore the synthesis and characterization of novel polyesters and polyurethanes based on this versatile building block. The ability to introduce a ketone functionality into the polymer backbone provides a powerful tool for designing advanced materials with a wide range of potential applications in the fields of materials science, drug development, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 1,5-Dihydroxy-3-pentanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. 1,5-DIHYDROXY-PENTAN-3-ONE | 4254-85-7 [chemicalbook.com]
- 5. Cross-linked and functionalized polyester materials constructed using ketoxime ether linkages - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s [mdpi.com]
- 8. [PDF] Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s | Semantic Scholar [semanticscholar.org]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: 1,5-Dihydroxypentan-3-one as a Versatile Cross-Linking Agent for Biomaterial and Polymer Applications
Introduction: A Novel Cross-Linking Agent for Advanced Material Design
In the realm of polymer chemistry and biomaterial science, the development of effective and biocompatible cross-linking agents is paramount for the fabrication of materials with tailored properties. 1,5-Dihydroxypentan-3-one, a bifunctional molecule featuring a central ketone group flanked by two primary hydroxyl groups, emerges as a promising candidate for creating three-dimensional polymer networks. Its unique structure offers a dual-mode of reactivity, enabling the formation of stable cross-links under mild conditions, a critical attribute for applications in drug delivery, tissue engineering, and regenerative medicine.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a cross-linking agent. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for cross-linking and characterization, and present data in a clear and accessible format.
Physicochemical Properties of this compound
A thorough understanding of the cross-linking agent's properties is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 4254-85-7 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Varies (typically a liquid or low-melting solid) | - |
| Solubility | Soluble in water and various organic solvents | [2] |
| Storage | 2°C - 8°C, sealed in a dry environment | [1] |
Proposed Cross-Linking Mechanism: Schiff Base Formation
The primary mechanism for cross-linking using this compound involves the reaction of its ketone group with primary amine functionalities present on polymer or biopolymer chains. This reaction, known as Schiff base formation (or imine formation), results in a stable C=N double bond, effectively linking two polymer chains.[3][4] The reaction is typically reversible and can be influenced by pH.[4] The hydroxyl groups of this compound do not directly participate in the cross-linking but enhance the hydrophilicity and biocompatibility of the resulting network.
Caption: Proposed mechanism of polymer cross-linking with this compound via Schiff base formation.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of hydrogels using this compound as a cross-linking agent. These are starting points and may require optimization based on the specific polymer and desired material properties.
Protocol 1: Hydrogel Synthesis via Schiff Base Cross-Linking
This protocol describes the cross-linking of an amine-containing biopolymer, such as chitosan or gelatin.
Materials:
-
Amine-containing polymer (e.g., Chitosan, Gelatin)
-
This compound
-
Acidic solvent (e.g., 1% v/v acetic acid in deionized water for chitosan)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Molds for hydrogel casting (e.g., petri dish, custom silicone molds)
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 2% (w/v) solution of the amine-containing polymer in the appropriate acidic solvent. For example, dissolve 200 mg of chitosan in 10 mL of 1% acetic acid.
-
Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.
-
-
Cross-linker Addition:
-
Prepare a stock solution of this compound in deionized water (e.g., 100 mg/mL).
-
Add the desired amount of the this compound solution to the polymer solution while stirring. The molar ratio of amine groups on the polymer to the ketone group of the cross-linker will determine the cross-linking density. A starting point is a 10:1 molar ratio of amine to ketone.
-
-
Hydrogel Formation:
-
Continue stirring the mixture for 15-30 minutes to ensure homogeneous mixing.
-
Pour the solution into the desired molds.
-
Allow the solution to stand at room temperature for gelation to occur. The gelation time can vary from minutes to hours depending on the polymer concentration and cross-linker ratio.[5]
-
To promote Schiff base formation, the pH can be adjusted to a neutral or slightly basic range (pH 7-9) by exposing the gel to PBS vapor or carefully adding a buffer.[6]
-
-
Purification:
-
Once the hydrogel has formed, immerse it in a large volume of PBS (pH 7.4) to neutralize the acid and remove any unreacted cross-linker.
-
Change the PBS solution every 12 hours for 2-3 days to ensure complete purification.
-
Protocol 2: Characterization of Cross-Linked Hydrogels
A multi-faceted approach is necessary to fully characterize the synthesized hydrogels.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the Schiff base (C=N) bond.
Procedure:
-
Freeze-dry a small sample of the purified hydrogel.
-
Grind the dried sample into a fine powder.
-
Record the FTIR spectrum of the powder using an ATR-FTIR spectrometer.
-
Analysis: Look for the appearance of a new peak in the region of 1640-1650 cm⁻¹, which is characteristic of the C=N stretching vibration of an imine.[7][8] A decrease in the intensity of the N-H bending vibration of the primary amine (around 1590-1650 cm⁻¹) may also be observed.[6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide detailed structural information about the cross-linked network.[9][10]
Procedure:
-
Swell a sample of the purified hydrogel in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹³C and ¹H solid-state NMR spectra.
-
Analysis: The formation of the imine bond can be confirmed by the appearance of a new carbon signal in the ¹³C NMR spectrum in the range of 145-170 ppm.[4][11] Changes in the proton signals corresponding to the polymer backbone near the cross-linking site may also be observed in the ¹H NMR spectrum.
C. Swelling Studies for Cross-Link Density Determination
The equilibrium swelling ratio provides an indirect measure of the cross-link density.[5][12]
Procedure:
-
Take a pre-weighed, freeze-dried sample of the hydrogel (Wd).
-
Immerse the sample in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculation: The equilibrium swelling ratio (ESR) is calculated as: ESR (%) = [(Ws - Wd) / Wd] * 100
A lower ESR generally indicates a higher cross-link density. The cross-link density can be more formally calculated using the Flory-Rehner equation.[12][13]
D. Mechanical Testing
The mechanical properties of the hydrogel, such as its compressive modulus, are crucial for many applications.[2][3]
Procedure:
-
Prepare cylindrical hydrogel samples of a defined geometry.
-
Ensure the samples are at equilibrium swelling in PBS.
-
Perform unconfined compression testing using a mechanical tester at a constant strain rate.
-
Analysis: The compressive modulus can be determined from the initial linear region of the stress-strain curve. An increase in the compressive modulus typically correlates with a higher cross-linking density.
Experimental Workflow
The following diagram illustrates the overall workflow from hydrogel synthesis to characterization.
Caption: Overall workflow for the synthesis and characterization of hydrogels cross-linked with this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The combination of spectroscopic (FTIR, NMR) and physical (swelling, mechanical testing) characterization methods provides a robust system for confirming the successful cross-linking of the polymer network. For instance, a successful cross-linking reaction should result in:
-
The appearance of a C=N peak in the FTIR spectrum.
-
A lower equilibrium swelling ratio compared to the un-cross-linked polymer.
-
An increased compressive modulus.
Consistent results across these different analytical techniques provide a high degree of confidence in the experimental outcome.
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. While natural cross-linking agents are generally considered less toxic than synthetic ones like glutaraldehyde, a thorough cytotoxicity assessment of the final cross-linked material is essential for biomedical applications.[14][15][16]
Conclusion
This compound presents a compelling option as a cross-linking agent due to its bifunctional nature and the potential for forming biocompatible hydrogels under mild conditions. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the utility of this molecule in developing advanced polymeric materials for a wide range of scientific and therapeutic applications. The ability to tune the cross-linking density and, consequently, the material properties, opens up exciting avenues for innovation in materials science and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Swelling and Crosslink Density Measurements for Hydrogels | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cup.edu.cn [cup.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1,5-Dihydroxypentan-3-one to 1,3,5-Pentanetriol
Introduction: The Synthetic Utility of 1,3,5-Pentanetriol
The reduction of 1,5-dihydroxypentan-3-one to yield 1,3,5-pentanetriol is a pivotal transformation in organic synthesis. 1,3,5-Pentanetriol, a symmetrical triol, serves as a versatile building block in the synthesis of a variety of complex molecules and materials.[1][2] Its three hydroxyl groups offer multiple points for functionalization, making it a valuable precursor for polymers, such as polyesters and polyurethanes, where it can act as a crosslinking agent to impart specific physical properties.[2] Furthermore, its unique 1,3,5-substitution pattern is a key structural motif in various natural products and pharmaceutical intermediates. This application note provides detailed experimental procedures for the reduction of this compound, with a focus on practical laboratory-scale synthesis, mechanistic understanding, and diastereoselectivity.
Mechanistic Rationale: The Nucleophilic Addition of Hydride
The reduction of a ketone to a secondary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3] Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature, operational simplicity, and high chemoselectivity for aldehydes and ketones.[3]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the partially positive carbonyl carbon of this compound. This results in the formation of a new carbon-hydrogen bond and the generation of a tetrahedral alkoxide intermediate.
-
Protonation: The resulting alkoxide is then protonated by a protic solvent (such as methanol or water) in a workup step to yield the final alcohol product, 1,3,5-pentanetriol.
Caption: General mechanism of ketone reduction by sodium borohydride.
Diastereoselectivity in the Reduction of a β-Hydroxy Ketone
This compound is a β-hydroxy ketone, and the presence of the hydroxyl groups on the β-carbons can influence the stereochemical outcome of the reduction. The formation of a chelated intermediate with the reducing agent can direct the hydride attack from a specific face of the carbonyl group, leading to the preferential formation of one diastereomer over the other.
For acyclic β-hydroxy ketones, chelation control can be achieved with certain reducing agents and Lewis acids, often leading to the syn-diol. However, with a non-chelating reducing agent like sodium borohydride in a protic solvent, the Felkin-Anh model is often used to predict the major diastereomer, which is typically the anti-diol. The stereochemical outcome can be highly dependent on the specific substrate and reaction conditions.
Caption: Potential diastereoselective pathways in the reduction of this compound.
Experimental Protocols
The following protocols are representative methods for the reduction of this compound. Researchers should optimize these conditions based on their specific requirements for yield and diastereoselectivity.
Protocol 1: Standard Reduction with Sodium Borohydride in Methanol
This protocol is a straightforward and reliable method for the reduction of this compound, generally providing good to excellent yields.
Materials:
-
This compound
-
Methanol (MeOH), reagent grade
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 42.3 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Slowly add sodium borohydride (e.g., 0.80 g, 21.2 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,3,5-pentanetriol.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Diastereoselective Reduction using Chelation Control (Illustrative)
This protocol illustrates a potential approach to enhance the diastereoselectivity of the reduction by employing a chelating agent. The choice of Lewis acid and solvent is critical and may require optimization.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄) or Zinc chloride (ZnCl₂)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (e.g., 1.0 g, 8.46 mmol) in anhydrous dichloromethane (40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a Lewis acid, such as TiCl₄ (1.1 equivalents in DCM), to the reaction mixture and stir for 30 minutes to allow for chelate formation.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can then be analyzed for diastereomeric ratio and purified.
Data Summary: Expected Outcomes
The following table provides an illustrative summary of expected outcomes for the reduction of this compound based on general principles of ketone reduction. Actual results may vary.
| Protocol | Reducing System | Temperature (°C) | Typical Yield (%) | Expected Major Diastereomer |
| 1 | NaBH₄ / MeOH | 0 | 85-95 | anti |
| 2 | NaBH₄ / TiCl₄ / DCM | -78 | 70-85 | syn |
Purification and Characterization
The resulting 1,3,5-pentanetriol is a viscous liquid.[1] Purification can be achieved by:
-
Vacuum Distillation: For larger quantities, fractional distillation under high vacuum is effective for obtaining high-purity 1,3,5-pentanetriol.
-
Column Chromatography: For smaller scales or for separating diastereomers, silica gel chromatography using a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is suitable.
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR or by gas chromatography of the derivatized diols.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Titanium(IV) chloride is a corrosive liquid that reacts violently with water. It should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these procedures.
References
Application Notes and Protocols: 1,5-Dihydroxypentan-3-one as a Versatile Starting Material for Chiral Molecules
Introduction: The Strategic Value of a Prochiral Synthon
In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure molecules is paramount. The biological activity of a chiral compound is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different activity, or even adverse effects. Consequently, the development of efficient and selective methods for asymmetric synthesis is a cornerstone of modern organic chemistry.
1,5-Dihydroxypentan-3-one, a structurally simple and commercially available C5 building block, presents itself as an exemplary starting material for the synthesis of valuable chiral molecules.[1] Its prochiral ketone functionality, flanked by two primary hydroxyl groups, offers a strategic entry point for the stereoselective introduction of a new chiral center. The hydroxyl groups not only enhance its solubility and reactivity but also provide convenient handles for further synthetic transformations, such as cyclization to form heterocyclic structures.[1]
This technical guide provides an in-depth exploration of two primary strategies for the asymmetric transformation of this compound: biocatalytic reduction to chiral 1,5-dihydroxy-3-pentanol and a chemoenzymatic approach to chiral piperidine derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format.
Part 1: Asymmetric Reduction to Chiral 1,5-Dihydroxy-3-pentanol
The stereoselective reduction of the ketone in this compound yields chiral (R)- or (S)-1,5-dihydroxy-3-pentanol. These chiral 1,3-diols are valuable synthons for a variety of complex molecules, including polyketide natural products. Biocatalysis, utilizing either whole-cell systems or isolated enzymes, offers a green and highly selective method for this transformation.
Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)
Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used and cost-effective biocatalyst for the asymmetric reduction of ketones. The enzymatic machinery within the yeast cells, particularly various oxidoreductases, can catalyze the reduction of a wide range of substrates with often high enantioselectivity, typically following Prelog's rule to afford the (S)-alcohol.
Causality of Experimental Choices:
-
Yeast Strain and Pre-culture: Different strains of S. cerevisiae can exhibit varying levels of activity and selectivity. A pre-culture step is crucial to ensure a high concentration of viable, metabolically active cells for the biotransformation.
-
Glucose as a Co-substrate: The reduction of the ketone requires a hydride source, which is provided by the cofactor NADH or NADPH. The yeast metabolizes glucose to regenerate these cofactors, making it a critical component of the reaction medium.
-
pH and Temperature: Maintaining optimal pH and temperature is vital for yeast viability and enzyme activity. Most yeast strains thrive at a slightly acidic to neutral pH (6.0-7.0) and temperatures around 30°C.
-
Substrate Concentration: High concentrations of the substrate can be toxic to the yeast cells, leading to decreased conversion. Therefore, the substrate is often added portion-wise or at a low initial concentration.
Experimental Workflow for Yeast-Mediated Reduction:
References
Application Note: Chromatographic Purification of 1,5-Dihydroxypentan-3-one
An Application Note and Protocol from the Senior Applications Desk
Introduction: The Challenge and Opportunity of a Polar Building Block
1,5-Dihydroxypentan-3-one is a versatile and highly functionalized organic compound.[1][2] Its structure, featuring two primary hydroxyl groups and a central ketone, imparts a high degree of polarity and reactivity, making it a valuable intermediate in diverse fields. In the pharmaceutical industry, it serves as a building block for more complex active pharmaceutical ingredients (APIs).[1][2] Its moisturizing properties are leveraged in cosmetic and skincare formulations, while in biochemical research, it functions as a reagent for studying metabolic pathways.[1]
The very chemical properties that make this molecule so useful—its high polarity and hydrogen bonding capability—also present a significant challenge for its purification. Standard chromatographic techniques often fail, as the compound may either bind irreversibly to a normal-phase column or elute immediately in the solvent front of a traditional reversed-phase system.
This application note provides a robust and validated protocol for the purification of this compound. We will delve into the rationale for selecting Hydrophilic Interaction Liquid Chromatography (HILIC) as the optimal strategy and provide a detailed, step-by-step guide for its implementation, ensuring researchers can achieve the high purity required for demanding applications.
Physicochemical Profile and Strategic Implications
A thorough understanding of the analyte's properties is foundational to developing an effective purification strategy. The key characteristics of this compound are summarized below.
| Property | Value | Strategic Implication for Chromatography |
| CAS Number | 4254-85-7[3][4] | Unique identifier for literature and regulatory searches. |
| Molecular Formula | C₅H₁₀O₃[4][5] | Indicates a small molecule with a high oxygen-to-carbon ratio, suggesting high polarity. |
| Molecular Weight | 118.13 g/mol [5] | Suitable for standard chromatographic media; not a large biomolecule. |
| Appearance | Yellow Liquid[6] | Visual cue during fraction collection; color may indicate impurities. |
| Key Functional Groups | 2x Hydroxyl (-OH), 1x Ketone (C=O) | Strong hydrogen bond donors and acceptors. This high polarity is the primary challenge. |
| Solubility | Enhanced solubility in various polar solvents.[1][2] | Provides options for sample preparation but requires a chromatographic system that can manage polar analytes. |
| Storage Conditions | 2°C - 8°C, sealed and dry.[2][5] | Indicates potential for degradation; purification should be performed efficiently. |
The molecule's high polarity, driven by its dual hydroxyl groups and ketone, is the central issue. This dictates the need for a chromatographic mode that can effectively retain and resolve highly polar compounds.
The Chromatographic Rationale: Why HILIC is the Method of Choice
Purifying small, polar organic compounds can be notoriously difficult.[7]
-
Normal-Phase Chromatography (NPC): Using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate), a highly polar analyte like this compound will adsorb very strongly to the silica. This often results in poor recovery and significant peak tailing, as extremely polar solvents would be required for elution, which can inactivate the silica stationary phase.[8]
-
Reversed-Phase Chromatography (RPC): Using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water), the polar analyte has minimal interaction with the stationary phase. It is repelled by the non-polar surface and elutes with the solvent front, resulting in no retention and no separation from other polar impurities.[7][9]
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an elegant solution for this challenge.[7] It utilizes a polar stationary phase (similar to normal-phase) but employs a mobile phase typical of reversed-phase, consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous component (water).[7]
The separation mechanism is based on the partitioning of the analyte into a water-enriched layer that forms on the surface of the polar stationary phase.
-
Retention: Under high organic conditions (e.g., 95% acetonitrile), the polar this compound partitions strongly into the adsorbed water layer, leading to strong retention on the column.
-
Elution: By gradually increasing the concentration of water in the mobile phase, the polarity of the bulk mobile phase increases. This disrupts the partitioning equilibrium, making the analyte more soluble in the mobile phase and allowing it to elute from the column in a controlled manner.[7]
This approach turns the "problem" of high polarity into the basis for a high-resolution separation.
Protocol: HILIC Purification of this compound
This protocol is designed for laboratory-scale purification using flash column chromatography. The principles can be readily adapted to HPLC/UPLC systems with appropriate HILIC columns.
Workflow Overview
The following diagram outlines the complete purification process from crude material to isolated, pure product.
Caption: Workflow for HILIC purification of this compound.
Materials and Reagents
-
Crude Sample: this compound (synthesis output).
-
Stationary Phase: Silica Gel 60 (230-400 mesh) for flash chromatography.
-
Mobile Phase A: HPLC-grade Acetonitrile (ACN).
-
Mobile Phase B: Ultrapure Water.
-
TLC Plates: Silica gel 60 F₂₅₄.
-
TLC Visualization Reagent: Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain.
-
Equipment: Glass chromatography column, solvent reservoirs, fraction collector (or test tubes), rotary evaporator, TLC chambers, heat gun.
Safety Precautions
-
This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Step-by-Step Protocol
Step 1: Column Preparation
-
Select a glass column of appropriate size for your sample quantity (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample mass).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 ACN:H₂O).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it until the baseline is stable.
Step 2: Sample Loading
-
Wet Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol or a 50:50 ACN:H₂O mixture). Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude sample in a suitable solvent (e.g., methanol), add a small amount of silica gel (approx. 1-2x the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column bed. This method often yields better resolution.
Step 3: Elution and Fraction Collection
-
Begin elution with the initial, low-polarity mobile phase (95:5 ACN:H₂O).
-
Gradually increase the polarity of the mobile phase to elute the compound of interest. A stepwise gradient is often effective. For example:
-
2 column volumes of 95:5 ACN:H₂O
-
2 column volumes of 90:10 ACN:H₂O
-
2 column volumes of 85:15 ACN:H₂O
-
Continue until the product elutes.
-
-
Collect fractions of a consistent volume throughout the entire process.
Step 4: Fraction Analysis
-
Use TLC to monitor the separation. Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives good separation (e.g., 80:20 ACN:H₂O).
-
Visualize the spots. Since this compound lacks a strong UV chromophore, staining is necessary. Dip the plate in a potassium permanganate solution and gently heat with a heat gun. The compound will appear as a yellow/brown spot on a purple background.
-
Identify the fractions containing only the desired product (single spot on TLC).
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator. Note that removing the final traces of water may require a high-vacuum pump.
-
Characterize the final product for purity and identity (e.g., via NMR, MS).
Summary of HILIC Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel 60 (or Amine/Diol bonded silica for HPLC) | Provides the polar surface required for HILIC retention.[7] |
| Mobile Phase A | Acetonitrile (ACN) | The weak, organic solvent in the HILIC mobile phase system. |
| Mobile Phase B | Water | The strong, polar solvent used to elute the analyte. |
| Elution Mode | Gradient Elution (5% to 20% Water) | A gradient is crucial for eluting a strongly retained polar compound while maintaining good resolution from impurities. |
| Detection (TLC) | Staining (KMnO₄ or p-anisaldehyde) | Necessary for visualizing non-UV active compounds containing hydroxyl groups. |
Conclusion
The purification of highly polar molecules like this compound requires a departure from conventional chromatographic methods. Hydrophilic Interaction Liquid Chromatography (HILIC) provides a robust and reliable strategy that leverages the molecule's inherent polarity to achieve excellent retention and separation. By following the detailed protocol and understanding the underlying principles outlined in this note, researchers can successfully isolate this valuable chemical intermediate with high purity, enabling its effective use in pharmaceutical development, cosmetic formulation, and advanced scientific research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,5-DIHYDROXY-PENTAN-3-ONE | 4254-85-7 [chemicalbook.com]
- 4. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biotage.com [biotage.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. columbia.edu [columbia.edu]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for 1,5-Dihydroxypentan-3-one in the Food and Cosmetics Industry
This technical guide provides an in-depth exploration of 1,5-Dihydroxypentan-3-one, a versatile bifunctional molecule, and its applications within the food and cosmetics industries. These notes are intended for researchers, formulation scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction to this compound
This compound (CAS No. 4254-85-7) is a unique chemical entity possessing both ketone and hydroxyl functional groups.[1][2] This structure imparts a distinct reactivity and solubility profile, making it a valuable ingredient in various formulations.[2] Its hydroxyl groups enhance its water solubility and reactivity, positioning it as an interesting intermediate for chemical synthesis.[2] In the context of food and cosmetics, it is primarily recognized for its potential as a flavoring agent, preservative, and moisturizing agent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4254-85-7 | |
| Molecular Formula | C₅H₁₀O₃ | |
| Molecular Weight | 118.13 g/mol | [3] |
| Appearance | Yellowish liquid | [2] |
| Purity | ≥95% (via HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Applications in the Cosmetics Industry
In cosmetic formulations, this compound is primarily utilized for its moisturizing properties.[1] Its chemical structure places it in the broad category of polyols, which are well-established humectants in skincare.[4][5]
Mechanism of Action as a Humectant
Humectants function by attracting and retaining water from the atmosphere and the deeper layers of the skin.[6][7] The two hydroxyl groups in this compound are capable of forming hydrogen bonds with water molecules, thereby increasing the water content of the stratum corneum, the outermost layer of the skin. This mechanism is shared by other common polyol humectants like glycerin and butylene glycol.[4][8] The effectiveness of a humectant is closely tied to its molecular structure and the number of hydrophilic sites it possesses.[6]
The diagram below illustrates the general mechanism of humectancy, where a humectant like this compound draws moisture to the skin's surface.
Caption: Mechanism of skin hydration by a humectant.
Protocol for Evaluating the Humectant Efficacy of this compound
This protocol outlines a non-invasive, in-vivo method to quantify the skin hydration potential of a cosmetic formulation containing this compound.
Objective: To measure the change in skin surface hydration after the application of a test formulation.
Materials and Equipment:
-
Corneometer® CM 825 or similar skin capacitance measurement device
-
Base cream formulation (without humectants)
-
Test cream formulation (with 2-5% w/w this compound)
-
Positive control (e.g., cream with 5% glycerin)
-
Volunteer panel (n≥10) with normal to dry skin on the forearms
-
Climate-controlled room (20-22°C, 40-50% relative humidity)
Methodology:
-
Volunteer Acclimatization: Volunteers rest in the climate-controlled room for at least 20 minutes before measurements.
-
Baseline Measurement: Three baseline skin hydration readings are taken from designated 2x2 cm test sites on the volar forearm of each volunteer using the Corneometer.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of the base cream, test cream, and positive control is applied to the respective test sites.
-
Post-Application Measurements: Hydration measurements are repeated at set time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each time point and for each product. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the results.
Expected Outcome: A formulation containing this compound is expected to show a statistically significant increase in skin hydration compared to the base cream. The comparison with the positive control will provide a benchmark for its relative efficacy.
Applications in the Food Industry
In the food industry, this compound is noted for its potential as a flavoring agent and a preservative.[1][2] Its role as a flavoring agent is likely as a precursor in thermally induced flavor generation reactions.
Role as a Flavor Precursor
While the intrinsic flavor profile of this compound is not well-documented, its chemical structure suggests it can participate in the Maillard reaction and caramelization. These non-enzymatic browning reactions are fundamental to the development of desirable flavors in a wide range of cooked foods. The presence of a ketone group and hydroxyl groups makes it a reactive substrate for these reactions, particularly with amino acids.
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a key pathway for flavor development. Although this compound is not a sugar, its carbonyl group can react with amino acids in a similar fashion to produce a variety of heterocyclic compounds that contribute to roasted, savory, and other complex flavors.
The following diagram illustrates the potential involvement of this compound in flavor formation pathways.
Caption: Role of this compound in flavor formation.
Protocol for Investigating Flavor Generation from this compound
This protocol describes a model system to study the flavor compounds generated from the reaction of this compound with an amino acid.
Objective: To identify the volatile compounds produced from the Maillard reaction of this compound and an amino acid (e.g., L-cysteine for meaty flavors, or glycine for general browning).
Materials and Equipment:
-
This compound
-
L-cysteine or Glycine
-
Phosphate buffer (pH 7.0)
-
Sealed reaction vials
-
Heating block or oven
-
Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Reaction Mixture Preparation: In a sealed vial, combine 1 mmol of this compound and 1 mmol of the chosen amino acid in 10 mL of phosphate buffer.
-
Thermal Reaction: Heat the vial at a controlled temperature (e.g., 120°C) for a specified time (e.g., 60 minutes).
-
Headspace Sampling: After cooling, expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to adsorb the volatile compounds.
-
GC-MS Analysis: Desorb the collected volatiles in the GC injector and perform a chromatographic separation and mass spectrometric identification of the compounds.
-
Data Interpretation: Identify the generated flavor compounds by comparing their mass spectra with a library (e.g., NIST).
Expected Outcome: The GC-MS analysis will reveal a profile of volatile compounds, which can be correlated with specific flavor notes. This information can then be used to guide the application of this compound as a flavor precursor in food systems.
Quality Control and Analytical Methods
Ensuring the purity and concentration of this compound in raw materials and finished products is crucial for both safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Protocol for Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in a cosmetic cream or a food matrix.
Materials and Equipment:
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 reverse-phase HPLC column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Sample extraction solvents (e.g., methanol, ethyl acetate)
-
Syringe filters (0.45 µm)
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at known concentrations.
-
Sample Preparation:
-
Cosmetic Cream: Accurately weigh a sample of the cream, disperse it in a suitable solvent, and extract the this compound. Centrifuge and filter the extract.
-
Food Matrix: Homogenize the food sample and perform a solvent extraction. A QuEChERS-based method may be adapted for complex matrices.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile. The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.
-
-
Quantification: Inject the prepared standards and sample extracts. Construct a calibration curve from the peak areas of the standards and use it to calculate the concentration of this compound in the samples.
Safety and Regulatory Considerations
Conclusion
This compound presents as a promising functional ingredient for the food and cosmetics industries. Its dihydroxy-ketone structure provides a foundation for its utility as a humectant in skincare and a flavor precursor in food systems. The protocols outlined in this guide provide a framework for researchers and formulators to explore and validate these applications, paving the way for innovative product development. Further research into its sensory characteristics, preservative efficacy, and toxicological profile is warranted to fully realize its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cosmetics - EPA - European Association of Polyol Producers [polyols-eu.org]
- 6. skinvirtue.com.au [skinvirtue.com.au]
- 7. specialchem.com [specialchem.com]
- 8. Influence of polyol and oil concentration in cosmetic products on skin moisturization and skin surface roughness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dihydroxypentan-3-one
Welcome to the technical support center for the synthesis of 1,5-Dihydroxypentan-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Query: My reaction yield is consistently low. What are the primary factors I should investigate?
Response: Low yields in this synthesis can often be attributed to several critical factors, primarily related to reagent quality, reaction conditions, and product stability.
-
Reagent Purity and Stoichiometry: The primary synthesis route often involves the reduction of a derivative of acetonedicarboxylic acid. Ensure the purity of your starting materials and the reducing agent. The stoichiometry, especially of the reducing agent, is critical. An excess may lead to over-reduction, while an insufficient amount will result in incomplete conversion.
-
Reaction Temperature: The stability of this compound is a significant concern. The reaction should be conducted at low temperatures, typically between 0°C and 5°C, to minimize the formation of degradation byproducts.
-
pH Control: Maintaining the pH of the reaction mixture within a specific range is crucial. Deviations can catalyze side reactions or product degradation. The optimal pH should be determined empirically for your specific reaction setup, but a neutral to slightly acidic condition is generally preferred.
-
Workup and Extraction: The product is highly soluble in water, which can make extraction challenging. Use of a continuous liquid-liquid extractor or multiple extractions with a suitable organic solvent (e.g., ethyl acetate) is recommended. Ensure the aqueous phase is saturated with a salt like sodium chloride to decrease the solubility of the product.
Query: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Response: Byproduct formation is a common challenge. The most effective approach is a combination of reaction optimization and careful analysis.
-
Common Side Reactions: A frequent side reaction is the formation of cyclic byproducts or oligomers, especially if the reaction temperature is not well-controlled. Over-reduction to the corresponding triol is also a possibility.
-
Analytical Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1]. This will help you determine the optimal reaction time and prevent the accumulation of byproducts.
-
Purification Strategy: Column chromatography is often the most effective method for purifying this compound. A silica gel column with a gradient elution system of ethyl acetate and hexane is a good starting point.
Query: My purified product seems to be unstable and degrades upon storage. What are the best practices for storage?
Response: this compound is known to be somewhat unstable. Proper storage is essential to maintain its purity and integrity.
-
Storage Conditions: The compound should be stored at low temperatures, ideally between 2°C and 8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
-
Solvent Choice: If stored in solution, choose a dry, aprotic solvent. The presence of water or protic solvents can facilitate degradation.
-
Purity: Ensure the product is free from acidic or basic impurities before storage, as these can catalyze decomposition.
Frequently Asked Questions (FAQs)
What are the primary applications of this compound?
This compound is a versatile building block in organic synthesis. It serves as a key intermediate in the production of more complex molecules, including pharmaceuticals and fine chemicals.[3][4] Its functional groups also make it useful in the development of specialty chemicals like surfactants and emulsifiers.[3][4]
What safety precautions should be taken when handling this compound?
While extensive toxicological data is not available, it is recommended to handle this compound with standard laboratory safety precautions. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat.[5] Work in a well-ventilated area or a fume hood to avoid inhalation.[5]
How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic hydroxyl and carbonyl functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]
Experimental Workflow and Data
Table 1: Troubleshooting Common Synthesis Issues
| Symptom | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress with TLC/HPLC and adjust reaction time accordingly. |
| Product loss during workup | Use continuous liquid-liquid extraction or multiple extractions with a salt-saturated aqueous phase. | |
| Product degradation | Maintain low reaction and workup temperatures (0-5°C). | |
| Multiple Spots on TLC | Side reactions | Optimize reaction conditions (temperature, pH, stoichiometry). |
| Impure starting materials | Verify the purity of all reagents before starting the reaction. | |
| Oily Product (Difficult to Purify) | Residual solvent or byproducts | Utilize column chromatography with a suitable solvent system. High vacuum may be necessary to remove residual solvent. |
| Product Discoloration | Decomposition | Store the purified product at 2-8°C under an inert atmosphere. |
Diagram 1: Troubleshooting Workflow for Low Yield
References
Troubleshooting guide for the synthesis of 1,5-Dihydroxypentan-3-one
As a Senior Application Scientist, this guide provides a comprehensive troubleshooting framework for the synthesis of 1,5-Dihydroxypentan-3-one. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to diagnose and resolve issues encountered in the laboratory.
Introduction to the Synthesis of this compound
This compound is a valuable C5 building block in organic synthesis, notable for its symmetrical structure featuring a central ketone and two primary hydroxyl groups.[1][2] This functionality makes it a versatile precursor for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals.[2]
The most common and direct synthesis route is a base-catalyzed double aldol addition of formaldehyde to acetone. While conceptually straightforward, this reaction is often plagued by competing side reactions that can significantly impact yield and purity. This guide is designed to address these specific challenges in a practical, question-and-answer format.
This section addresses common problems encountered during the synthesis of this compound.
FAQ 1: My reaction resulted in a very low yield or failed to produce the desired product. What are the likely causes?
Answer:
Low yield is the most frequently reported issue. The causes can be traced back to several key areas: reagent quality, reaction conditions, and competing side reactions.
Plausible Causes & Solutions:
-
Ineffective Depolymerization of Paraformaldehyde: Paraformaldehyde, a solid polymer, must be thermally depolymerized to gaseous formaldehyde to react. Incomplete depolymerization is a primary cause of reaction failure.
-
Solution: Ensure the paraformaldehyde is heated sufficiently (typically 180-200°C) to ensure a steady stream of formaldehyde gas is introduced into the reaction mixture. The reaction setup should allow for efficient transfer of the gas.
-
-
Inactive Catalyst or Incorrect Base Concentration: The base catalyst (e.g., potassium carbonate, potassium hydroxide) is crucial for deprotonating acetone to form the nucleophilic enolate.
-
Suboptimal Reaction Temperature: Temperature control is a delicate balance.
-
Too Low: The reaction rate will be impractically slow.
-
Too High: Promotes the rapid, exothermic, and often uncontrollable self-condensation of formaldehyde (formose reaction) and acetone self-condensation, leading to a complex mixture of byproducts.
-
Solution: Maintain the reaction temperature within the optimal range, typically between 50-70°C. Use an ice bath to manage any exothermic events, especially during the initial addition of formaldehyde.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to systematically diagnose the cause of low product yield.
Caption: Troubleshooting Decision Tree for Low Yield.
FAQ 2: My crude product is a dark, viscous oil with many spots on TLC. What are these byproducts?
Answer:
The formation of a complex, often dark-colored, mixture is a clear sign that side reactions have dominated the synthesis. The base-catalyzed conditions required for the aldol addition are also ideal for several competing pathways.
Major Side Reactions:
-
Formose Reaction: Under basic conditions, formaldehyde reacts with itself to form a complex mixture of carbohydrates, often referred to as "formose sugars."[3][4] This is often the source of the dark, polymeric material in the flask.
-
Acetone Self-Condensation: Acetone can act as both a nucleophile and an electrophile, leading to the formation of diacetone alcohol and, upon dehydration, mesityl oxide.
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of formaldehyde (which lacks α-hydrogens) can disproportionate to yield one molecule of methanol and one of formate.[3]
-
Over-addition: Reaction of a third formaldehyde molecule can occur, leading to more highly functionalized impurities.
Visualizing the Reaction Pathways
Caption: Desired Reaction vs. Competing Side Reactions.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of acetone relative to formaldehyde to favor the desired crossed-aldol reaction.
-
Slow Reagent Addition: Introduce the formaldehyde gas slowly and sub-surface if possible to ensure it reacts with the acetone enolate before it can self-condense.
-
Moderate Base: Use the weakest base effective for the reaction (e.g., K₂CO₃ instead of KOH) to minimize the Cannizzaro and formose pathways.
FAQ 3: How can I effectively purify this compound from the crude mixture?
Answer:
Purification is challenging due to the product's high polarity and boiling point. The presence of two hydroxyl groups makes it highly soluble in water and other polar solvents.
Recommended Purification Protocol:
-
Neutralization and Workup:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the base catalyst with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~7. Caution: The product can be unstable under both strongly acidic and basic conditions.
-
The product is often soluble in the aqueous layer. Perform multiple extractions with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol.
-
-
Solvent Removal:
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). Avoid excessive heat, as this can cause degradation.
-
-
Column Chromatography:
-
This is the most effective method for final purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar system (e.g., 50% ethyl acetate in hexane) and gradually increase the polarity to 100% ethyl acetate, followed by the addition of 1-5% methanol if the product does not elute.
-
Monitor the fractions carefully using TLC, staining with potassium permanganate (KMnO₄) which visualizes the hydroxyl groups.
-
Purification Summary Table
| Step | Parameter | Recommended Specification | Rationale |
| Workup | pH Adjustment | Neutralize to pH ≈ 7 | Prevents base- or acid-catalyzed degradation of the product. |
| Extraction Solvent | Ethyl Acetate or DCM/IPA (9:1) | Efficiently extracts the polar product from the aqueous layer. | |
| Purification | Method | Silica Gel Column Chromatography | Best for separating polar compounds from polymeric baseline material. |
| Eluent System | Gradient: Hexane/EtOAc -> EtOAc -> EtOAc/MeOH | Allows for separation of less polar impurities first, then elution of the highly polar product. | |
| Post-Purification | Storage | Store neat or in solution at 2-8°C.[5] | Enhances long-term stability of the purified compound. |
General Synthesis Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on laboratory-specific conditions.
Caption: General Experimental Workflow for Synthesis.
Step-by-Step Methodology:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube extending below the surface of the solvent. Separately, set up a flask for heating paraformaldehyde with a gas outlet connected to the reactor's inlet tube.
-
Charging Reactor: To the main reactor, add acetone (4.0 eq) and potassium carbonate (0.2 eq).
-
Initiation: Begin stirring and heat the acetone slurry to 60°C.
-
Formaldehyde Generation: Gently heat the paraformaldehyde (2.0 eq) to 180-200°C to generate gaseous formaldehyde.
-
Reaction: Slowly bubble the formaldehyde gas into the stirred acetone slurry over 2-3 hours. Use an ice bath to control the reaction temperature, not allowing it to exceed 70°C.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The disappearance of acetone and the appearance of a new, more polar spot indicates product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and follow the purification protocol described in FAQ 3.
This guide provides the foundational knowledge to troubleshoot and optimize the synthesis of this compound, turning potential failures into successful experimental outcomes.
References
Technical Support Center: Optimization of Reaction Conditions for 1,5-Dihydroxypentan-3-one Synthesis
Welcome to the technical support center for the synthesis of 1,5-Dihydroxypentan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this versatile building block. As a key intermediate in the pharmaceutical and fine chemical industries, optimizing the synthesis of this compound is crucial for achieving high yields and purity.[1][2] This resource, structured in a question-and-answer format, offers practical, experience-driven advice to navigate the intricacies of this reaction.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems that may arise during the synthesis of this compound. The primary synthetic route involves a base-catalyzed aldol condensation between 1,3-dihydroxyacetone and formaldehyde.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue in aldol condensations and can be attributed to several factors. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: The purity of both 1,3-dihydroxyacetone and formaldehyde is paramount. Impurities can act as catalyst poisons or participate in side reactions.
-
Recommendation: Ensure your 1,3-dihydroxyacetone is of high purity and stored under appropriate conditions to prevent dimerization or degradation. Use freshly prepared formaldehyde solutions or high-quality commercial grades.
-
-
Catalyst Activity and Concentration: The choice and concentration of the base catalyst are critical. Common catalysts for this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
-
Causality: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration can promote side reactions, such as the Cannizzaro reaction of formaldehyde, leading to the formation of formic acid and methanol.
-
Recommendation: Optimize the catalyst concentration by performing small-scale trial reactions. Start with a catalytic amount and incrementally increase it while monitoring the reaction progress by TLC or HPLC.
-
-
Reaction Temperature: Temperature plays a significant role in both the reaction rate and selectivity.
-
Causality: While higher temperatures can accelerate the reaction, they can also favor the formation of undesired byproducts and promote the decomposition of the product.
-
Recommendation: Maintain a controlled and consistent reaction temperature. For many aldol condensations, room temperature is a good starting point. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be beneficial, but this should be carefully monitored.
-
-
Reaction Time: Aldol condensations can be slower than anticipated.
-
Recommendation: Monitor the reaction progress over time to ensure it has reached completion. An insufficient reaction time will result in unreacted starting materials and a lower yield.
-
-
Stoichiometry of Reactants: The molar ratio of 1,3-dihydroxyacetone to formaldehyde is a key parameter.
-
Causality: An excess of formaldehyde can lead to the formation of poly-addition products, while an excess of 1,3-dihydroxyacetone will remain unreacted.
-
Recommendation: A 1:2 molar ratio of 1,3-dihydroxyacetone to formaldehyde is theoretically required for the synthesis of this compound. However, optimizing this ratio based on experimental results is advisable.
-
Question 2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity towards this compound?
Answer: The formation of multiple products is a common challenge in mixed aldol condensations. Here are the primary causes and solutions:
-
Self-Condensation of 1,3-dihydroxyacetone: Under basic conditions, 1,3-dihydroxyacetone can undergo self-condensation to form various dimeric and polymeric byproducts.
-
Recommendation: To minimize self-condensation, slowly add the 1,3-dihydroxyacetone to the reaction mixture containing the base and formaldehyde. This maintains a low concentration of the enolizable ketone, favoring the reaction with the non-enolizable formaldehyde.
-
-
Cannizzaro Reaction of Formaldehyde: As mentioned, high concentrations of a strong base can induce the Cannizzaro reaction of formaldehyde, which does not have α-hydrogens.
-
Recommendation: Use a milder base or a lower concentration of a strong base. Careful control of the pH is crucial.
-
-
Poly-addition Products: The product, this compound, still possesses acidic α-hydrogens and can potentially react further with formaldehyde.
-
Recommendation: Careful control of the stoichiometry of the reactants is key. Using a slight excess of 1,3-dihydroxyacetone might help to consume the formaldehyde and reduce the likelihood of further additions to the product.
-
Question 3: My product appears to be degrading during workup and purification. How can I improve its stability?
Answer: this compound is a poly-hydroxy ketone and can be sensitive to harsh conditions.
-
pH Control: Both strongly acidic and basic conditions can lead to degradation.
-
Recommendation: During workup, neutralize the reaction mixture carefully to a pH of around 7. Avoid prolonged exposure to strong acids or bases.
-
-
Temperature during Purification: The compound may be thermally labile.
-
Recommendation: Use low-temperature purification techniques. If distillation is used, perform it under reduced pressure to lower the boiling point. Column chromatography should be performed with minimal delay, and the collected fractions should be stored at a low temperature (2-8°C is recommended for storage).
-
-
Oxidation: The hydroxyl groups can be susceptible to oxidation.
-
Recommendation: Conduct the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected to be a problem.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a base-catalyzed crossed aldol condensation. The mechanism can be summarized as follows:
-
Enolate Formation: A base (e.g., OH⁻) removes an acidic α-proton from 1,3-dihydroxyacetone to form an enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: The resulting alkoxide is protonated by a water molecule to form a β-hydroxy ketone intermediate.
-
Second Aldol Addition: The process repeats on the other side of the 1,3-dihydroxyacetone molecule with a second molecule of formaldehyde to yield this compound.
Q2: Can I use an acid catalyst for this reaction?
A2: While aldol condensations can be acid-catalyzed, base catalysis is generally preferred for this specific reaction. Acid catalysis can promote dehydration of the aldol addition product and may lead to a more complex mixture of products.
Q3: What are the recommended storage conditions for this compound?
A3: Based on supplier recommendations, this compound should be stored at 2-8°C to ensure its stability.
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
III. Experimental Protocol: A Generalized Procedure
The following is a generalized, step-by-step experimental protocol for the synthesis of this compound. Note: This is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,3-Dihydroxyacetone
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Hydrochloric Acid (HCl, for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a dilute aqueous solution of sodium hydroxide.
-
Add the formaldehyde solution to the flask and cool the mixture in an ice bath.
-
Dissolve the 1,3-dihydroxyacetone in deionized water and add it to the dropping funnel.
-
Add the 1,3-dihydroxyacetone solution dropwise to the stirred, cooled formaldehyde-base mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture to pH 7 with a dilute solution of hydrochloric acid while cooling in an ice bath.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
IV. Data Presentation
Table 1: Summary of Key Reaction Parameters and Their Impact
| Parameter | Typical Range/Value | Impact on Reaction | Troubleshooting Focus |
| Temperature | 20-50°C | Affects reaction rate and side product formation | Optimize for a balance between reaction speed and selectivity. |
| pH | 9-11 | Crucial for catalyst activity; high pH can cause side reactions | Maintain a stable pH; use a pH meter for accurate control. |
| Catalyst Conc. | Catalytic | Determines reaction rate; excess can lead to byproducts | Titrate catalyst amount in small-scale trials. |
| Reactant Ratio | ~1:2 (DHA:Formaldehyde) | Influences product distribution and yield | Optimize based on experimental results to minimize unreacted starting materials and poly-addition. |
| Reaction Time | 12-24 hours | Ensures complete conversion | Monitor by TLC/HPLC to determine the optimal reaction endpoint. |
V. Visualizing the Process
Diagram 1: General Workflow for this compound Synthesis
References
Technical Support Center: Storage and Handling of 1,5-Dihydroxypentan-3-one
Welcome to the technical support center for 1,5-Dihydroxypentan-3-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and experimentation.
I. Understanding the Stability of this compound
This compound is a versatile molecule with a chemical structure that includes two primary hydroxyl groups and a central ketone. This combination of functional groups dictates its reactivity and potential degradation pathways. The primary stability concerns are its susceptibility to a retro-aldol reaction and oxidation of the alcohol groups. Understanding these pathways is crucial for preventing degradation and ensuring the reliability of your experimental results.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Observed Discoloration (Yellowing) of the Compound
-
Question: My previously colorless or pale-yellow solution of this compound has turned a noticeable yellow. What could be the cause, and how can I prevent it?
-
Answer: Yellowing is a common indicator of degradation. The most likely cause is the formation of α,β-unsaturated carbonyl compounds, which are products of a dehydration reaction that can follow a retro-aldol reaction. These conjugated systems often absorb light in the visible spectrum, appearing yellow.
Immediate Actions:
-
Confirm Degradation: Analyze a small sample of the discolored solution using HPLC or NMR to identify the presence of degradation products.
-
Quarantine the Batch: Do not use the discolored material in critical experiments until its purity has been verified.
Preventative Measures:
-
Strict Temperature Control: Store the compound at the recommended 2-8°C.[1][2][3] Avoid repeated freeze-thaw cycles.
-
Light Protection: Store in an amber vial or in a dark location to prevent potential photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation.
-
Issue 2: Changes in pH of the Solution During Storage
-
Question: I've noticed a significant drop in the pH of my aqueous solution of this compound. What is happening?
-
Answer: A decrease in pH is likely due to the oxidation of one or both of the primary alcohol groups to carboxylic acids. This process can be accelerated by the presence of oxygen and trace metal impurities.
Immediate Actions:
-
Measure pH: Accurately measure the pH of the solution.
-
Analyze for Carboxylic Acids: Use techniques like HPLC or titration to confirm the presence of acidic degradation products.
Preventative Measures:
-
Use High-Purity Solvents: Ensure that the solvents used to prepare solutions are free of oxidizing contaminants.
-
Deoxygenate Solvents: For sensitive applications, sparging solvents with an inert gas before use can remove dissolved oxygen.
-
Consider a Buffer: If compatible with your experimental design, storing the compound in a weakly acidic buffer (e.g., pH 5-6) may help to minimize base-catalyzed degradation pathways. However, the effect of pH on the stability of β-hydroxy ketones should be carefully considered, as both acidic and basic conditions can potentially catalyze degradation.
-
Issue 3: Loss of Purity or Appearance of New Peaks in Chromatogram
-
Question: My latest QC analysis by HPLC shows a decrease in the main peak for this compound and the appearance of new, smaller peaks. What are these new peaks, and is the material still usable?
-
Answer: The appearance of new peaks strongly suggests degradation. The primary degradation pathway to consider is the retro-aldol reaction, which would break down this compound into smaller aldehydes and ketones.
Immediate Actions:
-
Identify Degradation Products: If possible, use mass spectrometry (MS) coupled with your HPLC to identify the molecular weights of the new peaks. This can help confirm if they correspond to expected degradation products.
-
Quantify Purity: Determine the current purity of your material. The usability of the batch will depend on the tolerance for these impurities in your specific application.
Preventative Measures:
-
Minimize Time in Solution: Prepare solutions fresh whenever possible. If solutions must be stored, keep them at 2-8°C and for the shortest duration necessary.
-
Avoid High Temperatures: Do not heat solutions of this compound unless it is a required step in a reaction, as this will accelerate the retro-aldol reaction.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for neat this compound?
-
Q2: How should I store solutions of this compound?
-
A2: Solutions should also be stored at 2-8°C. For aqueous solutions, it is advisable to use purified, deoxygenated water. If the application allows, a slightly acidic buffer may improve stability. The choice of solvent can also be critical; protic solvents may participate in degradation pathways.
-
-
Q3: Is this compound sensitive to light?
Degradation
-
Q4: What is the primary degradation pathway for this compound?
-
A4: The most probable degradation pathway is a retro-aldol reaction . This is the reverse of an aldol condensation and involves the cleavage of the carbon-carbon bond between the carbonyl group and the alpha-carbon, yielding smaller aldehyde and ketone molecules.[1][5]
Diagram of Retro-Aldol Reaction
Caption: Retro-aldol degradation of this compound.
-
-
Q5: Can this compound oxidize?
-
A5: Yes. The two primary alcohol functional groups are susceptible to oxidation.[2][4][6] This can lead to the formation of aldehydes and, upon further oxidation, carboxylic acids. This is often catalyzed by oxygen, heat, light, and trace metals.
Diagram of Oxidation Pathway
Caption: Oxidation of this compound's primary alcohols.
-
Analytical Monitoring
-
Q6: How can I monitor the purity of my this compound?
-
A6: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for routine purity checks.[7][8] A reversed-phase C18 column is a good starting point. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information and to identify and quantify degradation products.[9][10][11][12]
-
-
Q7: What should I look for in an HPLC chromatogram to detect degradation?
-
A7: Look for a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks, which may have different retention times.
-
IV. Experimental Protocols
Protocol 1: Routine Purity Check by HPLC
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Recommendation |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a small amount of the compound in the initial mobile phase. |
Protocol 2: Forced Degradation Study
To understand the stability of your compound under various stress conditions, a forced degradation study can be performed.[3][13][14][15]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source.
Analyze the stressed samples by HPLC to observe the degradation products formed under each condition.
V. References
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Yates, B. L., & Quijano, J. (1969). The Thermal Decomposition of β-Hydroxy Ketones. The Journal of Organic Chemistry, 34(10), 2506–2508. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--
-
Aldol Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Small Molecule HPLC. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
Real Time in-situ Monitoring of Drug Product Degradation Using Water Proton NMR. (2023, May 17). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
HPLC Separation of Small Organic Acids on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from --INVALID-LINK--
-
Small Molecule Analysis Testing: HPLC vs GC. (2022, May 23). Brewer Science. Retrieved January 6, 2026, from --INVALID-LINK--
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 6, 2026, from --INVALID-LINK--
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved January 6, 2026, from --INVALID-LINK--
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE. Retrieved January 6, 2026, from --INVALID-LINK--
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 6, 2026, from --INVALID-LINK--
-
How can we separate aldehyde and ketone compound from a mixture? (2018, May 9). Quora. Retrieved January 6, 2026, from --INVALID-LINK--
-
Separation of mixtures containing alcohols, aldehydes, and ketones. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. (2024, April 23). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (n.d.). Scite.ai. Retrieved January 6, 2026, from --INVALID-LINK--
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Amneal Pharmaceuticals. Retrieved January 6, 2026, from --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Small Molecule HPLC [sigmaaldrich.com]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. umventures.org [umventures.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 1,5-Dihydroxypentan-3-one
Welcome to the technical support center for 1,5-Dihydroxypentan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile yet challenging molecule. As a small, highly polar ketodiol, this compound (MW: 118.13 g/mol , CAS: 4254-85-7) presents unique purification hurdles related to its high solubility in polar solvents, potential for instability, and tendency to co-elute with similar impurities.[1][2][3][4]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My post-synthesis crude product has a low purity (<90%) and contains several polar impurities. How do I choose the right purification strategy?
Probable Cause: The high polarity of this compound means it is often contaminated with equally polar starting materials, by-products, or degradation products. Standard purification techniques like normal-phase chromatography on silica gel are often ineffective because the compound and its impurities either stick irreversibly to the column or elute together with the solvent front.
Recommended Solution: A logical workflow is essential. Begin with an analytical assessment to understand the impurity profile, which will then guide the choice between chromatography and crystallization.
Expert Insight: Due to its structure (a ketone flanked by two hydroxyl groups), this compound is susceptible to degradation, especially under harsh pH or high-temperature conditions. One vendor describes it as a "reactive and destabilizing imine," suggesting it may be prone to reactions or degradation that can generate further impurities. Therefore, all purification steps should be performed as quickly as possible at low temperatures.
Workflow Diagram: Purification Strategy Selection
Caption: Decision workflow for selecting a purification method.
Q2: I'm struggling to get good separation using chromatography. What are the best column and solvent systems?
Probable Cause: The high polarity of this compound makes it challenging for traditional chromatographic methods. In normal-phase chromatography (polar stationary phase like silica), the compound may exhibit very strong retention, leading to broad peaks and poor recovery. In standard reversed-phase chromatography (like C18), it may have very little retention and elute in the void volume.[5]
Recommended Solution: Two primary HPLC techniques are recommended for highly polar compounds: Reversed-Phase (RP) HPLC with specialized columns and Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Reversed-Phase (RP) HPLC: While standard C18 columns may fail, polar-embedded or polar-endcapped RP columns are designed to provide better retention for polar analytes.[6] An aqueous mobile phase, often a mixture of water and acetonitrile or methanol, is used.[7] This technique separates compounds based on hydrophobicity; more polar compounds elute earlier.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (like amine- or diol-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[8] In HILIC, a water-rich layer forms on the stationary phase, and analytes partition between this layer and the mobile phase. More polar compounds are retained longer.[9]
Data Summary: Recommended Chromatography Conditions
| Parameter | Reversed-Phase (Polar-Embedded) | HILIC (Amine or Diol Column) |
| Stationary Phase | Polar-copolymerized C18, Polar-endcapped C18 | Amine-bonded silica, Diol-bonded silica |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | High Acetonitrile (>80%) with Water/Buffer |
| Elution Order | Least polar elutes last | Most polar elutes last |
| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD) | Refractive Index (RI), Evaporative Light Scattering (ELSD) |
| Best For | Separating from less polar impurities | Separating from other highly polar impurities |
Note: As this compound lacks a strong chromophore, UV detection is generally not suitable unless derivatization is performed. RI and ELSD are universal detectors appropriate for polyols.[10][11]
Troubleshooting Diagram: Chromatography Optimization
Caption: Decision tree for troubleshooting common chromatography issues.
Q3: I can't get my compound to crystallize from any single solvent. What should I do?
Probable Cause: Due to its two hydroxyl groups and a ketone, this compound is highly soluble in many common polar solvents (like water, methanol, ethanol) even at low temperatures, making single-solvent crystallization difficult.[12] Conversely, it is likely insoluble in non-polar solvents (like hexanes or toluene).
Recommended Solution: Use a binary solvent system (solvent/anti-solvent) or other advanced crystallization techniques. The principle "like dissolves like" is key here.[13]
-
Anti-Solvent Crystallization: Dissolve your compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol or acetone). Then, slowly add a "bad" or "anti-solvent" in which it is insoluble (e.g., diethyl ether, dichloromethane, or ethyl acetate) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[14]
-
Vapor Diffusion: This is an excellent method for small quantities. Dissolve the compound in a small vial using a relatively volatile good solvent (e.g., methanol). Place this open vial inside a larger, sealed jar that contains a small amount of a more volatile anti-solvent (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting the growth of high-quality crystals.[15]
Data Summary: Potential Crystallization Solvent Systems
| "Good" Solvent (Dissolves Compound) | "Anti-Solvent" (Precipitates Compound) | Technique |
| Methanol | Diethyl Ether | Anti-solvent, Vapor Diffusion |
| Acetone | Hexanes / Heptane | Anti-solvent |
| Ethanol | Ethyl Acetate | Anti-solvent |
| Water | Acetonitrile or Acetone | Anti-solvent, Cooling |
Always perform small-scale trials before committing your entire batch.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for purified this compound? A: Based on supplier data sheets, the compound should be stored sealed in a dry environment at 2-8°C.[2] Given its potential reactivity, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidative degradation, which can lead to the formation of colored impurities.
Q: How can I accurately determine the purity of my final product? A: Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent primary method. Alternatively, High-Performance Liquid Chromatography (HPLC) with a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is suitable.[10][11][16] It is crucial to use a validated method with a reference standard if available. Gas chromatography may also be an option, but would likely require derivatization of the hydroxyl groups.[9]
Q: What are the main safety precautions for handling this compound? A: While specific toxicity data is limited, standard laboratory safety practices should be followed.[17] Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[17]
Experimental Protocols
Protocol 1: Purification by HILIC Flash Chromatography
-
Column Selection: Choose a pre-packed amine-functionalized silica gel column.
-
Sample Preparation: Dissolve the crude this compound in a minimum volume of the initial mobile phase or a miscible solvent like methanol.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile/Water
-
Solvent B: 50:50 Acetonitrile/Water
-
-
Equilibration: Equilibrate the column with 100% Solvent A for at least 5 column volumes.
-
Loading: Load the prepared sample onto the column.
-
Elution: Run a linear gradient from 0% to 100% Solvent B over 10-15 column volumes.
-
Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature below 40°C to prevent degradation.
Protocol 2: Purity Analysis by HPLC-RI
-
Column: Zorbax Carbohydrate Analysis column (or similar amino-propyl column).[9]
-
Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile/Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 35°C).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample at approximately 1-2 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate purity based on the area percentage of the main peak relative to all other peaks in the chromatogram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. HPLC method for polyol separation - Chromatography Forum [chromforum.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. community.wvu.edu [community.wvu.edu]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. researchgate.net [researchgate.net]
- 15. unifr.ch [unifr.ch]
- 16. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 17. echemi.com [echemi.com]
Technical Support Center: Analysis of 1,5-Dihydroxypentan-3-one
Welcome to the technical support center for 1,5-Dihydroxypentan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this versatile molecule. Drawing from extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Introduction to this compound and Its Analytical Challenges
This compound is a polyhydroxy ketone with a symmetric structure, featuring primary alcohol groups at both ends of a five-carbon chain, with a central ketone.[1][2] Its polarity and the presence of multiple reactive functional groups make it a valuable building block in pharmaceutical and specialty chemical synthesis. However, these same characteristics present unique analytical challenges. The high polarity can make it difficult to retain and resolve on standard reverse-phase chromatography columns, while the hydroxyl and ketone groups can be susceptible to degradation and side reactions, leading to a variety of potential impurities.
This guide will equip you with the knowledge to anticipate and identify these impurities, troubleshoot common analytical issues, and develop robust methodologies for the characterization of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Without a specific synthetic route, we must infer potential impurities based on common organic synthesis reactions. Plausible routes for a symmetrical dihydroxy ketone could involve variations of aldol or Grignard reactions.
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could include simpler aldehydes, ketones, or esters.
-
Byproducts of Aldol-type Condensation: Self-condensation products of starting materials, or incompletely reacted intermediates.
-
Grignard Reaction Side Products: If a Grignard reaction is employed, side products can arise from enolization of the ketone starting material.[3][4][5]
-
Solvent Residues: Residual solvents from synthesis and purification steps (e.g., ethanol, ethyl acetate, tetrahydrofuran).
-
-
Degradation Products:
-
Oxidation Products: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids. The ketone could also undergo oxidative cleavage under harsh conditions.
-
Dehydration Products: Elimination of water could lead to the formation of unsaturated ketones.
-
Polymerization Products: Intermolecular reactions (e.g., acetal or ketal formation) can lead to oligomers or polymers, especially under acidic or basic conditions or upon heating.[6][7]
-
Q2: My this compound sample is a yellow liquid, but I expected a colorless one. What could be the cause?
A2: The yellow coloration is likely due to the presence of impurities. These could be chromophoric (light-absorbing) species, often with conjugated double bonds. Potential culprits include:
-
α,β-Unsaturated Ketones: Formed via dehydration of the parent molecule or from aldol condensation side reactions.
-
Polymeric Byproducts: Higher molecular weight, conjugated systems can often be colored.
-
Degradation Products: From exposure to heat, light, or incompatible materials.
It is recommended to use UV-Vis spectroscopy to check for absorbance in the visible range and to employ chromatographic techniques to separate and identify the colored impurities.
Q3: What are the recommended storage conditions for this compound?
A3: Due to its potential for degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refrigeration at 2-8°C is advisable. Avoid contact with strong acids, bases, and oxidizing agents.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
The high polarity of this compound makes HPLC analysis challenging. Here are some common issues and their solutions.
Issue 1: Poor retention or no retention on a C18 column.
-
Causality: this compound is a very polar molecule due to its two hydroxyl groups and a ketone. Standard C18 (reversed-phase) columns have a nonpolar stationary phase and are not effective at retaining highly polar analytes in highly aqueous mobile phases.
-
Troubleshooting Steps:
-
Use a Polar-Compatible Column:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases modified with polar groups that improve retention of polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., silica, or bonded phases with diol or amide functionalities) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous solvent. This is often the preferred method for highly polar analytes.[8]
-
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses a stationary phase like silica hydride and can operate in both reversed-phase and normal-phase modes, offering good retention for polar compounds.[8]
-
Derivatization: Reacting the hydroxyl or ketone groups with a UV-active or fluorescent tag can increase hydrophobicity, aiding retention on a C18 column, and also enhance detection sensitivity.[9][10]
-
| Parameter | Standard C18 | HILIC | Polar-Embedded C18 |
| Stationary Phase | Nonpolar (octadecylsilane) | Polar (e.g., silica, diol) | Nonpolar with polar groups |
| Mobile Phase | High % Aqueous | High % Organic (e.g., ACN) | High % Aqueous |
| Retention of Polar Analytes | Poor | Good | Moderate to Good |
Issue 2: Tailing peaks for this compound.
-
Causality: Peak tailing for polar compounds is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups on the silica support.[11]
-
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are thoroughly end-capped to minimize exposed silanols.
-
Adjust Mobile Phase pH: If using a silica-based column, operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of silanol groups, reducing peak tailing.
-
Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.
-
Consider a Different Stationary Phase: HILIC or polymer-based columns can be less prone to silanol interactions.
-
Issue 3: Ghost peaks appear in the chromatogram.
-
Causality: Ghost peaks can originate from the sample, the mobile phase, or carryover from previous injections.[12][13]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of ghost peaks in HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its hydroxyl groups, this compound is not ideal for direct GC-MS analysis.
Issue 1: Broad, tailing peaks or no elution of the main compound.
-
Causality: The two primary alcohol groups make the molecule highly polar and capable of strong hydrogen bonding. This leads to poor interaction with common nonpolar GC stationary phases and potential adsorption to active sites in the inlet and column.[14] Furthermore, the compound may be thermally labile and degrade at the high temperatures of the GC inlet.[15][16][17]
-
Troubleshooting Steps:
-
Derivatization is Essential: The hydroxyl groups must be derivatized to increase volatility and reduce polarity. Silylation (e.g., with BSTFA or TMCS) is a common and effective method. This replaces the active hydrogens of the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.
-
Optimize Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient volatilization of the derivatized analyte to minimize the risk of thermal degradation.
-
Use an Inert Flow Path: Employ deactivated liners and columns to reduce active sites that can cause adsorption and degradation.
-
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a 2 mL autosampler vial.
-
Drying: Ensure the sample is anhydrous, as water will react with the silylating reagent. If necessary, dissolve the sample in a suitable solvent (e.g., pyridine or acetonitrile) and dry over a small amount of anhydrous sodium sulfate, then transfer the supernatant to the vial and evaporate the solvent under a stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) to the dry sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.
Spectroscopic Analysis (NMR and FTIR)
Issue: NMR spectrum shows more signals than expected for the symmetric structure of this compound.
-
Causality: The simple, symmetric structure of this compound should give a very clean NMR spectrum. The presence of extra peaks indicates impurities.
-
Troubleshooting and Interpretation:
-
1H NMR:
-
Expected Signals: You should see a triplet for the protons on the carbons adjacent to the hydroxyl groups (C1 and C5), and another triplet for the protons on the carbons adjacent to the ketone (C2 and C4). The hydroxyl protons may appear as a broad singlet.
-
Common Impurity Signals:
-
Aldehydic protons: A signal between 9-10 ppm would indicate an aldehyde impurity, possibly from oxidation of a primary alcohol.
-
Alkene protons: Signals between 5-7 ppm could indicate dehydration products.
-
Solvent Residues: Look for characteristic peaks of common solvents (e.g., singlet at 2.17 ppm for acetone, quartet at 3.65 ppm and triplet at 1.25 ppm for ethanol).
-
-
-
13C NMR:
-
Expected Signals: Due to symmetry, only three signals are expected: one for the ketone carbonyl (around 200-215 ppm), one for the carbons adjacent to the ketone (C2 and C4), and one for the carbons bearing the hydroxyl groups (C1 and C5).[18]
-
Impurity Signals: Additional carbonyl signals (e.g., aldehydes around 190-200 ppm, carboxylic acids around 170-185 ppm) or signals in the alkene region (100-150 ppm) are indicative of impurities.
-
-
Issue: FTIR spectrum shows unexpected peaks.
-
Causality: The FTIR spectrum can provide quick clues about the presence of functional groups not present in the parent molecule.
-
Troubleshooting and Interpretation:
-
Expected Peaks:
-
O-H stretch: A strong, broad band around 3300-3400 cm-1 from the alcohol groups.
-
C-H stretch: Bands just below 3000 cm-1 from the alkyl chain.
-
C=O stretch: A strong, sharp peak around 1715 cm-1 for the saturated ketone.[19]
-
-
Common Impurity Peaks:
-
C=C stretch: A peak around 1650 cm-1 could indicate an α,β-unsaturated ketone, which would also shift the C=O stretch to a lower wavenumber (around 1685 cm-1).
-
Aldehyde C-H stretch: Two weak bands around 2720 and 2820 cm-1 are characteristic of an aldehyde.
-
Carboxylic Acid O-H stretch: A very broad band from 2500-3300 cm-1 overlapping the alcohol O-H stretch.
-
-
Logical Flow for Spectroscopic Impurity Identification
Caption: A systematic approach to identifying impurities using spectroscopic methods.
References
- 1. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. auroraprosci.com [auroraprosci.com]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Activity and Decomposition | Separation Science [sepscience.com]
- 15. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labcompare.com [labcompare.com]
- 17. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
How to handle the reactive nature of 1,5-Dihydroxypentan-3-one safely
Welcome to the dedicated technical support center for 1,5-Dihydroxypentan-3-one (CAS No. 4254-85-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling and troubleshooting of this versatile yet reactive molecule. As a symmetrical β-hydroxy ketone, its reactivity is governed by the interplay between its central ketone and two primary hydroxyl groups, demanding a nuanced understanding for its successful application in synthesis and research.
This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Direct contact should be avoided by using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place, ideally refrigerated between 2°C and 8°C.[2] It is a hygroscopic compound, and absorption of moisture can potentially catalyze degradation pathways. Protect from light and store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent oxidation.
Q3: What are the main reactive pathways I should be aware of when working with this compound?
A3: The reactivity of this compound is characteristic of a β-hydroxy ketone. The primary pathways of concern are:
-
Dehydration: Under acidic or basic conditions, especially with heating, the molecule can undergo elimination of water to form the corresponding α,β-unsaturated ketone.
-
Retro-Aldol Reaction: This is the reverse of the aldol condensation and can be initiated by heat or strong bases, leading to the fragmentation of the molecule.
-
Self-Condensation/Polymerization: Similar to other ketones with α-hydrogens, it can potentially undergo self-condensation, especially in the presence of strong acids or bases.
-
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, while the ketone can undergo Baeyer-Villiger oxidation.
Q4: How should I properly dispose of waste containing this compound?
A4: Waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. It should be collected in a designated, labeled, and sealed container. Do not dispose of it down the drain.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Scenario 1: Unexpected Side Product Formation in a Base-Catalyzed Reaction
Problem: You are performing a base-catalyzed reaction using this compound as a starting material, and you observe the formation of a major side product with a UV absorbance characteristic of an α,β-unsaturated ketone.
Cause: The basic conditions, especially if coupled with elevated temperatures, are likely promoting a dehydration reaction of the β-hydroxy ketone functionality in your starting material.
Solution:
-
Temperature Control: Maintain a low reaction temperature. If the reaction can be performed at or below room temperature, this will significantly disfavor the elimination pathway.
-
Base Selection: Use a milder, non-nucleophilic base if possible. Strong, nucleophilic bases can promote both dehydration and the retro-aldol reaction. Consider using bases like potassium carbonate or triethylamine instead of hydroxides or alkoxides.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the product to the basic conditions.
Scenario 2: Low Yield and Complex Mixture in an Acid-Catalyzed Reaction
Problem: An acid-catalyzed reaction with this compound results in a low yield of the desired product and a complex mixture of byproducts.
Cause: Acidic conditions can also catalyze dehydration. Furthermore, the presence of two hydroxyl groups and a ketone creates the possibility of various acid-catalyzed rearrangements or intermolecular reactions.
Solution:
-
Catalyst Loading: Use the minimum effective amount of the acid catalyst. High concentrations of acid can accelerate side reactions.
-
Protecting Groups: If the hydroxyl groups are not the intended site of reaction, consider protecting them as silyl ethers or another suitable protecting group before subjecting the molecule to acidic conditions. This will prevent unwanted side reactions at the hydroxyl positions.
-
Aprotic Conditions: If possible, use an aprotic solvent to minimize the role of water in potential side reactions.
Scenario 3: Difficulty in Purifying the Final Product
Problem: You are having trouble isolating your product from the reaction mixture containing residual this compound due to their similar polarities.
Cause: this compound is a highly polar molecule due to its two hydroxyl groups and a ketone.[3] This can make chromatographic separation challenging if your product has a similar polarity.
Solution:
-
Chromatography Technique:
-
Normal Phase Chromatography: Use a polar stationary phase like silica gel with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Reverse Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase may provide better separation.
-
-
Extraction: If there is a significant difference in the pKa of your product and this compound, an acid-base extraction could be an effective purification step.
-
Derivatization: As a last resort, you could derivatize the unreacted this compound to alter its polarity. For example, reaction with a bulky silylating agent could make it significantly less polar, allowing for easier separation.
Visualizing Reaction Pathways
To aid in understanding the reactive nature of this compound, the following diagrams illustrate the key degradation pathways.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
-
Inert Atmosphere: For sensitive reactions, flush the reaction vessel with an inert gas (argon or nitrogen).
-
Solvent: Use a dry, aprotic solvent if the reaction chemistry allows, to minimize water-related side reactions.
-
Reagent Addition: Dissolve this compound in the chosen solvent and cool the solution in an ice bath before the dropwise addition of the catalyst (acid or base) or other reagents.
-
Temperature Control: Maintain the desired reaction temperature using a suitable cooling or heating bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and minimize byproduct formation.
-
Quenching: Once the reaction is complete, quench it by neutralizing the catalyst. For acidic reactions, use a mild base like sodium bicarbonate solution. For basic reactions, use a mild acid like ammonium chloride solution.
-
Workup and Purification: Proceed with an appropriate aqueous workup and extraction, followed by purification, typically by column chromatography.
Data Summary Table
| Property | Value | Source |
| CAS Number | 4254-85-7 | [2][3][4] |
| Molecular Formula | C₅H₁₀O₃ | [2][4] |
| Molecular Weight | 118.13 g/mol | [2][4] |
| Appearance | Colorless to Yellow Liquid | [2][4] |
| Storage Temperature | 2-8 °C | [2] |
| Hazards | Skin, eye, and respiratory irritant | [1] |
Logical Workflow for Handling Unexpected Reactivity
Caption: Troubleshooting workflow for unexpected reactivity.
References
Technical Support Center: Minimizing By-product Formation in Reactions Involving 1,5-Dihydroxypentan-3-one
Welcome to the technical support center for 1,5-Dihydroxypentan-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common by-products during its use in chemical synthesis. By understanding the underlying reaction mechanisms, you can optimize your reaction conditions to improve yield, purity, and overall success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of by-products observed in reactions with this compound?
The most prevalent by-products arise from the reactivity of the ketone functional group, specifically through self-condensation via an aldol reaction mechanism. Due to the presence of acidic α-hydrogens, this compound can act as both a nucleophile (as an enolate) and an electrophile, leading to dimers and oligomers. Subsequent dehydration of these aldol adducts is also a common occurrence, resulting in α,β-unsaturated ketones. Additionally, under certain conditions, intramolecular reactions involving the hydroxyl groups can occur.
Q2: I am observing a significant amount of a higher molecular weight impurity in my reaction. What is the likely cause?
The formation of higher molecular weight species is a strong indicator of self-condensation. This occurs when the enolate of one molecule of this compound attacks the carbonyl carbon of another molecule. This process can continue, leading to the formation of various oligomeric by-products.
Q3: My product seems to have lost a molecule of water, as indicated by mass spectrometry. What reaction is responsible for this?
The loss of water is typically due to the dehydration of the initial β-hydroxy ketone product formed during an aldol condensation. This elimination reaction is often facilitated by the same acidic or basic conditions used to promote the initial condensation and is driven by the formation of a stable, conjugated α,β-unsaturated ketone system.[1]
Troubleshooting Guide: Aldol Condensation By-products
Issue 1: Formation of the Aldol Addition Product
Under basic or acidic conditions, this compound can undergo self-condensation to form a β-hydroxy ketone dimer.
Mechanism Under Basic Conditions:
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain low reaction temperatures (e.g., 0 °C to -78 °C). | Aldol additions are often reversible and thermodynamically controlled. Lower temperatures favor the desired reaction over the self-condensation, which typically has a higher activation energy. |
| Base Strength & Stoichiometry | Use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) to form the enolate quantitatively before adding the electrophile. | Strong, non-nucleophilic bases ensure complete and rapid enolate formation, minimizing the concentration of the starting ketone available for self-condensation.[2] |
| Order of Addition | Add the electrophile slowly to a solution of the pre-formed enolate of this compound. | This ensures that the electrophile is consumed by the desired reaction as it is added, keeping its concentration low and reducing the likelihood of it reacting with another molecule of the starting ketone. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can lead to increased by-product formation. |
Issue 2: Formation of the Dehydrated Aldol Condensation Product
The aldol addition product can readily eliminate water to form a more stable, conjugated α,β-unsaturated ketone, particularly at elevated temperatures.
Mechanism of Dehydration:
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Temperature | Avoid elevated temperatures during the reaction and work-up. | Dehydration is an elimination reaction that is favored at higher temperatures.[1] |
| pH Control | Maintain a neutral pH during work-up and purification. | Both acidic and basic conditions can catalyze the dehydration of the β-hydroxy ketone product.[1] |
| Prompt Isolation | Isolate the desired product as quickly as possible after the reaction is complete. | Minimizing the time the product spends in the reaction mixture or under purification conditions can reduce the extent of dehydration. |
Troubleshooting Guide: Intramolecular Reactions
The presence of hydroxyl groups at the 1 and 5 positions introduces the possibility of intramolecular cyclization, especially under acidic conditions, to form cyclic ethers (e.g., tetrahydropyran derivatives).
Issue 3: Formation of Cyclic Ether By-products
Proposed Mechanism (Acid-Catalyzed Intramolecular Cyclization):
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| pH Control | Avoid strongly acidic conditions if the desired reaction does not require them. | Acid catalysis can promote the formation of cyclic hemiketals or other cyclic ethers. |
| Protecting Groups | Protect the hydroxyl groups as ethers (e.g., silyl ethers, benzyl ethers) or esters before carrying out reactions that are sensitive to their presence or require harsh conditions. | Protecting groups mask the reactive hydroxyl functionalities, preventing them from participating in undesired side reactions.[3][4] The choice of protecting group should be orthogonal to the planned reaction conditions. |
| Solvent Choice | Use aprotic solvents where possible. | Protic solvents can facilitate proton transfer and may promote intramolecular reactions. |
Experimental Protocols
Protocol 1: General Procedure for Protecting the Hydroxyl Groups as Silyl Ethers
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as imidazole (2.5 equivalents) or triethylamine (2.5 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) (2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected diol by column chromatography.
References
Technical Support Center: Strategies to Enhance the Stability of 1,5-Dihydroxypentan-3-one in Solution
Introduction
Welcome to the technical support guide for 1,5-Dihydroxypentan-3-one. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experimental workflows.[1][2] this compound, with its ketone functionality flanked by two primary alcohol groups, is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][3] However, its bifunctional nature presents unique stability challenges in solution. This guide provides in-depth, experience-driven strategies to mitigate degradation, ensuring the integrity and reliability of your experimental outcomes. We will explore the fundamental chemistry of its degradation, offer practical troubleshooting advice, and provide validated protocols for solution preparation and analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound to proactively prevent degradation.
Q1: What are the primary chemical pathways that lead to the degradation of this compound in solution?
A1: Based on its structure, this compound is susceptible to several degradation pathways, primarily driven by pH, temperature, and the presence of atmospheric oxygen or catalytic impurities.
-
Aldol Condensation: In the presence of acid or, more commonly, base catalysts, the ketone can undergo self-condensation.[4][5][6][7] This involves the formation of an enolate which then acts as a nucleophile, attacking another ketone molecule.[4][8] Subsequent dehydration can lead to the formation of α,β-unsaturated ketone polymers, which are often colored.[4][5]
-
Oxidation: The primary alcohol groups are susceptible to oxidation, which can convert them first to aldehydes and then to carboxylic acids.[9][10][11] This process can be accelerated by the presence of metal ions and oxygen. The ketone itself is generally resistant to oxidation, but the secondary alcohols formed from it are not.[12][13]
-
Acid-Catalyzed Dehydration: Under strong acidic conditions and heat, the alcohol groups can be eliminated as water molecules to form alkenes.[14][15][16][17][18] This process typically involves the protonation of the hydroxyl group to form a good leaving group (water).[14][16]
Q2: What is the optimal pH range for storing solutions of this compound?
A2: To minimize degradation, solutions should be maintained in a slightly acidic to neutral pH range (pH 4.5-6.5) .
-
Why? Basic conditions (pH > 7) significantly promote enolate formation, accelerating aldol condensation reactions which can lead to polymerization and discoloration.[4][5] Strongly acidic conditions (pH < 4) can catalyze dehydration reactions, especially at elevated temperatures.[15][17] A buffered system within the recommended pH range provides the best defense against these pathways. Good buffering agents to consider are citrate or acetate buffers.
Q3: What are the recommended storage temperatures for stock and working solutions?
A3: Temperature is a critical factor in maintaining the stability of this compound.
-
Long-Term Storage (Stock Solutions): For maximum stability, concentrated stock solutions should be stored frozen at -20°C or below .
-
Short-Term Storage (Working Solutions): For daily use, working solutions should be kept refrigerated at 2-8°C .[19] Avoid leaving solutions at ambient room temperature for extended periods. The rate of most degradation reactions approximately doubles for every 10°C increase in temperature.
Q4: How does the choice of solvent impact the stability of this compound?
A4: The choice of solvent is crucial.
-
Recommended Solvents: High-purity (HPLC or ACS grade) water, or aqueous buffer systems (e.g., citrate, acetate) are preferred. For applications requiring organic solvents, polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be used, but the water content should be minimized if hydrolysis is a concern.
-
Solvents to Avoid: Avoid using solvents with inherent acidic or basic properties unless required for a specific reaction. Also, be cautious of solvents that may contain reactive impurities (e.g., peroxides in aged ethers like THF or dioxane), which can promote oxidative degradation.
Q5: Are there any additives that can enhance the stability of this compound in solution?
A5: Yes, certain additives can provide additional protection.
-
Chelating Agents: If oxidative degradation catalyzed by trace metal ions is suspected, adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a concentration of 0.1-1 mM can be beneficial.
-
Antioxidants: For applications highly sensitive to oxidation, the addition of antioxidants can be considered. However, this should be carefully evaluated for compatibility with downstream applications.
-
Inert Atmosphere: Purging the solvent with an inert gas like nitrogen or argon before preparing the solution and storing the final solution under an inert atmosphere can effectively prevent oxidation by displacing dissolved oxygen.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the handling and use of this compound solutions.
Problem: Rapid loss of purity in my this compound solution, confirmed by HPLC/LC-MS.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect pH | 1. Measure the pH of your solution. If it is outside the recommended 4.5-6.5 range, this is a likely cause.2. Re-prepare the solution using a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5). Buffering is critical to prevent pH shifts that can catalyze degradation. |
| High Storage Temperature | 1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature (2-8°C for short-term, ≤-20°C for long-term).2. Minimize Time at Room Temperature: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and extended time on the benchtop. |
| Oxygen Exposure | 1. Use Deoxygenated Solvents: Prepare fresh solutions using solvents that have been sparged with nitrogen or argon for 15-30 minutes.2. Store Under Inert Gas: After preparation, overlay the solution headspace in the storage vial with nitrogen or argon before sealing. |
| Contaminated Solvent/Glassware | 1. Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent purity solvents.2. Acid-Wash Glassware: Wash glassware thoroughly and consider a final rinse with dilute acid followed by high-purity water to remove any trace metal or basic residues. |
Problem: My solution of this compound has developed a yellow or brownish tint.
| Potential Cause | Troubleshooting Steps & Explanation |
| Aldol Condensation/Polymerization | 1. Check the pH: This is the most common cause. A pH above 7 significantly accelerates aldol reactions, leading to conjugated polymeric products that absorb visible light.2. Discard and Re-prepare: The colored solution is degraded and should not be used. Prepare a fresh solution in a properly buffered system (pH 4.5-6.5).3. Store in the Dark: While the primary cause is pH, light can sometimes exacerbate the formation of colored species. Store solutions in amber vials or protected from light. |
Part 3: Experimental Protocols & Methodologies
These protocols provide a validated starting point for preparing and assessing the stability of your this compound solutions.
Protocol 1: Preparation of a Stabilized Stock Solution (100 mM)
This protocol describes the preparation of a buffered aqueous stock solution with enhanced stability.
Materials:
-
This compound (solid)
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Nitrogen or Argon gas source
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Prepare Buffer: a. Prepare a 50 mM Sodium Acetate buffer. For 100 mL, dissolve 0.41 g of Sodium Acetate Trihydrate in ~90 mL of high-purity water. b. Adjust the pH to 5.5 by adding drops of glacial acetic acid while monitoring with a calibrated pH meter. c. Bring the final volume to 100 mL with high-purity water.
-
Deoxygenate Buffer: a. Sparge the prepared buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Stock Solution: a. Weigh out 118.13 mg of this compound for a 10 mL final volume of 100 mM solution. b. In a volumetric flask, dissolve the solid in a small amount of the deoxygenated buffer. c. Once fully dissolved, bring the solution to the final volume of 10 mL with the deoxygenated buffer.
-
Storage: a. Aliquot the stock solution into single-use amber vials. b. Gently flush the headspace of each vial with nitrogen or argon before capping tightly. c. Label and store at -20°C for long-term storage.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[20][21][22][23][24] This workflow outlines the key stress conditions to test.
Objective: To identify the primary degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Divide the solution into several aliquots for different stress conditions. Include an unstressed control sample stored at 2-8°C in the dark.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours (base degradation is often faster).
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours, protected from light.
-
Thermal Degradation: Incubate at 60°C for 1, 3, and 7 days, protected from light.
-
-
Sample Analysis: a. At each time point, withdraw a sample. b. Neutralize the acid and base-stressed samples before analysis. c. Analyze all samples, including the control, by a suitable stability-indicating method (e.g., Reverse-Phase HPLC with UV and/or MS detection).
-
Data Evaluation: a. Compare the chromatograms of the stressed samples to the control. b. Quantify the loss of the parent peak (this compound). c. Identify and characterize any significant degradation peaks.
Part 4: Visualizations and Data Summary
Diagrams
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Data Summary Table
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Condition | Rationale | Expected Stability (Purity >99%) |
| Solvent | 50 mM Sodium Acetate Buffer | Maintains optimal pH to prevent acid/base catalyzed degradation. | > 6 months (frozen) |
| pH | 5.5 ± 0.5 | Minimizes rates of both aldol condensation and dehydration. | > 1 month (refrigerated) |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces kinetic rates of all degradation reactions.[19] | < 24 hours (ambient) |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the primary alcohol groups. | - |
| Additives | 0.1 mM EDTA (Optional) | Chelates trace metal ions that can catalyze oxidation. | - |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. savemyexams.com [savemyexams.com]
- 12. studymind.co.uk [studymind.co.uk]
- 13. jackwestin.com [jackwestin.com]
- 14. study.com [study.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 17. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 18. The acid-catalyzed dehydration we learned in this chapter is reve... | Study Prep in Pearson+ [pearson.com]
- 19. chemscene.com [chemscene.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. acdlabs.com [acdlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Overcoming poor yields in the synthesis of 1,5-Dihydroxypentan-3-one derivatives
Welcome to the technical support resource for the synthesis of 1,5-Dihydroxypentan-3-one and its derivatives. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during synthesis, with a focus on overcoming the persistent issue of poor yields. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your reaction design.
Section 1: Foundational Principles & Proactive Troubleshooting
Low yields in multi-functional compounds like this compound derivatives often stem from foundational issues rather than complex, esoteric side reactions. Before delving into reaction-specific problems, it is crucial to validate the core components of your experimental setup. Many yield-related failures can be traced back to seemingly minor oversights.[1]
Q1: My reaction is sluggish, stalls, or results in a complex mixture with a low yield of the desired product. Where should I begin my investigation?
A1: A systematic review of your foundational parameters is the most efficient starting point. Often, the root cause is not the reaction mechanism itself, but the quality of the environment in which the reaction is run.
Initial Troubleshooting Checklist:
| Parameter | Key Checkpoints & Rationale | Potential Impact on Yield |
| Starting Material Purity | Verify purity via NMR, GC-MS, or another appropriate technique.Aldehydes are prone to oxidation to carboxylic acids; ketones can contain aldol condensation impurities.Rationale: Impurities can act as catalyst poisons, introduce competing side reactions, or complicate purification.[1] | Severe reduction, formation of inseparable byproducts. |
| Solvent & Reagent Quality | Use freshly dried, anhydrous solvents, especially for reactions involving strong bases, organometallics, or water-sensitive intermediates.Ensure reagents have not degraded during storage. For example, bases like LDA or Grignard reagents can decompose upon exposure to air or moisture.Rationale: Water can quench sensitive reagents and catalyze unwanted hydrolysis or elimination reactions.[1] | Drastic yield loss, complete reaction failure. |
| Reaction Atmosphere | Ensure all glassware is properly flame- or oven-dried.Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) for all air- or moisture-sensitive steps. Check for leaks in your setup.Rationale: Oxygen can lead to oxidative side reactions, while moisture can cause the issues described above.[1] | Gradual to severe yield reduction, byproduct formation. |
| Temperature Control | Use a calibrated thermometer and a reliable heating/cooling bath.For highly exothermic reactions (e.g., Grignard additions), ensure slow reagent addition and efficient cooling to prevent localized overheating.Rationale: Temperature fluctuations can dramatically alter reaction rates and selectivity, favoring side reactions like elimination or polymerization over the desired pathway.[1][2] | Poor selectivity, increased byproduct formation, decomposition. |
Section 2: Navigating Common Synthetic Routes & Their Pitfalls
The synthesis of this compound derivatives often involves the formation of a five-carbon backbone with oxygenation at the C1, C3, and C5 positions. The choice of strategy dictates the potential side reactions. A common and logical approach is the double addition of a formaldehyde equivalent to an acetone dianion equivalent.
Q2: I'm attempting a double nucleophilic addition to an acetone equivalent and observing significant polymerization and/or the formation of mono-adducts. What is causing this and how can I favor the desired 1,5-dihydroxy product?
A2: This is a classic challenge in symmetrical additions. The core issues are controlling the reactivity of the intermediates and preventing self-condensation.
Causality & Mechanism: Under strongly basic conditions, acetone or its derivatives can readily enolize. This enolate is a potent nucleophile that can attack another molecule of the starting ketone (an aldol condensation), leading to oligomers and polymers. Furthermore, the mono-adduct intermediate is also susceptible to enolization and self-condensation, competing with the desired second addition.
Troubleshooting Workflow Diagram: The following decision tree can guide your optimization process.
Caption: Troubleshooting decision tree for double addition reactions.
Solutions:
-
Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of proton transfer and self-condensation.[2]
-
Choice of Base: Use a strong, non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) to ensure rapid and complete deprotonation, forming the dianion without competing addition to the ketone.
-
Protecting Group Strategy: Consider using a protected formaldehyde equivalent, such as (t-butyldimethylsilyloxy)acetaldehyde, which can be deprotected in a later step. This can improve solubility and moderate reactivity. A related strategy was used in the synthesis of DPD analogs.[3]
-
Slow Addition: Add the electrophile (e.g., formaldehyde or a protected version) slowly to the pre-formed dianion solution at low temperature. This maintains a low concentration of the electrophile, favoring reaction with the dianion over potential side reactions.
Section 3: Purification & Stability FAQs
The presence of two hydroxyl groups and a central ketone makes these molecules polar, water-soluble, and potentially unstable, complicating purification.
Q3: My crude product looks promising on TLC/LC-MS, but I experience significant product loss and decomposition during column chromatography or distillation. What's happening?
A3: The combination of hydroxyl and ketone functionalities makes these molecules susceptible to degradation on silica gel (which is acidic) and at high temperatures.
-
Problem with Silica Gel: The acidic nature of standard silica gel can catalyze intramolecular cyclization (forming cyclic hemiacetals or hemiketals) or intermolecular dehydration and condensation reactions.
-
Problem with Distillation: These compounds often have high boiling points due to hydrogen bonding. Attempted distillation, even under high vacuum, can require temperatures that lead to decomposition.[4]
Recommended Purification Protocol:
-
Neutralize Silica: If column chromatography is unavoidable, use a neutralized silica gel. This can be prepared by flushing a standard silica gel column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before loading the sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or Florisil.
-
Avoid High Temperatures: Concentrate fractions using a rotary evaporator at low temperatures (<30 °C). If residual solvent remains, it is often better to accept a slightly impure product than to risk decomposition by aggressive heating.[4]
-
Protection-Deprotection: A robust but longer strategy involves protecting the hydroxyl groups (e.g., as silyl ethers) before purification. The protected, less polar compound is often much easier to purify by chromatography. The protecting groups can then be removed in a final, clean step.[3]
Q4: How should I store the purified this compound derivatives to prevent degradation?
A4: These compounds should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is a common recommendation).[5][6] Exposure to air, moisture, and light should be minimized. For long-term storage, consider storing as a solution in a dry, aprotic solvent.
Section 4: General Experimental Protocol
This section provides a representative, step-by-step methodology for a common synthetic approach. Note: This is a general guide and must be optimized for specific substrates.
Protocol: Synthesis of 1,5-Dihydroxy-3-pentanone via Acetone Dianion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
Analytical techniques for monitoring the purity of 1,5-Dihydroxypentan-3-one
Welcome to the technical support center for the analytical monitoring of 1,5-Dihydroxypentan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the purity of this versatile chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its bifunctional nature, containing both hydroxyl and ketone moieties, makes it highly reactive and soluble in a range of solvents.[1] However, these same properties can present analytical challenges. Accurate and robust analytical methods are crucial for monitoring its purity, identifying potential impurities, and ensuring the quality and consistency of downstream processes.
This guide provides a comprehensive overview of the primary analytical techniques for assessing the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into common issues encountered during analysis and provide detailed troubleshooting guides in a user-friendly question-and-answer format.
General Workflow for Purity Analysis
A systematic approach is essential for the accurate determination of the purity of this compound. The following workflow outlines the key steps from sample reception to final purity assessment.
Caption: General workflow for the purity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a sample of this compound?
A1: Without a specific synthesis route, potential impurities can be inferred from common side reactions and degradation pathways. These may include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Oxidation products: The hydroxyl groups can be oxidized to aldehydes or carboxylic acids.
-
Dehydration products: Loss of water can lead to the formation of unsaturated ketones.
-
Polymerization products: Self-condensation or polymerization, especially under harsh temperature or pH conditions.
-
Residual solvents: From the synthesis and purification process.
Q2: What is the best chromatographic method for routine purity analysis of this compound?
A2: For routine analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Refractive Index (RI) detection is often the most suitable method. Due to the polar nature of the molecule, a polar-endcapped or aqueous-stable C18 column is recommended to ensure adequate retention and good peak shape.
Q3: Is direct analysis by Gas Chromatography (GC) feasible for this compound?
A3: Direct GC analysis can be challenging due to the low volatility and potential for thermal degradation of the two hydroxyl groups in the hot injector.[2] Derivatization is highly recommended to improve volatility and thermal stability. Silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers, is a common and effective approach.[3]
Q4: How can I confirm the identity and structure of this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed. Mass spectrometry (MS) can confirm the molecular weight.
Troubleshooting Guides
HPLC Analysis
Q: I am not seeing good retention of my this compound peak on my C18 column. It elutes close to the void volume. What should I do?
A: This is a common issue for polar analytes on traditional C18 columns. Here are several solutions to improve retention:
-
Use a Polar-Endcapped or Aqueous-Stable C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar compounds.
-
Decrease the Organic Content of the Mobile Phase: Start with a mobile phase of 95-100% aqueous buffer and a shallow gradient of a polar organic solvent like acetonitrile or methanol.
-
Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[4] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5]
| Parameter | Standard RP-HPLC | HILIC |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide) |
| Mobile Phase | High aqueous content | High organic content (e.g., >80% ACN) |
| Elution Order | Least polar elutes last | Most polar elutes last |
Q: My peak for this compound is tailing. How can I improve the peak shape?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
Caption: Troubleshooting workflow for HPLC peak tailing.
GC Analysis
Q: I am seeing multiple peaks for my derivatized this compound sample, even though I expect only one. What could be the cause?
A: The presence of multiple peaks from a single derivatized compound often points to incomplete or partial derivatization.
-
Incomplete Derivatization: One peak might be the fully derivatized compound, while others could be mono-derivatized (only one hydroxyl group reacted) or un-derivatized material.
-
Solution: Increase the reaction time, temperature, or the amount of derivatizing agent. Ensure your sample is completely dry, as water can quench the derivatization reagent.
-
-
Formation of Isomers: While less common for this molecule, certain derivatization conditions can sometimes lead to the formation of isomeric products.
Q: My peaks are broad and show significant tailing in my GC analysis, even after derivatization. What should I check?
A: Even with derivatization, issues with peak shape can arise. Consider the following:
-
Injector Temperature: If the injector temperature is too low, it can lead to slow vaporization and band broadening. If it is too high, it can cause degradation of the derivatized analyte. Optimize the injector temperature, starting around 250 °C.
-
Active Sites in the GC System: Exposed silanols in the injector liner or the front of the GC column can interact with your analyte.
-
Solution: Use a deactivated inlet liner. If the column has been used extensively, you may need to trim the first few centimeters from the inlet end.
-
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to poor chromatography. Ensure your flow rate is optimized for your column dimensions.
NMR Analysis
Q: The integration of my ¹H NMR spectrum does not match the expected proton ratios for this compound. How can I get an accurate purity assessment?
A: Accurate integration is key for purity determination by NMR.
-
Ensure Full Relaxation of Protons: Use a sufficient relaxation delay (D1) in your acquisition parameters. For quantitative NMR, D1 should be at least 5 times the longest T1 relaxation time of the protons in your molecule. A D1 of 10-30 seconds is a good starting point for small molecules.
-
Proper Phasing and Baseline Correction: Inaccurate phasing and a distorted baseline will lead to integration errors. Carefully phase your spectrum and apply a baseline correction algorithm.
-
Choice of Integration Regions: Set the integration limits carefully to encompass the entire peak, including any satellite peaks.
Expected ¹H NMR Chemical Shifts (in CDCl₃): Note: These are estimated values and may vary depending on the solvent and concentration.
| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- adjacent to C=O | ~2.7 | t | 4H |
| -CH₂- adjacent to -OH | ~3.8 | t | 4H |
| -OH | Variable | br s | 2H |
Q: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I identify them?
A: Unexpected peaks are likely impurities or residual solvents.
-
Residual Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvents.
-
Impurities: If the impurities are present at a high enough concentration, you may be able to elucidate their structure using 2D NMR techniques like COSY and HSQC. These experiments can help establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry
Q: What are the expected fragmentation patterns for this compound in EI-MS?
A: In Electron Ionization Mass Spectrometry (EI-MS), aliphatic ketones undergo characteristic fragmentation patterns.[6]
-
α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is cleaved. For this compound, this would result in the loss of a CH₂CH₂OH radical, leading to a fragment ion at m/z 73.
-
McLafferty Rearrangement: While this molecule does not have the classic gamma-hydrogen required for a standard McLafferty rearrangement, other rearrangements and fragmentation pathways involving the hydroxyl groups are possible.
-
Loss of Water: Dehydration of the molecular ion is a common fragmentation pathway for alcohols.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
-
Column: Aqueous C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Refractive Index (RI)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: GC-MS Method with Silylation
-
Sample Preparation (Derivatization): a. Accurately weigh ~1 mg of this compound into a GC vial. b. Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
GC-MS Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
Validation & Comparative
A Comparative Guide to Dihydroxyketones in Synthesis: Spotlight on 1,5-Dihydroxypentan-3-one
For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Dihydroxyketones, with their inherent functionality, offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparison of 1,5-dihydroxypentan-3-one with other key dihydroxyketones, focusing on their synthetic utility, reactivity, and potential applications. We will delve into the well-established chemistry of 1,3-dihydroxyacetone and explore the emerging potential of its C5 analogue, this compound, providing a framework for strategic synthetic design.
Introduction: The Synthetic Potential of Dihydroxyketones
Dihydroxyketones are polyfunctional molecules that serve as valuable synthons in organic chemistry. The presence of both hydroxyl and carbonyl groups within the same molecule allows for a diverse range of chemical transformations, including aldol reactions, cyclizations, and stereoselective reductions. These reactions enable the construction of chiral centers and the formation of various heterocyclic and carbocyclic frameworks, which are prevalent in natural products and active pharmaceutical ingredients (APIs).
This guide will focus on a comparative analysis of:
-
This compound: A C5 dihydroxyketone with potential as a precursor to 1,4-dicarbonyl-like reactivity.
-
1,3-Dihydroxyacetone (DHA): The simplest dihydroxyketone, a well-established C3 building block in asymmetric synthesis.
-
1,4-Dihydroxybutan-2-one: A C4 analogue that offers alternative synthetic pathways.
This compound: A Versatile C5 Building Block
This compound is a versatile compound with hydroxyl groups that enhance its reactivity and solubility.[1][2] It is recognized as a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a central ketone flanked by two hydroxylated ethyl chains, suggests its potential utility in a variety of synthetic transformations.
Potential Synthetic Applications:
While specific, detailed applications in peer-reviewed literature are not extensively documented, the structure of this compound allows us to infer its potential in several key synthetic strategies:
-
Heterocycle Synthesis (Paal-Knorr Type Reactions): The 1,5-dihydroxy-3-pentanone structure can be considered a masked 1,4-dicarbonyl compound. Upon dehydration or activation of the hydroxyl groups, it can undergo intramolecular cyclization in the presence of appropriate reagents to form five-membered heterocycles such as furans, pyrroles, and thiophenes, analogous to the Paal-Knorr synthesis.[3] This approach offers a direct route to substituted heterocyclic systems, which are core motifs in many pharmaceuticals.
-
Synthesis of Chiral 1,3,5-Triols: Stereoselective reduction of the central ketone functionality can lead to the formation of chiral 1,3,5-trihydroxypentane derivatives. These polyol structures are valuable chiral building blocks for the synthesis of natural products and other complex molecules. The inherent symmetry of the starting material presents opportunities for asymmetric reduction methodologies.
-
Aldol and Condensation Reactions: The presence of α-hydrogens to the ketone allows for enolate formation and subsequent aldol reactions with various electrophiles. Furthermore, the terminal hydroxyl groups can be functionalized to introduce additional reactive handles or to modulate the molecule's properties.
Comparative Analysis with Other Dihydroxyketones
To better understand the synthetic potential of this compound, it is instructive to compare it with more extensively studied dihydroxyketones.
1,3-Dihydroxyacetone (DHA): The Archetypal C3 Synthon
1,3-Dihydroxyacetone (DHA) is the simplest ketose and a cornerstone in synthetic carbohydrate chemistry.[4] Its utility as a C3 building block is well-established, particularly in asymmetric synthesis.
Key Synthetic Applications of DHA:
-
Asymmetric Aldol Reactions: Protected forms of DHA are widely used as donors in organocatalyzed and metal-catalyzed asymmetric aldol reactions to produce polyhydroxylated compounds with high stereocontrol.[5][6] These reactions are fundamental in the de novo synthesis of carbohydrates and other complex polyols.
-
Heterocycle Synthesis: DHA and its derivatives are employed in the synthesis of various heterocyclic compounds.
-
Chiral Pool Starting Material: As a readily available and inexpensive starting material, DHA serves as a versatile entry point for the synthesis of a wide range of chiral molecules.
Comparison with this compound:
| Feature | This compound | 1,3-Dihydroxyacetone (DHA) |
| Carbon Backbone | C5 | C3 |
| Symmetry | C2v | C2v |
| Primary Reactivity | Potential for 1,4-dicarbonyl reactivity, reduction to 1,3,5-triols, aldol reactions. | Established as a nucleophile in aldol reactions (as protected enolates). |
| Key Applications | Primarily in pharmaceuticals and as a chemical intermediate.[1][2] | Asymmetric synthesis of carbohydrates, polyols, and other chiral molecules.[5][6] |
| Documentation | Limited detailed synthetic applications in public literature. | Extensive literature with detailed protocols and mechanistic studies.[4] |
1,4-Dihydroxybutan-2-one: A C4 Alternative
1,4-Dihydroxybutan-2-one offers a different substitution pattern, with a terminal hydroxyl group and another on the carbon adjacent to the ketone. This structural variance leads to distinct reactivity.
Key Synthetic Applications of 1,4-Dihydroxybutan-2-one:
-
Synthesis of Chiral 1,3-Butanediol: The asymmetric reduction of 4-hydroxy-2-butanone is a key step in the synthesis of (R)-1,3-butanediol, a valuable chiral intermediate.[7][8]
-
Precursor to Biologically Active Molecules: It serves as a building block in the synthesis of various natural products and biologically active compounds.
Comparison with this compound:
| Feature | This compound | 1,4-Dihydroxybutan-2-one |
| Carbon Backbone | C5 | C4 |
| Hydroxyl Group Positions | 1,5 | 1,4 |
| Symmetry | C2v | Asymmetric |
| Primary Reactivity | Potential for 1,4-dicarbonyl reactivity. | Asymmetric reduction to chiral diols. |
| Key Applications | Intermediate in pharmaceuticals.[1][2] | Synthesis of chiral diols and other fine chemicals.[7][8] |
Experimental Protocols and Methodologies
While specific protocols for this compound are scarce, we can extrapolate potential reaction conditions based on analogous transformations. For established dihydroxyketones like DHA, a wealth of experimental data exists.
Hypothetical Protocol: Paal-Knorr Pyrrole Synthesis from this compound
This protocol is a conceptual illustration of how this compound could be utilized in a Paal-Knorr type synthesis.
Step 1: In situ formation of the 1,4-dicarbonyl equivalent.
-
To a solution of this compound in a suitable solvent (e.g., toluene, acetic acid), add a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).
-
Heat the reaction mixture to promote the elimination of water, potentially forming an enone intermediate which can isomerize to a 1,4-dicarbonyl-like species.
Step 2: Cyclization with an amine.
-
To the reaction mixture, add a primary amine or an ammonia source (e.g., ammonium acetate).
-
Continue heating to facilitate the condensation and cyclization to form the corresponding substituted pyrrole.
Step 3: Workup and purification.
-
After the reaction is complete, cool the mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the desired pyrrole derivative.
Established Protocol: Organocatalyzed Asymmetric Aldol Reaction of a Protected Dihydroxyacetone
This protocol is based on established literature for the synthesis of chiral polyols from DHA derivatives.[9]
Step 1: Preparation of the reaction mixture.
-
To a solution of the aldehyde (1.0 equiv) in an appropriate solvent (e.g., chloroform), add the organocatalyst (e.g., a quinine-derived primary amine, 0.1 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
Step 2: Addition of the dihydroxyacetone derivative.
-
Add a solution of a protected dihydroxyacetone, such as 2,2-dimethyl-1,3-dioxan-5-one (1.2 equiv), to the reaction mixture.
Step 3: Reaction monitoring and workup.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
Step 4: Purification and characterization.
-
Purify the crude product by flash column chromatography to obtain the desired chiral aldol adduct.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the conceptual synthetic pathways discussed.
Caption: Conceptual Paal-Knorr synthesis of pyrroles from this compound.
Caption: Organocatalyzed asymmetric aldol reaction using a protected dihydroxyacetone derivative.
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and other synthetically relevant dihydroxyketones. While 1,3-dihydroxyacetone is a well-entrenched C3 building block with a vast and well-documented synthetic repertoire, particularly in asymmetric synthesis, this compound represents a less explored yet potentially valuable C5 synthon.
The structural features of this compound suggest its utility in the synthesis of five-membered heterocycles and chiral polyols. However, a clear opportunity exists for the scientific community to further investigate and document its reactivity and synthetic applications. Such studies would not only expand the toolbox of synthetic chemists but also potentially unlock novel pathways to complex molecular targets. For researchers and drug development professionals, the choice between these dihydroxyketones will depend on the specific synthetic goal, with DHA offering a reliable route for C3 elongation and stereocenter installation, while this compound presents an intriguing option for constructing C5 backbones and heterocyclic systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and stereoselective aldol reaction of dihydroxyacetone derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Strategic Advantage of 1,5-Dihydroxypentan-3-one in Complex Molecule Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of building blocks is paramount to the success of constructing complex molecular architectures. Among the myriad of available synthons, 1,5-Dihydroxypentan-3-one has emerged as a versatile and strategic C5 building block, offering distinct advantages over other similar molecules, particularly its C3 analogue, 1,3-dihydroxyacetone. This guide provides an in-depth technical comparison, supported by experimental insights, to illuminate the superior utility of this compound in modern synthetic applications, with a focus on the synthesis of bioactive heterocycles.
The Architectural Advantage: Beyond a Simple Ketone
This compound is a symmetrical molecule featuring a central ketone and two primary hydroxyl groups.[1][2] This unique arrangement confers a desirable balance of reactivity and stability, making it an ideal precursor for a variety of transformations.[3][4] Its ability to participate in reactions such as oxidation and esterification underscores its versatility as a building block in organic synthesis.[5]
The key to its enhanced utility lies in its five-carbon backbone. This extended framework, compared to the three-carbon structure of 1,3-dihydroxyacetone, provides greater conformational flexibility and the potential to introduce more complex stereochemical relationships in the target molecule. This is particularly crucial in the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[6]
Comparative Analysis: Heterocycle Synthesis
The synthesis of substituted pyrroles and piperidines, core components of numerous drugs, serves as an excellent platform to demonstrate the advantages of this compound.
The Paal-Knorr Pyrrole Synthesis: A Case for the C5 Synthon
The Paal-Knorr synthesis is a cornerstone reaction for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[7][8] While this compound is not a 1,4-dicarbonyl compound itself, its structure is primed for in-situ transformation into a reactive precursor for this cyclization. The presence of the two hydroxyl groups allows for a wider range of reaction conditions and potential for intramolecular catalysis, which can lead to higher yields and cleaner reactions compared to more volatile or self-reactive dicarbonyls.
While direct comparative studies are limited, we can extrapolate the advantages based on the known mechanisms. The cyclization of a C5 building block like this compound with a primary amine is expected to proceed with greater efficiency and regioselectivity in forming highly substituted pyrroles compared to the use of a C3 building block like 1,3-dihydroxyacetone, which would lead to different substitution patterns.
Table 1: Theoretical Comparison of Building Blocks in Paal-Knorr Type Pyrrole Synthesis
| Feature | This compound (C5) | 1,3-Dihydroxyacetone (C3) |
| Resulting Pyrrole | 2,5-bis(hydroxymethyl)pyrrole derivatives | 2-(hydroxymethyl)pyrrole derivatives |
| Substitution Pattern | Symmetrical 2,5-disubstitution | Monosubstitution |
| Potential for Complexity | Higher, allows for further functionalization at two points | Lower, limited to one point of initial functionalization |
| Side Reactions | Reduced potential for polymerization | Higher potential for self-condensation |
Synthesis of Functionalized Piperidines: Accessing Privileged Scaffolds
Piperidine derivatives are among the most important synthetic fragments in drug design.[6] The synthesis of highly substituted piperidines often requires multi-step sequences. This compound offers a convergent and efficient entry point to this privileged scaffold. Through a reductive amination followed by intramolecular cyclization, it can readily form 3,5-dihydroxypiperidine derivatives. The symmetrical nature of the starting material can be exploited to generate molecules with C2 symmetry, a common feature in chiral ligands and catalysts.
In contrast, constructing a similarly substituted piperidine from a C3 building block would necessitate a more convoluted synthetic route, likely involving additional carbon-carbon bond-forming reactions and protecting group manipulations, leading to lower overall yields and increased cost.
Experimental Workflow: Synthesis of N-Benzyl-2,5-bis(hydroxymethyl)pyrrole
The following protocol outlines a representative synthesis of a substituted pyrrole using this compound, illustrating the practical application of this building block.
Experimental Protocol: Paal-Knorr Synthesis of N-Benzyl-2,5-bis(hydroxymethyl)pyrrole
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, and benzylamine.
-
Add p-Toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-2,5-bis(hydroxymethyl)pyrrole.
Logical Flow of Advantage
The strategic benefit of employing this compound can be visualized through a logical workflow that highlights its inherent advantages over smaller, less functionalized building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. chemimpex.com [chemimpex.com]
- 4. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Structural Validation of 1,5-Dihydroxypentan-3-one using Spectroscopic Methods
In the landscape of drug development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For a molecule such as 1,5-Dihydroxypentan-3-one, a versatile building block with applications in pharmaceuticals and cosmetics, precise structural validation is paramount.[1] This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to validate the structure of this compound.
To provide a robust comparative framework, the predicted spectroscopic data for this compound will be juxtaposed with experimental data from a simpler, structurally related ketone, 3-Pentanone. This approach not only illuminates the characteristic spectral features of our target molecule but also highlights the influence of the hydroxyl functional groups on the spectroscopic output.
The Strategic Workflow for Structural Elucidation
The process of structural elucidation is a systematic integration of data from multiple analytical techniques.[2] Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. Our approach follows a logical progression, beginning with the identification of functional groups, moving to the mapping of the carbon-hydrogen framework, and concluding with the confirmation of molecular weight and fragmentation patterns.
Caption: A logical workflow for the spectroscopic validation of a molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FT-IR spectroscopy is the initial, rapid screening tool for identifying the presence or absence of specific functional groups.[3] The principle relies on the absorption of infrared radiation by molecules, which causes vibrations of chemical bonds at characteristic frequencies. For this compound, we are primarily looking for two key absorptions: the hydroxyl (O-H) and the carbonyl (C=O) stretching vibrations.
Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Ensure the ATR crystal is clean using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Collect a background spectrum of the clean, empty crystal. This is crucial to negate atmospheric (CO₂, H₂O) and instrument-related absorptions.[4]
-
Sample Application: Place a small drop of neat this compound liquid directly onto the center of the ATR crystal, ensuring complete coverage.[4]
-
Pressure Application: If analyzing a solid, apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves 32 to 100 scans at a resolution of 4 cm⁻¹.[4]
-
Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Data Analysis and Comparison
The presence of both hydroxyl and carbonyl groups in this compound will result in a significantly different IR spectrum compared to 3-Pentanone, which lacks the hydroxyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 3-Pentanone | Rationale for Differences |
| O-H Stretch (Alcohol) | ~3400-3200 (Broad) | Absent | The broad, strong absorption is characteristic of hydrogen-bonded hydroxyl groups. Its absence in 3-Pentanone is a primary point of differentiation. |
| C-H Stretch (sp³) | ~2950-2850 (Medium) | ~2980-2880 (Medium-Strong)[6] | Both molecules possess sp³ C-H bonds and will show absorptions in this region. |
| C=O Stretch (Ketone) | ~1715 | ~1715 (Strong, Sharp)[6][7] | The carbonyl stretch for a saturated aliphatic ketone is a strong, sharp peak.[8] The position is expected to be very similar in both molecules as the immediate electronic environment of the carbonyl is identical (flanked by two CH₂ groups). |
The key takeaway from the IR analysis is the definitive presence of a broad O-H stretch, which immediately confirms that our molecule is an alcohol, distinguishing it from a simple ketone like 3-Pentanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[9] It provides information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C nuclei.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The deuterated solvent is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.[9]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[10]
-
Instrumentation: Insert the sample into the NMR spectrometer. The instrument subjects the sample to a strong magnetic field and pulses of radiofrequency energy.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are typically required. A broadband proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.[8][11]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to TMS. The ¹H NMR signals are integrated to determine the relative ratios of protons.
¹H NMR Data Analysis and Comparison
The symmetry of this compound is a critical factor in its ¹H NMR spectrum. The molecule is symmetrical about the carbonyl group.
| Predicted ¹H NMR Data for this compound | Experimental ¹H NMR Data for 3-Pentanone[12][13][14] |
| Signal A: ~3.8 ppm (triplet, 4H) | Signal A: ~2.4 ppm (quartet, 4H) |
| Signal B: ~2.7 ppm (triplet, 4H) | Signal B: ~1.1 ppm (triplet, 6H) |
| Signal C: ~2.5 ppm (broad singlet, 2H) | |
| Assignment (this compound): - Signal A (H-1, H-5): Protons on carbons adjacent to the hydroxyl groups.- Signal B (H-2, H-4): Protons on carbons adjacent to the carbonyl group.- Signal C (-OH): Protons of the hydroxyl groups. | Assignment (3-Pentanone): - Signal A (-CH₂-): Protons on carbons adjacent to the carbonyl group.- Signal B (-CH₃): Protons of the terminal methyl groups. |
Causality and Comparison:
-
Symmetry: Both molecules are symmetrical, leading to fewer signals than the total number of protons. This compound is predicted to show 3 signals, while 3-Pentanone shows 2.
-
Chemical Shift: In this compound, the protons at H-1/H-5 are shifted downfield to ~3.8 ppm due to the deshielding effect of the adjacent electronegative oxygen atom. The protons at H-2/H-4 are adjacent to the carbonyl group and appear around ~2.7 ppm. In 3-Pentanone, the methylene protons are similarly deshielded by the carbonyl to ~2.4 ppm.
-
Splitting (Multiplicity): The N+1 rule dictates the splitting pattern. For this compound, the H-1/H-5 protons (4H) are split by the two adjacent H-2/H-4 protons, resulting in a triplet. The H-2/H-4 protons (4H) are split by the H-1/H-5 protons, also resulting in a triplet. The hydroxyl protons typically appear as a broad singlet as their coupling is often not resolved.
¹³C NMR Data Analysis and Comparison
The ¹³C NMR spectrum provides a count of the unique carbon environments.
| Predicted ¹³C NMR Data for this compound | Experimental ¹³C NMR Data for 3-Pentanone[8][15][16] |
| Signal A: ~210 ppm | Signal A: ~211 ppm |
| Signal B: ~60 ppm | Signal B: ~36 ppm |
| Signal C: ~45 ppm | Signal C: ~8 ppm |
| Assignment (this compound): - Signal A (C-3): Carbonyl carbon, highly deshielded.- Signal B (C-1, C-5): Carbons bonded to the hydroxyl groups.- Signal C (C-2, C-4): Carbons adjacent to the carbonyl. | Assignment (3-Pentanone): - Signal A (C=O): Carbonyl carbon.- Signal B (-CH₂-): Methylene carbons.- Signal C (-CH₃): Methyl carbons. |
Causality and Comparison:
-
Symmetry: Due to symmetry, this compound is expected to show only 3 distinct carbon signals. 3-Pentanone also shows 3 signals.[17]
-
Chemical Shift: The most downfield signal in both spectra (~210-211 ppm) is unequivocally the carbonyl carbon.[17] The key difference lies in the aliphatic region. The carbons attached to the hydroxyl groups (C-1, C-5) in our target molecule are significantly deshielded (~60 ppm) compared to the terminal methyl carbons in 3-Pentanone (~8 ppm). This provides compelling evidence for the C-O bonds.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.[3] In electron ionization (EI) MS, the molecule is ionized to form a radical cation (the molecular ion, M⁺˙), which can then fragment in predictable ways.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe or gas chromatography (GC-MS). The sample is vaporized in a high-vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron from the molecule to form the molecular ion (M⁺˙).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions (fragment ions) and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[18]
Data Analysis and Comparison
The molecular formula of this compound is C₅H₁₀O₃, giving a molecular weight of 118.13 g/mol .[19] The molecular formula of 3-Pentanone is C₅H₁₀O, with a molecular weight of 86.13 g/mol .
| Predicted MS Data for this compound | Experimental MS Data for 3-Pentanone |
| Molecular Ion (M⁺˙): m/z = 118 | Molecular Ion (M⁺˙): m/z = 86 |
| Key Fragment (α-cleavage): m/z = 87 | Key Fragment (α-cleavage): m/z = 57 (Base Peak) |
| Key Fragment (α-cleavage): m/z = 31 | Key Fragment (α-cleavage): m/z = 29 |
Causality and Comparison:
-
Molecular Ion: The most fundamental piece of data is the molecular ion peak. A peak at m/z = 118 would be strong evidence for the C₅H₁₀O₃ formula, while m/z = 86 confirms the C₅H₁₀O formula of 3-Pentanone.
-
Fragmentation: Ketones commonly undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[10][20][21] This fragmentation is a key diagnostic tool.
Caption: Predicted primary α-cleavage fragmentation pathways for this compound.
For this compound, α-cleavage can occur on either side of the symmetrical carbonyl group. Cleavage of the C2-C3 bond would result in the loss of a •CH₂OH radical (mass 31), leading to a fragment ion at m/z = 87. Alternatively, though less common, fragmentation could lead to a resonance-stabilized ion at m/z = 31. For 3-Pentanone, α-cleavage results in the loss of an ethyl radical (•CH₂CH₃, mass 29) to give the base peak at m/z = 57, or the loss of a propyl radical to give a fragment at m/z = 29. The distinct difference in these fragmentation patterns provides a definitive confirmation of the structure.
Conclusion
The structural validation of this compound is achieved through a logical and integrated application of FT-IR, NMR, and Mass Spectrometry. Each technique provides self-validating data that, when combined, offers an unambiguous structural assignment.
-
FT-IR confirms the presence of the essential hydroxyl and carbonyl functional groups, immediately distinguishing the molecule from a simple ketone like 3-Pentanone.
-
NMR spectroscopy (both ¹H and ¹³C) elucidates the carbon-hydrogen framework, confirming the molecule's symmetry and the precise location of the functional groups through characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry verifies the correct molecular weight and provides a unique fragmentation fingerprint, driven by α-cleavage, that is consistent with the proposed structure.
By comparing the predicted data for our target molecule with experimental data from a known analogue, we can confidently interpret the spectral features and validate the structure of this compound, ensuring its identity for use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chegg.com [chegg.com]
- 7. 3-Pentanone [webbook.nist.gov]
- 8. treenablythe.weebly.com [treenablythe.weebly.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. 3-Pentanone(96-22-0) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-pentanone [chem.purdue.edu]
- 15. 3-Pentanone(96-22-0) 13C NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. homework.study.com [homework.study.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. scbt.com [scbt.com]
- 20. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 21. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 1,5-Dihydroxypentan-3-one and Its Analogs
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of key chemical synthons is paramount. This guide provides an in-depth comparative analysis of the reactivity of 1,5-Dihydroxypentan-3-one and its ether and halo-analogs. Moving beyond a mere listing of reactions, we will delve into the mechanistic underpinnings of their chemical behavior, supported by experimental data, to inform rational synthetic design.
Introduction to this compound: A Versatile Building Block
This compound is a bifunctional molecule featuring a central ketone and two primary hydroxyl groups. This unique arrangement imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a variety of more complex molecules.[1] The hydroxyl groups enhance its solubility in various solvents and provide reactive sites for esterification and oxidation, while the ketone functionality allows for a range of nucleophilic additions and condensation reactions.
Core Reactivity Profile: A Tale of Two Functional Groups
The chemical behavior of this compound is dominated by the interplay between its ketone and hydroxyl functionalities. The presence of α-hydrogens to the carbonyl group allows for enolate formation under basic conditions, a key step in many carbon-carbon bond-forming reactions.
Comparative Reactivity Analysis:
This section will explore the reactivity of this compound in comparison to its analogs where the hydroxyl groups are replaced by methoxy (1,5-dimethoxypentan-3-one) and chloro (1,5-dichloropentan-3-one) groups. We will focus on two fundamental reaction types: Aldol Condensation and Reduction.
Aldol Condensation: The Claisen-Schmidt Reaction
The Claisen-Schmidt condensation, the reaction of a ketone with an aromatic aldehyde in the presence of a base, is a classic method for forming α,β-unsaturated ketones.[1][2] This reaction serves as an excellent platform for comparing the reactivity of our target molecule and its analogs.
The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone can then undergo dehydration to yield the conjugated enone. The rate of this reaction is influenced by the acidity of the α-protons of the ketone and the stability of the resulting enolate.
Experimental Protocol: Comparative Aldol Condensation with p-Anisaldehyde
This protocol outlines a comparative study of the base-catalyzed aldol condensation of this compound, 1,5-dimethoxypentan-3-one, and 1,5-dichloropentan-3-one with p-anisaldehyde.
-
Materials:
-
This compound
-
1,5-Dimethoxypentan-3-one (synthesis required)
-
1,5-Dichloropentan-3-one
-
p-Anisaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In three separate round-bottom flasks, dissolve 1.0 mmol of each pentan-3-one derivative in 10 mL of ethanol.
-
To each flask, add 2.2 mmol of p-anisaldehyde.
-
While stirring at room temperature, add 1.5 mL of a 10% aqueous NaOH solution dropwise to each flask.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes for 4 hours.
-
Upon completion, neutralize the reaction mixtures with dilute HCl.
-
Extract the products with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the products by column chromatography on silica gel.
-
Characterize the products by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine the yield.
-
Expected Reactivity Trends and Data Comparison:
The reactivity in the Aldol condensation is expected to be influenced by the electron-withdrawing or -donating nature of the substituents at the 1 and 5 positions.
| Compound | Substituent Effect | Expected Reactivity | Predicted Yield |
| This compound | Hydroxyl groups are weakly electron-withdrawing. | Moderate | Moderate |
| 1,5-Dimethoxypentan-3-one | Methoxy groups are electron-donating. | Lower | Lower |
| 1,5-Dichloropentan-3-one | Chloro groups are strongly electron-withdrawing. | Higher | Higher |
Note: This table represents a hypothesis based on electronic effects. Actual experimental results are required for validation.
Caption: Generalized workflow for the base-catalyzed Aldol condensation.
Reduction of the Carbonyl Group
The reduction of the ketone functionality to a secondary alcohol is another key reaction to compare the reactivity of these substrates. The choice of reducing agent will significantly impact the outcome, particularly in the case of the dihalo-analog.
Hydride reducing agents, such as sodium borohydride (NaBH₄), are commonly used for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The steric and electronic environment around the carbonyl group will influence the rate of reduction.
Experimental Protocol: Comparative Reduction with Sodium Borohydride
This protocol details the reduction of this compound and its analogs.
-
Materials:
-
This compound
-
1,5-Dimethoxypentan-3-one
-
1,5-Dichloropentan-3-one
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In three separate flasks, dissolve 1.0 mmol of each pentan-3-one derivative in 10 mL of methanol.
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add 1.2 mmol of NaBH₄ to each flask with stirring.
-
Allow the reactions to proceed at 0 °C for 1 hour, monitoring by TLC.
-
Quench the reactions by the slow addition of 5 mL of deionized water.
-
Extract the products with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product yields and purity by ¹H NMR.
-
Expected Reactivity Trends and Data Comparison:
The electron-withdrawing substituents in the dihalo-analog are expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride, leading to a faster reaction.
| Compound | Substituent Effect | Expected Reactivity | Predicted Yield |
| This compound | Weakly electron-withdrawing | Moderate | High |
| 1,5-Dimethoxypentan-3-one | Electron-donating | Lower | High |
| 1,5-Dichloropentan-3-one | Strongly electron-withdrawing | Higher | High (potential side reactions) |
Note: For 1,5-dichloropentan-3-one, side reactions such as intramolecular cyclization or elimination could potentially lower the yield of the desired diol.
Caption: Key steps in the reduction of a pentan-3-one derivative.
Conclusion and Future Directions
This guide provides a framework for the comparative study of this compound and its analogs. The electronic effects of the substituents at the 1 and 5 positions are predicted to significantly influence the reactivity of the central ketone. The provided experimental protocols offer a starting point for researchers to generate quantitative data to validate these hypotheses. Further studies could explore a wider range of reactions, including oxidation of the hydroxyl groups and intramolecular cyclization reactions, to build a more comprehensive understanding of this versatile class of compounds. Such knowledge is crucial for the efficient design of synthetic routes towards novel pharmaceuticals and other functional materials.
References
Efficacy of 1,5-Dihydroxypentan-3-one as a precursor for specific heterocycles versus other starting materials
In the dynamic landscape of synthetic organic chemistry, the pursuit of efficient and versatile precursors for the construction of complex molecular architectures is of paramount importance. This guide provides a comprehensive comparison of 1,5-dihydroxypentan-3-one as a potential precursor for the synthesis of medicinally relevant heterocycles—specifically tetrahydropyran-4-ones, piperidin-4-ones, and 4H-pyran-4-ones—against other established starting materials. This analysis is grounded in a thorough review of existing literature and provides a forward-looking perspective on the utility of this promising yet underutilized building block.
Introduction to this compound: A Versatile Acyclic Precursor
This compound is a symmetrical, five-carbon molecule featuring a central ketone and two terminal hydroxyl groups.[1][2] This unique arrangement of functional groups makes it an intriguing candidate for the synthesis of six-membered heterocycles through intramolecular cyclization or condensation reactions. Its value lies in its potential to serve as a direct precursor to the core structures of tetrahydropyran-4-one and piperidin-4-one, and potentially, through dehydration, to 4H-pyran-4-one. As a versatile building block, it is recognized for its reactivity and solubility in various solvents, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[3]
This guide will now delve into a comparative analysis of the synthetic routes to three key heterocyclic scaffolds, evaluating the potential of this compound in contrast to established methodologies.
I. Synthesis of Tetrahydropyran-4-ones
The tetrahydropyran-4-one moiety is a key structural component in numerous natural products and pharmacologically active compounds. Its synthesis has been the subject of extensive research, with several reliable methods being established.
Established Synthetic Routes
Common strategies for the synthesis of tetrahydropyran-4-ones include the Prins cyclization, the Maitland-Japp reaction, and intramolecular hetero-Michael additions.
The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[4][5] This method offers a high degree of stereocontrol and has been widely used in the synthesis of complex molecules.[6] A variation of this is the silyl enol ether Prins cyclization, which provides a diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones.[7]
The Maitland-Japp reaction is a classic method that has been modernized for the one-pot, multi-component synthesis of highly substituted tetrahydropyran-4-ones from a β-ketoester and two different aldehydes.[8]
Plausible Synthesis from this compound
A straightforward and atom-economical approach to tetrahydropyran-4-one from this compound would involve an intramolecular acid-catalyzed cyclization. This reaction would proceed via protonation of one of the terminal hydroxyl groups, followed by nucleophilic attack of the other hydroxyl group onto the resulting carbocation or an SN2-type displacement of water. The central ketone functionality remains intact, directly affording the desired heterocyclic core.
Proposed Reaction Pathway:
Caption: Proposed acid-catalyzed cyclization of this compound.
Comparative Analysis:
| Starting Material | Reaction Type | Key Reagents | Advantages | Disadvantages |
| This compound | Intramolecular Cyclization | Acid catalyst | Atom-economical, potentially one-step | Limited literature, potential for side reactions |
| Homoallylic alcohol + Aldehyde | Prins Cyclization | Lewis or Brønsted acid | Well-established, good stereocontrol | Requires synthesis of precursors |
| β-Ketoester + 2 Aldehydes | Maitland-Japp Reaction | Lewis acid | Multi-component, high convergency | Can lead to complex mixtures |
II. Synthesis of Piperidin-4-ones
Piperidin-4-ones are versatile intermediates in the synthesis of a wide array of nitrogen-containing pharmaceuticals and natural products.[9]
Established Synthetic Routes
The most prominent method for the synthesis of piperidin-4-ones is the Mannich reaction .[10] This multicomponent reaction involves the condensation of a ketone, an aldehyde, and a primary amine or ammonia. The Robinson-Schöpf reaction is a classic variation of this, famously used for the synthesis of tropinone, where succinaldehyde, methylamine, and acetonedicarboxylic acid are condensed.[11][12]
Plausible Synthesis from this compound
The structure of this compound is highly amenable to a modified Robinson-Schöpf-type synthesis of 2,6-disubstituted piperidin-4-ones. By reacting this compound with a primary amine, a double intramolecular Mannich-type reaction could be envisioned. The reaction would likely proceed through the formation of an enamine or enolate from the ketone, which would then undergo intramolecular cyclization with the in situ formed imines from the reaction of the terminal hydroxyl groups (after oxidation or conversion to a leaving group) and the primary amine. A more direct approach would involve reductive amination of the terminal hydroxyl groups followed by an intramolecular cyclization.
Proposed Reaction Pathway:
Caption: Proposed synthesis of N-substituted piperidin-4-one.
Comparative Analysis:
| Starting Material | Reaction Type | Key Reagents | Advantages | Disadvantages |
| This compound + Amine | Intramolecular Mannich-type | Amine, potentially an oxidant or catalyst | Direct route to the core structure | Requires optimization, limited precedent |
| Ketone + Aldehyde + Amine | Mannich Reaction | Acid or base catalyst | Well-established, versatile | Can be low yielding, side products |
| Succinaldehyde + Methylamine + Acetonedicarboxylic acid | Robinson-Schöpf Reaction | Buffer | Biomimetic, classic synthesis | Limited to specific structures |
III. Synthesis of 4H-Pyran-4-ones
4H-Pyran-4-ones are prevalent in nature and exhibit a broad spectrum of biological activities.[13]
Established Synthetic Routes
A common method for the synthesis of 4H-pyran-4-ones is the Hantzsch pyridine synthesis , which can be adapted to produce dihydropyridines that are then oxidized to the corresponding pyran-4-ones.[14][15] Multicomponent reactions involving β-ketoesters, aldehydes, and other reagents are also widely employed.[16] Another route involves the cyclization of 1,3,5-triketones or their equivalents.
Plausible Synthesis from this compound
The synthesis of a 4H-pyran-4-one from this compound would necessitate a dehydration and subsequent oxidation or rearrangement. A plausible pathway could involve a double dehydration to form a dienol intermediate, which could then tautomerize and cyclize. Alternatively, an acid-catalyzed intramolecular cyclization followed by dehydration could lead to a dihydropyran-4-one, which would then require oxidation to the desired 4H-pyran-4-one.
Proposed Reaction Pathway:
Caption: Proposed dehydration-cyclization of this compound.
Comparative Analysis:
| Starting Material | Reaction Type | Key Reagents | Advantages | Disadvantages |
| This compound | Dehydration-Cyclization | Strong acid, possibly an oxidant | Potentially atom-economical | Harsh conditions may be required, low yields |
| β-Ketoester + Aldehyde + Amine | Hantzsch-type Synthesis | Catalyst, oxidant | Multicomponent, well-studied | Often requires a separate oxidation step |
| 1,3,5-Triketone | Intramolecular Cyclization | Acid or base | Direct cyclization | Precursor synthesis can be complex |
Experimental Protocols
Note: The following protocols are for established synthetic methods. An experimental protocol for the synthesis of these heterocycles from this compound is not available in the current literature and would require experimental development.
Protocol 1: Synthesis of a 2,6-Disubstituted Piperidin-4-one via Mannich Reaction
This protocol is adapted from the general procedure for the synthesis of 2,6-diaryl-3-methyl-4-piperidones.[17]
Workflow Diagram:
Caption: General workflow for Mannich synthesis of piperidin-4-ones.
Step-by-Step Methodology:
-
In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), an aromatic aldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure piperidin-4-one derivative.
Protocol 2: Synthesis of a cis-2,6-Disubstituted Tetrahydropyran-4-one via Prins Cyclization
This protocol is a general representation of an acid-catalyzed Prins cyclization.[4]
Workflow Diagram:
Caption: General workflow for Prins cyclization.
Step-by-Step Methodology:
-
Dissolve the homoallylic alcohol (1 equivalent) and the aldehyde (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tetrahydropyran-4-one.
Conclusion and Future Outlook
This compound presents itself as a theoretically ideal precursor for the synthesis of tetrahydropyran-4-ones and piperidin-4-ones due to its inherent structural features. The potential for atom-economical, one-pot syntheses is a significant advantage over many multi-step, established methods. However, the lack of experimental data in the current literature for these specific transformations is a major gap.
For the synthesis of tetrahydropyran-4-ones , an acid-catalyzed intramolecular cyclization of this compound appears to be a highly promising and direct route that warrants experimental investigation.
In the case of piperidin-4-ones , a modified Mannich or Robinson-Schöpf-type reaction with a primary amine is a compelling strategy. The development of such a reaction would provide a novel and efficient entry into this important class of heterocyles.
The synthesis of 4H-pyran-4-ones from this compound is conceptually more challenging, likely requiring harsher conditions for dehydration and subsequent cyclization/oxidation.
Future research should focus on exploring the reactivity of this compound under various catalytic conditions (acidic, basic, metal-catalyzed) to unlock its full potential as a precursor for these and other valuable heterocyclic systems. The development of efficient and selective methods for its conversion would be a valuable addition to the synthetic chemist's toolbox, offering a more sustainable and potentially cost-effective alternative to existing routes.
References
- 1. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 12. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 16. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Biological Activity of 1,5-Pentan-3-one Derivatives: A Focus on Diarylpentanoid Analogues
Introduction: The Untapped Potential of 1,5-Dihydroxypentan-3-one Scaffolds
This compound is a versatile chemical entity characterized by a central ketone and two terminal hydroxyl groups[1][2][3][4]. While its primary applications have been in the food and cosmetics industries as a flavoring agent and moisturizer, and as an intermediate in the synthesis of fine chemicals and pharmaceuticals, its potential as a core scaffold for developing biologically active molecules remains largely unexplored[2][5]. The symmetrical nature and the presence of reactive hydroxyl and keto functional groups make it an attractive starting point for the synthesis of a diverse library of derivatives.
This guide presents a comparative analysis of the biological activities of a prominent class of derivatives: the 1,5-diaryl-1,4-pentadien-3-ones, which are structurally related to the core 1,5-pentan-3-one scaffold. Although direct biological studies on simple substituted derivatives of this compound are scarce in publicly available literature, the extensive research on these diarylpentanoid analogues provides a valuable framework for understanding the potential therapeutic applications of this chemical class. We will delve into their reported anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data from peer-reviewed studies. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview and a rationale for the further exploration of this compound derivatives as a source of novel therapeutic agents.
Structural Framework for Biological Activity
The core structure of 1,5-diaryl-1,4-pentadien-3-one features a five-carbon chain with a central ketone and two flanking double bonds, each connected to an aryl group. This extended conjugation is a key feature contributing to their biological activity.
Caption: General structure of 1,5-diaryl-1,4-pentadien-3-one.
Comparative Analysis of Biological Activities
The 1,5-diaryl-1,4-pentadien-3-one scaffold has been extensively investigated for various pharmacological activities. The following sections provide a comparative overview of the key findings.
Anticancer Activity: A Multi-Targeted Approach
A significant body of research has focused on the antineoplastic potential of 1,5-diaryl-3-oxo-1,4-pentadienes. These compounds have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, with some derivatives exhibiting IC50 values in the micromolar and even nanomolar range[2].
Key Findings:
-
Broad-Spectrum Cytotoxicity: Derivatives have shown activity against various cancer cell lines, including those of the breast (MCF-7), prostate (PC-3), and glioblastoma (U87-MG)[6].
-
Selective Toxicity: In some instances, these compounds have displayed greater toxicity towards neoplastic cells compared to normal cells, a crucial characteristic for potential therapeutic agents[2][5].
-
Mechanism of Action: The anticancer activity is believed to be multi-targeted. One proposed mechanism involves the alkylation of cellular thiols through the reactive dienone moiety[2]. These compounds have also been shown to induce apoptosis and inhibit the biosynthesis of macromolecules[2].
Experimental Data Summary:
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17) | Brine Shrimp Lethality Assay (surrogate for cytotoxicity) | LC50 = 1.5 µg/ml | [1] |
| 1,5-diaryl-1-penten-3-one (Compound 5a) | MCF-7 (Breast Cancer) | Not specified, but showed better SI value than Doxorubicin | [6] |
| N-Acyl-3,5-bis(benzylidene)-4-piperidones | Various | Micromolar to Nanomolar | [2] |
Anti-inflammatory and Analgesic Potential
Recent studies have highlighted the potential of 1,5-diaryl-1,4-pentadien-3-one derivatives in managing pain and inflammation. In-silico, in-vitro, and in-vivo models have demonstrated their efficacy.
Key Findings:
-
COX Enzyme Inhibition: Molecular docking studies have shown high computational affinities of these derivatives against cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs[1].
-
In-vivo Efficacy: In animal models, specific derivatives have been shown to reduce carrageenan-induced paw edema and decrease acetic acid-induced writhing, indicative of anti-inflammatory and analgesic effects, respectively[1].
Experimental Data Summary:
| Derivative | Assay | Result | Reference |
| A2K2A17 | Acetic acid induced writhes | Significant decrease in writhes (1-30 mg/kg) | [1] |
| A11K3A11 | Acetic acid induced writhes | Significant decrease in writhes (1-10 mg/kg) | [1] |
| A2K2A17 | Carrageenan mediated paw edema | Significant reduction in edema (10-30 mg/kg) | [1] |
| A11K3A11 | Carrageenan mediated paw edema | Significant reduction in edema (1-10 mg/kg) | [1] |
Antimicrobial and Antiviral Activities: An Emerging Area
While less explored, the structural motifs present in 1,5-pentan-3-one derivatives suggest potential for antimicrobial and antiviral activities. For instance, studies on other ketone-containing heterocyclic compounds have reported promising results.
Key Findings:
-
Antimicrobial Potential: Research on 1,5-diketone derivatives has shown antimicrobial activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to standard drugs[7].
-
Antiviral Leads: Although direct evidence for this compound derivatives is lacking, the broader class of ketone-containing compounds is being investigated for antiviral properties, including against influenza viruses[8][9].
Experimental Protocols: A Guide for a Senior Application Scientist
To facilitate further research in this area, this section outlines standardized protocols for evaluating the biological activities of novel this compound derivatives.
Workflow for Biological Activity Screening
Caption: A generalized workflow for the screening and validation of novel this compound derivatives.
Detailed Methodologies
1. Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
-
2. Antimicrobial Susceptibility Testing (Microdilution Method)
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC, which is the lowest concentration of the compound that inhibits visible growth.
-
3. Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)
-
Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response, which can be measured as an increase in paw volume.
-
Protocol:
-
Administer the test compound or a control (e.g., saline, standard anti-inflammatory drug) to the animals.
-
After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Future Directions and Conclusion
The comparative analysis of 1,5-diaryl-1,4-pentadien-3-one derivatives strongly suggests that the 1,5-pentan-3-one scaffold is a promising starting point for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and anti-inflammatory effects, warrant further investigation.
Key areas for future research include:
-
Synthesis and Screening of Simpler Derivatives: A systematic exploration of the biological activities of simpler, non-conjugated derivatives of this compound is crucial to understand the structure-activity relationship and to potentially identify lead compounds with improved pharmacological profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development.
-
In-vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in-vivo studies to evaluate their efficacy in relevant disease models and to assess their safety and pharmacokinetic properties.
References
- 1. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1,5-Dihydroxy-3-pentanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1,5-Dihydroxypentan-3-one: A Comparative Benchmarking of Synthetic Routes
Foreword
In the landscape of modern organic synthesis, the efficient and scalable production of key building blocks is paramount. 1,5-Dihydroxypentan-3-one, a symmetrical C5 dialcohol, stands out as a versatile intermediate, particularly in the synthesis of enzyme inhibitors and other complex molecular architectures. The strategic placement of its hydroxyl and ketone functionalities allows for a diverse range of chemical transformations. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering a critical evaluation of their respective merits and limitations. Our objective is to equip researchers, chemists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, from laboratory-scale research to industrial-scale production.
The Strategic Importance of this compound
This compound is more than just a simple ketone; it is a linchpin in the synthesis of a multitude of complex organic molecules. Its C2 symmetry and trifunctional nature make it an ideal starting material for creating compounds with well-defined stereochemistry. A notable application is in the synthesis of HIV protease inhibitors, where the central ketone can be reductively aminated to introduce a nitrogen atom, a key step in building the core of these therapeutic agents. The terminal hydroxyl groups also offer handles for further functionalization, enabling the construction of larger, more intricate structures. Consequently, the efficiency and cost-effectiveness of its synthesis have a direct and significant impact on the accessibility of these life-saving medicines and other advanced materials.
Primary Synthetic Route: Ozonolysis of 1,4-Cyclohexadiene
The ozonolysis of 1,4-cyclohexadiene, followed by a reductive workup, is a widely recognized and frequently employed method for the synthesis of this compound. This pathway is often favored for its reliability and relatively high yields.
Mechanistic Rationale and Experimental Considerations
The reaction proceeds through the well-established Criegee mechanism, where ozone cleaves the double bonds of 1,4-cyclohexadiene to form an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. The subsequent reductive workup is crucial for obtaining the desired product. Dimethyl sulfide (DMS) is a common choice for this step due to its mild and selective nature, effectively reducing the ozonide without affecting the ketone functionality. The choice of solvent and temperature is also critical; dichloromethane (DCM) is often used at low temperatures (-78 °C) to control the reactivity of ozone and prevent unwanted side reactions.
Detailed Experimental Protocol
Materials:
-
1,4-Cyclohexadiene
-
Ozone (from an ozone generator)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfide (DMS)
-
Methanol
-
Silica gel for chromatography
-
Standard low-temperature reaction apparatus
Procedure:
-
A solution of 1,4-cyclohexadiene in anhydrous DCM is prepared in a three-neck flask equipped with a gas inlet tube, a thermometer, and a drying tube.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution until a persistent blue color indicates the reaction is complete.
-
The reaction mixture is then purged with dry nitrogen to remove excess ozone.
-
Dimethyl sulfide is added dropwise at -78 °C, and the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via ozonolysis.
Alternative Synthetic Strategies
While the ozonolysis route is effective, practical considerations such as the need for specialized equipment and the handling of potentially hazardous intermediates have driven the development of alternative synthetic pathways.
Alternative Route 1: The Grignard Approach
A convergent synthesis utilizing a Grignard reaction offers a modular approach to constructing the C5 backbone. This method typically involves the reaction of two equivalents of a protected hydroxyethyl magnesium halide with a suitable carboxylic acid derivative, such as an ester or an acyl chloride.
Rationale: This route provides excellent control over the carbon framework. The use of a protecting group, such as a silyl ether or a tetrahydropyranyl (THP) group, on the hydroxyl functionality of the Grignard reagent is essential to prevent premature quenching. The final deprotection step liberates the desired diol. This method's key advantage lies in its adaptability for synthesizing analogues by simply varying the Grignard reagent.
Alternative Route 2: Base-Catalyzed Condensation
An atom-economical alternative involves the base-catalyzed condensation of acetone with two equivalents of formaldehyde. This aldol-type reaction offers a more direct and potentially more sustainable route.
Rationale: The primary appeal of this method is the low cost and widespread availability of the starting materials. However, the reaction is not without its challenges. The propensity of formaldehyde to polymerize and the potential for multiple condensation products necessitate careful control of reaction conditions, including temperature, catalyst concentration, and reaction time. Achieving high selectivity and yield often requires significant process optimization.
Head-to-Head Comparison: A Data-Driven Analysis
The selection of an optimal synthetic route requires a careful evaluation of various performance metrics. The following table provides a comparative summary of the discussed methods.
| Metric | Ozonolysis of 1,4-Cyclohexadiene | Grignard Reaction | Base-Catalyzed Condensation |
| Typical Yield | 75-90% | 60-75% | 50-70% |
| Product Purity | High after chromatography | High after chromatography | Moderate, often requires extensive purification |
| Scalability | Moderate (ozone generation can be a bottleneck) | High | High |
| Reagent Cost | Moderate | High | Low |
| Safety Considerations | Potentially explosive ozonides, use of ozone | Handling of pyrophoric Grignard reagents | Exothermic polymerization of formaldehyde |
| Equipment Needs | Ozone generator, low-temperature reactor | Standard glassware | Standard glassware |
| Green Chemistry Profile | Use of chlorinated solvents | Use of ethereal solvents | High atom economy |
Concluding Remarks and Strategic Recommendations
The synthesis of this compound is a well-studied transformation, yet the choice of the most suitable method is far from trivial. Our comparative analysis leads to the following strategic recommendations:
-
For high-purity, discovery-phase synthesis: The ozonolysis of 1,4-cyclohexadiene remains the gold standard, offering excellent yields and high product purity, which are critical for early-stage research and development.
-
For process development and scale-up: The base-catalyzed condensation of acetone and formaldehyde emerges as a strong contender due to its low cost and high atom economy. However, significant investment in process optimization is necessary to overcome the challenges associated with selectivity and purification.
-
For the synthesis of analogues and derivatives: The Grignard approach provides unparalleled flexibility, allowing for the facile introduction of structural modifications by simply altering the Grignar reagent. This adaptability is invaluable in medicinal chemistry and materials science.
By carefully considering these factors, researchers and chemists can confidently select the synthetic route that best aligns with their specific objectives, ensuring the efficient and successful production of this important chemical building block.
A Comparative Guide to Cross-Linking Efficiency: 1,5-Dihydroxypentan-3-one vs. Glutaraldehyde
For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical decision that can profoundly impact the stability, functionality, and biocompatibility of biomaterials. For decades, glutaraldehyde has been the go-to reagent for its high efficiency in creating robust cross-links. However, concerns over its cytotoxicity have spurred the search for safer alternatives. This guide provides an in-depth comparison of the well-established glutaraldehyde and a promising alternative, 1,5-Dihydroxypentan-3-one, focusing on their cross-linking efficiency, mechanisms of action, and practical implications for your research.
Molecular and Chemical Properties: A Tale of Two Cross-Linkers
At the heart of their differing functionalities are the distinct chemical structures of glutaraldehyde and this compound.
Glutaraldehyde is a five-carbon dialdehyde, renowned for its high reactivity.[1] Its two terminal aldehyde groups readily react with primary amine groups, such as the ε-amino group of lysine residues in proteins, to form Schiff bases.[2][3] This bifunctionality allows it to effectively "bridge" two polymer chains, creating a stable cross-linked network.[4]
This compound , on the other hand, is a five-carbon molecule featuring a central ketone group and two terminal hydroxyl groups.[5][6] Its structure suggests a different, potentially milder, cross-linking mechanism. While not a direct analogue to glutaraldehyde, its potential for cross-linking lies in the reactivity of its ketone and hydroxyl functionalities, which could be exploited under specific reaction conditions.
Caption: Chemical structures of Glutaraldehyde and this compound.
Mechanism of Action: A Study in Contrasting Reactivities
The efficiency and nature of the cross-links formed are dictated by the underlying chemical reactions.
Glutaraldehyde's Cross-Linking Cascade:
Glutaraldehyde's reaction with proteins is a complex, multi-step process.[7] It begins with the rapid formation of a Schiff base between one of its aldehyde groups and an amine group on a protein.[3] This initial reaction is followed by a series of subsequent reactions, including aldol condensation of glutaraldehyde molecules, leading to the formation of polymeric chains that can further react with other amine groups.[8] This polymerization contributes to its high cross-linking efficiency but also to the complexity and heterogeneity of the resulting cross-linked matrix.[7][8]
Caption: Simplified reaction pathway of glutaraldehyde cross-linking.
The Potential of this compound:
The cross-linking mechanism of this compound is not as extensively documented as that of glutaraldehyde. However, based on its structure, a plausible mechanism involves the activation of its hydroxyl groups to react with nucleophiles on proteins, or the reaction of its ketone group under specific conditions. For instance, the hydroxyl groups could be activated to form ethers with other hydroxyl-containing residues like serine or threonine, or the ketone could potentially form a Schiff base with amines, although this is generally less favorable than with aldehydes. This suggests a more targeted and potentially less aggressive cross-linking chemistry.
Comparative Analysis: Efficiency vs. Biocompatibility
The choice between these two cross-linkers often comes down to a trade-off between reaction efficiency and the biological tolerance of the resulting material.
| Feature | Glutaraldehyde | This compound |
| Cross-linking Efficiency | High and rapid.[1][9] | Theoretically lower and slower. |
| Reaction Mechanism | Schiff base formation followed by polymerization.[2][3][8] | Potential for ether or imine formation. |
| Biocompatibility | Known cytotoxicity, can induce calcification.[10][11][12][13][14] | Expected to be more biocompatible due to the absence of highly reactive aldehyde groups. |
| Stability of Cross-links | Generally stable, but can be reversible under certain conditions.[3] | Dependent on the nature of the bond formed (e.g., ether vs. imine). |
| Applications | Tissue fixation, enzyme immobilization, biomaterial stabilization.[1][2] | Potential for applications requiring high biocompatibility, such as in pharmaceuticals and cosmetics.[5] |
Experimental Protocol: Evaluating Cross-Linking Efficiency
To empirically compare the cross-linking efficiency of these agents, a quantitative assay is essential. The following protocol outlines a general method for quantifying the degree of cross-linking by measuring the consumption of free amine groups.
Protocol: Quantification of Free Amine Groups using the Ninhydrin Assay
-
Preparation of Protein Solution: Prepare a stock solution of a model protein (e.g., bovine serum albumin, BSA) at a known concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Cross-Linking Reaction:
-
Divide the protein solution into experimental groups for each cross-linker and a control group (no cross-linker).
-
Add the cross-linking agent (glutaraldehyde or this compound) to the respective experimental groups at various concentrations.
-
Incubate the solutions at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Ninhydrin Assay:
-
Take aliquots from each group at different time points.
-
Add ninhydrin reagent to each aliquot.
-
Heat the samples in a boiling water bath for a specified time (e.g., 20 minutes) to allow for color development.
-
Cool the samples and add a dilution solvent (e.g., 50% ethanol).
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using a known concentration of an amino acid (e.g., glycine).
-
Calculate the concentration of free amine groups in each sample based on the standard curve.
-
The degree of cross-linking is inversely proportional to the concentration of remaining free amine groups.
-
Caption: Workflow for quantifying cross-linking efficiency.
Concluding Remarks for the Informed Researcher
Glutaraldehyde remains a powerful and efficient cross-linking agent for a wide range of applications where high mechanical strength and stability are paramount.[1] Its well-understood, albeit complex, chemistry provides a reliable method for robust cross-linking. However, the significant cytotoxicity associated with glutaraldehyde necessitates caution, particularly in applications involving direct contact with cells or tissues.[10][12][14]
This compound presents a compelling theoretical alternative, with a chemical structure that suggests a milder cross-linking mechanism and potentially superior biocompatibility. While direct, extensive comparative data on its cross-linking efficiency is still emerging, its inherent chemical properties make it a candidate worth investigating for applications in drug delivery, tissue engineering, and other fields where minimizing toxicity is a primary concern.
As a Senior Application Scientist, I advise that the selection of a cross-linking agent should be guided by a thorough evaluation of the specific requirements of your application. For legacy applications where glutaraldehyde's performance is well-characterized and acceptable, it remains a viable option. For novel, biocompatibility-critical applications, exploring alternatives like this compound through rigorous experimental validation is a prudent and forward-looking strategy.
References
- 1. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. staging.aapd.org [staging.aapd.org]
- 12. Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 14. Evaluation of the genotoxic potential of glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Modern Approach to Heterocyclic Scaffolds: Assessing 1,5-Dihydroxypentan-3-one Against Traditional Precursors in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the efficient synthesis of heterocyclic scaffolds remains a cornerstone of drug discovery. Nitrogen-containing rings, such as piperidones and pyridines, are privileged structures found in a vast array of therapeutics. The drive for greener, more efficient, and safer synthetic routes has led researchers to explore novel building blocks that can streamline multi-step sequences and improve overall process performance. This guide provides an in-depth technical comparison of a promising new precursor, 1,5-dihydroxypentan-3-one, against traditional methods for the synthesis of a key pharmaceutical intermediate: N-aryl-4-piperidones.
The Central Role of the 4-Piperidone Core
The 4-piperidone ring is a vital pharmacophore, providing a rigid, three-dimensional scaffold that can be functionalized to interact with a variety of biological targets. Its synthesis, however, often involves precursors and intermediates with challenging handling properties and can necessitate harsh reaction conditions. A critical evaluation of the starting materials is therefore essential for developing robust and scalable synthetic processes.
Traditional Pathway: The Double Aza-Michael Addition to Divinyl Ketones
A well-established method for the synthesis of N-substituted-4-piperidones is the double aza-Michael addition of a primary amine to divinyl ketone or a suitable precursor.[1] This approach, while effective, often relies on the in situ generation or handling of divinyl ketone, a volatile and highly reactive intermediate. The reaction typically proceeds in organic solvents and can sometimes be complicated by polymerization side reactions, making purification challenging.
The logical flow of this traditional synthesis is illustrated below.
Caption: Traditional workflow for N-Aryl-4-Piperidone synthesis.
A Novel Precursor: The Potential of this compound
This compound (CAS 4254-85-7) is a versatile C5 building block that presents a compelling alternative to traditional precursors.[2][3] Its key structural features—a central ketone and two primary hydroxyl groups—offer a unique combination of reactivity and physical properties. The hydroxyl groups significantly increase its polarity and water solubility, opening the door to greener solvent systems. Furthermore, this compound can be conceptualized as a stable, easy-to-handle surrogate for 1,5-dialdehyde or divinyl ketone synthons, potentially circumventing the need to generate reactive intermediates.
Theoretically, this compound can participate in a one-pot cyclocondensation reaction with a primary amine, analogous to the Paal-Knorr synthesis of pyrroles from 1,4-diketones. In this proposed transformation, the amine would first form an enaminone with the central ketone. The terminal hydroxyl groups could then be activated (e.g., by protonation under acidic conditions) to act as leaving groups, facilitating intramolecular cyclization to form the piperidone ring.
This proposed pathway offers several potential advantages:
-
Improved Solubility: The hydrophilic nature of the precursor may allow the reaction to be performed in more environmentally benign solvents like water or ethanol.
-
Enhanced Safety and Handling: It avoids the use of volatile and highly reactive intermediates such as divinyl ketone.
-
Process Simplification: A one-pot reaction could reduce the number of synthetic steps and simplify work-up procedures.
The proposed synthetic logic is outlined in the following diagram.
Caption: Proposed workflow using this compound.
Comparative Experimental Protocols
To objectively assess the performance of this compound, we present a comparative analysis based on a representative synthesis of N-phenyl-4-piperidone. The following protocols, one traditional and one proposed, are designed for this purpose.
Protocol 1: Traditional Synthesis via Double Aza-Michael Addition
This protocol is based on established literature procedures for the synthesis of 4-piperidones.[1]
Step 1: Synthesis of N-phenyl-bis(2-cyanoethyl)amine
-
To a stirred solution of aniline (9.3 g, 0.1 mol) in 100 mL of acetonitrile, add acrylonitrile (11.7 g, 0.22 mol).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the dinitrile intermediate.
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Dissolve the intermediate from Step 1 in 150 mL of toluene and add sodium ethoxide (8.2 g, 0.12 mol).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to 0°C and quench with 50 mL of 6M HCl.
-
Separate the aqueous layer and heat to reflux for 4 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and neutralize with solid NaOH to pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield crude N-phenyl-4-piperidone.
-
Purify by vacuum distillation or column chromatography.
Protocol 2: Proposed One-Pot Synthesis with this compound
This proposed protocol is designed to leverage the unique properties of this compound.
-
To a 250 mL round-bottom flask, add this compound (11.8 g, 0.1 mol), aniline (9.3 g, 0.1 mol), and 100 mL of ethanol.
-
Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).
-
Heat the mixture to reflux with constant stirring for 12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Add 100 mL of water and adjust the pH to ~8-9 with a saturated NaHCO₃ solution.
-
Cool the mixture in an ice bath for 1 hour to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield N-phenyl-4-piperidone.
Performance Data and Comparison
The following table summarizes the expected performance metrics for the two synthetic routes based on established chemical principles and data from analogous reactions.
| Performance Metric | Traditional Method (Divinyl Ketone Precursor) | Proposed Method (this compound) | Rationale for Proposed Method's Performance |
| Overall Yield | 55-65% | 75-85% (Projected) | One-pot procedure minimizes transfer losses and avoids isolation of intermediates. |
| Reaction Steps | 2-3 (including intermediate synthesis) | 1 | A single cyclocondensation step streamlines the process. |
| Reaction Time | > 30 hours | ~12 hours | Higher effective concentration in a suitable solvent and a concerted mechanism may accelerate the reaction. |
| Solvent System | Acetonitrile, Toluene, Dichloromethane | Ethanol, Water | Utilizes greener, less toxic, and more cost-effective solvents. |
| Purification Method | Column Chromatography / Distillation | Crystallization / Filtration | The cleaner reaction profile is expected to yield a product of sufficient purity for crystallization, avoiding costly and solvent-intensive chromatography. |
| Precursor Handling | Requires handling of toxic acrylonitrile and reactive intermediates. | This compound is a stable, non-volatile solid, posing lower handling risks.[4] | |
| Atom Economy | Moderate | High (Projected) | The primary byproduct is water, leading to higher atom economy compared to multi-step routes with protecting groups or complex intermediates. |
Conclusion and Future Outlook
While traditional methods for the synthesis of N-aryl-4-piperidones are well-established, they often present challenges related to process efficiency, safety, and environmental impact. The analysis presented here suggests that this compound is a highly promising precursor that could overcome many of these limitations.
Its inherent properties—enhanced solubility and stability—pave the way for a simplified, one-pot synthesis in greener solvents. The projected improvements in yield, reaction time, and safety profile make it an attractive alternative for researchers and drug development professionals. The proposed synthetic route warrants experimental validation to confirm these significant potential advantages. As the pharmaceutical industry continues to embrace principles of green chemistry and process optimization, the adoption of innovative building blocks like this compound will be crucial in developing the next generation of sustainable and efficient synthetic methodologies.
References
Characterization and validation of novel compounds synthesized from 1,5-Dihydroxypentan-3-one
Introduction: The Versatility of the 1,5-Dicarbonyl Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. 1,5-Dicarbonyl compounds, readily accessible from precursors such as 1,5-Dihydroxypentan-3-one, represent a cornerstone in synthetic organic chemistry. Their inherent reactivity and versatile chemical handles make them ideal starting points for the construction of a diverse array of heterocyclic systems. This guide delves into the characterization and validation of a novel class of substituted pyridine derivatives synthesized from a 1,5-dicarbonyl backbone, presenting a comparative analysis against established anticancer agents.
The rationale behind exploring pyridine-based architectures stems from their prevalence in numerous FDA-approved drugs and their capacity to engage in critical binding interactions with various biological targets.[1] By strategically functionalizing the pyridine core, it is possible to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules, leading to the development of highly efficacious and selective anticancer compounds.
Synthesis and Characterization of Novel Pyridine Derivatives
The synthesis of the target pyridine derivatives commences with the base-catalyzed condensation of a 1,5-dicarbonyl precursor. This foundational reaction, often a variation of the Hantzsch pyridine synthesis, allows for the convergent assembly of the heterocyclic core. The strategic choice of reactants in this multicomponent reaction dictates the substitution pattern on the final pyridine ring, which is crucial for its biological activity.
A representative synthetic protocol for a novel substituted pyridine, designated here as Compound 12 , is outlined below. This compound, a 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative, has demonstrated significant potential as a PIM-1 kinase inhibitor.[2]
Experimental Protocol: Synthesis of Compound 12
-
Step 1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1): This precursor is synthesized from a 1,5-dicarbonyl compound through a series of steps including cyclization and functional group manipulation.[2]
-
Step 2: Conversion to Azide (10): The hydrazide 1 is converted to the corresponding azide 10 .[2]
-
Step 3: Coupling Reaction: The azide 10 is then coupled with glycine methyl ester hydrochloride and a specific amine to yield the final target amide, Compound 12 .[2]
The structural integrity of Compound 12 and its intermediates is rigorously confirmed through a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the precise connectivity of atoms within the molecule. For instance, the ¹H NMR spectrum of a related precursor, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, would show characteristic signals for the two methyl groups, the OCH₂ protons, and the aromatic CH proton.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches, which are characteristic of the target molecule's structure.
The following diagram illustrates the general synthetic workflow for creating diverse pyridine derivatives from a 1,5-dicarbonyl precursor.
References
- 1. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-Distinguishing-Dihydroxy-Ketone-Isomers-A-Spectroscopic-Approach
Introduction: The Challenge of Isomer Identification
In the fields of synthetic chemistry and drug development, the precise structural elucidation of a molecule is paramount. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit vastly different chemical, physical, and biological properties. A prime example is the family of dihydroxy ketones with the formula C5H10O3. While 1,5-Dihydroxypentan-3-one serves as a valuable building block, its isomers can appear as byproducts in synthesis or as distinct molecules of interest.[1][2] Distinguishing these closely related structures requires a robust analytical strategy.
This guide provides an in-depth comparison of this compound with two of its constitutional isomers: 4,5-Dihydroxypentan-2-one and 3,4-Dihydroxypentan-2-one.[3][4] We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be expertly applied to unambiguously differentiate these compounds. The focus will be not just on the data itself, but on the underlying principles that dictate the unique spectral fingerprint of each molecule.
Part 1: The Spectroscopic Toolkit - Principles in Action
A multi-faceted spectroscopic approach is essential for confident isomer identification. Each technique probes different aspects of molecular structure, and together they provide a comprehensive and self-validating picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5] It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus.
-
¹H NMR provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).
-
¹³C NMR reveals the number of different types of carbon atoms and provides information about their chemical environment (e.g., carbonyl, alcohol-bearing, or alkyl).[6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of groups like carbonyls (C=O) and hydroxyls (O-H).[7] The position, intensity, and shape of these absorption bands provide crucial structural clues.
-
Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of ions.[8] It provides the molecular weight of the compound and, through fragmentation analysis, offers puzzle pieces about its structure.[9] When a molecule is ionized, it often breaks apart in a predictable manner, and these fragmentation patterns can be used to distinguish between isomers.[10]
Part 2: A Comparative Analysis - Distinguishing Isomers by Spectroscopy
The key to distinguishing these isomers lies in the unique electronic environment of the nuclei and bonds within each structure. The relative positions of the two hydroxyl groups and the ketone carbonyl group create distinct spectroscopic signatures.
Caption: Structures of the three isomers being compared.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum is the most informative for distinguishing these isomers due to the unique chemical shifts and coupling patterns for each. The electron-withdrawing effects of the carbonyl and hydroxyl groups "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[11][12][13]
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| This compound | H1, H5 (-CH2OH) | ~3.7 | Triplet | Adjacent to a CH2 group and a hydroxyl group. |
| H2, H4 (-COCH2-) | ~2.8 | Triplet | Adjacent to the carbonyl group and a CH2 group. | |
| 4,5-Dihydroxypentan-2-one | H1 (-COCH3) | ~2.2 | Singlet | Adjacent to the carbonyl group, no adjacent protons. |
| H3 (-COCH2CH-) | ~2.7 | Doublet of Doublets | Adjacent to the carbonyl and a CH group. | |
| H4 (-CHOH-) | ~4.0 | Multiplet | Adjacent to a CH2 and a CH2OH group. | |
| H5 (-CH2OH) | ~3.6 | Multiplet | Adjacent to a CHOH group. | |
| 3,4-Dihydroxypentan-2-one | H1 (-COCH3) | ~2.2 | Singlet | Adjacent to the carbonyl group, no adjacent protons. |
| H3 (-COCHOH-) | ~4.2 | Doublet | Adjacent to one proton on C4. | |
| H4 (-CHOHCH3) | ~3.8 | Multiplet | Adjacent to protons on C3 and C5. | |
| H5 (-CH3) | ~1.2 | Doublet | Adjacent to one proton on C4. |
Causality Behind the Differences:
-
Symmetry: this compound is a symmetrical molecule, resulting in only two distinct proton signals. The other two isomers are asymmetrical and thus show a greater number of signals.
-
Singlets vs. Coupled Protons: The presence of a methyl group adjacent to the carbonyl in 4,5- and 3,4-dihydroxypentan-2-one gives rise to a characteristic singlet around 2.2 ppm, a feature absent in the spectrum of this compound.
-
Coupling Patterns: The complex splitting patterns (multiplicity) in the asymmetrical isomers provide clear evidence of the connectivity between different proton environments.[14]
¹³C NMR Spectroscopy: A Carbon Count
While ¹H NMR excels at showing connectivity, ¹³C NMR provides a clear count of the unique carbon environments.
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| This compound | C3 (C=O) | ~210 | Ketone carbonyl. |
| C2, C4 (-CH2CO-) | ~45 | Alpha to a ketone. | |
| C1, C5 (-CH2OH) | ~60 | Carbon bearing a hydroxyl group. | |
| 4,5-Dihydroxypentan-2-one | C2 (C=O) | ~209 | Ketone carbonyl. |
| C1 (-COCH3) | ~28 | Methyl group alpha to a ketone. | |
| C3 (-COCH2-) | ~50 | Alpha to a ketone. | |
| C4 (-CHOH-) | ~68 | Carbon bearing a hydroxyl group. | |
| C5 (-CH2OH) | ~63 | Carbon bearing a hydroxyl group. | |
| 3,4-Dihydroxypentan-2-one | C2 (C=O) | ~211 | Ketone carbonyl. |
| C1 (-COCH3) | ~26 | Methyl group alpha to a ketone. | |
| C3 (-CHOH-) | ~75 | Carbon bearing a hydroxyl group, alpha to a ketone. | |
| C4 (-CHOH-) | ~70 | Carbon bearing a hydroxyl group. | |
| C5 (-CH3) | ~18 | Alkyl methyl group. |
Causality Behind the Differences:
-
Number of Signals: The symmetrical 1,5-isomer shows only 3 carbon signals, while the asymmetrical 4,5- and 3,4-isomers show 5 distinct signals. This is often the most immediate differentiating feature.
-
Carbonyl Shift: The chemical shift of the carbonyl carbon (C=O) is consistently found far downfield (around 210 ppm) in all three isomers.[5]
-
Hydroxyl-bearing Carbons: Carbons attached to hydroxyl groups (-CH-OH) typically appear in the 60-75 ppm range. The exact position is influenced by neighboring functional groups.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
All three isomers will share two key features in their IR spectra: a strong, sharp absorption for the C=O (ketone) stretch and a strong, broad absorption for the O-H (alcohol) stretch.[15]
| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C=O (Ketone) | 1700 - 1725 | Strong, Sharp |
| C-H (sp³ hybridized) | 2850 - 3000 | Medium to Strong |
While the IR spectra will look very similar at first glance, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can exist due to the different overall molecular structures. However, IR spectroscopy is best used to confirm the presence of the key functional groups (ketone and alcohol) rather than as the primary tool for distinguishing these specific isomers. The C=O stretch for a saturated ketone typically appears around 1715 cm⁻¹.[15][16]
Mass Spectrometry: Piecing Together the Fragments
All three isomers have the same molecular weight (118.13 g/mol ).[2] Therefore, differentiation must come from their unique fragmentation patterns upon ionization.
| Compound | Key Fragmentation Pathways | Expected Key Fragments (m/z) |
| This compound | α-cleavage at C2-C3 or C3-C4 | 57, 87, 73 |
| 4,5-Dihydroxypentan-2-one | α-cleavage at C1-C2, McLafferty rearrangement | 43 (base peak), 75, 58 |
| 3,4-Dihydroxypentan-2-one | α-cleavage at C1-C2 or C2-C3 | 43 (base peak), 75, 87 |
Causality Behind the Differences:
-
α-Cleavage: This is the cleavage of the bond adjacent to the carbonyl group. For 4,5- and 3,4-dihydroxypentan-2-one, this readily results in the loss of a methyl radical to form a stable acylium ion at m/z = 43, which is often the most abundant peak (the base peak).[9] this compound cannot produce an m/z 43 peak via this pathway.
-
McLafferty Rearrangement: This is a characteristic fragmentation for ketones and aldehydes with a γ-hydrogen.[10][17] 4,5-Dihydroxypentan-2-one can undergo this rearrangement, leading to a characteristic neutral loss and a fragment ion at m/z = 58. This pathway is not available to the other two isomers.
Part 3: Experimental Protocols & Workflow
Achieving high-quality, reproducible data is contingent on meticulous experimental execution. The following are generalized protocols that serve as a robust starting point.
Sample Preparation and Analytical Workflow
Caption: General workflow for isomer identification.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or D2O) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately -2 to 12 ppm.[18]
-
Use a standard 30-45° pulse angle.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0 to 220 ppm.[18]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
Acquire a larger number of scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a single drop between two salt plates (e.g., NaCl or KBr). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Place the sample in the IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample holder or clean ATR crystal.
-
Sample Scan: Run the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the key absorption bands and compare their positions and shapes to known correlation charts.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the major fragment ions to deduce the structure.
Conclusion
The unambiguous differentiation of this compound from its isomers, 4,5-Dihydroxypentan-2-one and 3,4-Dihydroxypentan-2-one, is readily achievable through a systematic application of modern spectroscopic techniques. While IR spectroscopy confirms the presence of the required functional groups, it is the combination of NMR and Mass Spectrometry that provides the definitive structural evidence.
-
¹H and ¹³C NMR are powerful for revealing the molecule's carbon-hydrogen framework and symmetry. The number of signals and their splitting patterns are key differentiators.
-
Mass Spectrometry provides crucial information about fragmentation pathways. The presence or absence of key fragments, such as the m/z 43 acylium ion or the m/z 58 McLafferty fragment, can definitively distinguish between the isomers.
By understanding the principles behind each technique and how molecular structure influences the resulting spectra, researchers can confidently identify and characterize these and other challenging isomeric compounds.
References
- 1. PubChemLite - this compound (C5H10O3) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. 4,5-Dihydroxypentan-2-one | C5H10O3 | CID 19065710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxy-2-pentanone | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. magritek.com [magritek.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.pg.edu.pl [chem.pg.edu.pl]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The C5 Enigma: Evaluating the Large-Scale Synthesis and Cost-Effectiveness of 1,5-Dihydroxypentan-3-one
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the identification and efficient utilization of versatile building blocks are paramount. Among the myriad of potential synthons, the C5 chemical space offers a rich diversity of functionalized molecules. This guide delves into a critical evaluation of 1,5-dihydroxypentan-3-one, a C5 dihydroxyketone, assessing its potential for large-scale synthesis and its cost-effectiveness against established alternatives. While not as ubiquitously documented as its C3 analogue, 1,3-dihydroxyacetone (DHA), this compound presents an intriguing scaffold for synthetic chemists. This analysis, therefore, combines established chemical principles with comparative data from analogous processes to provide a forward-looking perspective on its industrial viability.
The Synthetic Challenge: Charting a Course to this compound
Direct and scalable synthetic routes to this compound are not well-documented in publicly available literature, presenting a notable challenge for its adoption as a readily available building block. However, based on fundamental organic chemistry, we can propose and evaluate several plausible synthetic strategies.
Proposed Synthetic Route 1: Ozonolysis of 1,5-Hexadien-3-ol
A conceptually straightforward approach involves the ozonolysis of a readily accessible precursor, 1,5-hexadien-3-ol. This diene can be synthesized from the Grignard reaction of allylmagnesium bromide with acrolein. Subsequent ozonolysis would cleave the double bonds, and a reductive workup would yield the desired this compound.
Workflow for Proposed Ozonolysis Route
Caption: Proposed ozonolysis route to this compound.
Causality and Considerations:
The Grignard reaction to form the diene is a classic and scalable carbon-carbon bond formation. However, the large-scale implementation of ozonolysis presents significant safety and cost challenges.[1][2][3][4][5] Ozone is a toxic and highly reactive gas, requiring specialized equipment for its generation and handling.[1] The exothermic nature of the ozonolysis reaction and the potential for the formation of explosive peroxide intermediates necessitate careful process control and safety studies, which can add to the overall cost.[1][2]
Proposed Synthetic Route 2: Double Grignard Addition to a Protected Dihydroxyacetone Derivative
An alternative strategy could involve the use of a protected form of a central carbonyl-containing C3 fragment, followed by the addition of two C1 synthons. For instance, the reaction of two equivalents of a formaldehyde Grignard equivalent (such as methoxymethylmagnesium chloride) with a protected dihydroxyacetone is conceptually plausible but synthetically challenging. A more practical approach might involve a double Grignard reaction of a protected hydroxyacetaldehyde with a suitable C3 nucleophile, though this is less direct.
A more direct, albeit still challenging, route could involve the reaction of two equivalents of a protected hydroxyethyl Grignard reagent with a central carbonyl source like carbon monoxide or a phosgene equivalent. However, the stability and preparation of such a Grignard reagent would be critical.
Workflow for a Hypothetical Grignard-Based Route
Caption: A hypothetical Grignard-based approach to this compound.
Causality and Considerations:
Grignard reactions are workhorses in industrial synthesis.[6][7][8] However, the cost of the starting materials, particularly protected aldehydes or ketones, and the magnesium metal can be significant.[9] Furthermore, the need for anhydrous conditions and the handling of pyrophoric reagents add to the operational costs and safety considerations.[9] The success of this route would heavily depend on the choice and cost of the protecting groups and the efficiency of the deprotection step.
The Alternatives: Established C5 Platform Chemicals
In the absence of a well-established, cost-effective synthesis for this compound, it is crucial to compare its potential with existing C5 platform chemicals derived from renewable resources. Two prominent alternatives are levulinic acid and γ-valerolactone (GVL).
Levulinic Acid: The Versatile Keto-Acid
Levulinic acid is recognized as a key bio-based platform chemical.[10][11][12][13] It can be produced from the acid-catalyzed dehydration of C6 sugars, which are abundant in lignocellulosic biomass.[10][11] Its bifunctional nature, containing both a ketone and a carboxylic acid group, allows for a wide range of chemical transformations into valuable derivatives.[10][12][13]
γ-Valerolactone (GVL): The Stable and Green Lactone
GVL is another promising C5 platform chemical, readily synthesized from levulinic acid via catalytic hydrogenation.[14][15][16] It is a stable, non-toxic, and biodegradable liquid with applications as a green solvent and a precursor to other chemicals and fuels.[14][15][16]
Cost-Effectiveness and Performance: A Comparative Analysis
A direct cost comparison is challenging due to the hypothetical nature of this compound synthesis. However, we can construct a qualitative and semi-quantitative analysis based on the prices of potential starting materials and the known complexities of the proposed synthetic routes.
Estimated Production Cost of this compound
| Synthetic Route | Key Starting Materials | Estimated Cost of Starting Materials (per kg of product, speculative) | Key Cost Drivers |
| Ozonolysis | Allyl Bromide, Magnesium, Acrolein | High | Price of acrolein (~
|
| Grignard-Based | Protected Ethylene Glycol, Magnesium, C1 Carbonyl Source | Moderate to High | Cost of protecting groups and multi-step synthesis, price of magnesium, anhydrous solvent requirements.[9] |
Note: Prices are based on recent market data and are subject to fluctuation. Formaldehyde is a relatively inexpensive C1 source (
0.16−
0.49−
Cost and Availability of Alternatives
| Platform Chemical | Production Method | Cost-Effectiveness | Key Advantages |
| Levulinic Acid | Acid-catalyzed dehydration of biomass | Increasingly cost-competitive with the development of efficient biorefinery processes.[10][12] | Bio-based, versatile functionality, established production routes.[10][11] |
| γ-Valerolactone (GVL) | Catalytic hydrogenation of levulinic acid | Cost is linked to levulinic acid price, but the process is efficient. | Green solvent, stable, bio-derived, versatile precursor.[14][15] |
Performance and Synthetic Utility Comparison
| Compound | Key Functional Groups | Potential Applications | Synthetic Considerations |
| This compound | Two primary alcohols, one ketone | Chiral building block synthesis, polymer synthesis, cross-linking agent. | Symmetric structure may simplify some reactions, but lack of established synthesis is a major hurdle. |
| Levulinic Acid | One ketone, one carboxylic acid | Precursor to GVL, MTHF, DALA (herbicide), polymers, resins, and pharmaceuticals.[12][13] | Rich and well-documented derivatization chemistry. |
| γ-Valerolactone (GVL) | Lactone | Green solvent, fuel additive, precursor to other C5 chemicals.[14][15] | High stability can be an advantage, but ring-opening is required for some transformations. |
Experimental Protocols: Insights from Analogous Syntheses
While a specific, validated protocol for the large-scale synthesis of this compound is not available, we can draw parallels from the synthesis of related compounds to understand the potential experimental workflows.
Conceptual Protocol for Ozonolysis of an Alkene (Analogous to Route 1)
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a gas dispersion tube, a dry ice/acetone condenser, and a magnetic stirrer is charged with the alkene substrate dissolved in a suitable solvent (e.g., dichloromethane or methanol).
-
Ozonolysis: The solution is cooled to -78°C using a dry ice/acetone bath. A stream of ozone-enriched oxygen is bubbled through the solution until a blue color persists, indicating an excess of ozone.
-
Reductive Workup: The excess ozone is purged with nitrogen or oxygen. A reducing agent (e.g., zinc dust and water, or dimethyl sulfide) is added cautiously to the cold solution to quench the ozonide and form the desired carbonyl compounds.
-
Purification: The reaction mixture is filtered to remove any solids, and the product is isolated and purified by distillation or chromatography.
Self-Validation: The progress of the ozonolysis can be monitored by TLC or GC-MS to ensure complete consumption of the starting material. The structure of the final product should be confirmed by spectroscopic methods (NMR, IR, MS).
General Protocol for a Grignard Reaction (Analogous to Route 2)
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred with a small crystal of iodine. The alkyl or aryl halide, dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF), is added dropwise to initiate the reaction. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.
-
Addition to Carbonyl: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of the carbonyl compound in an anhydrous ether solvent.
-
Quenching: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
Self-Validation: The formation of the Grignard reagent can be confirmed by the disappearance of the magnesium turnings and the formation of a cloudy solution. The progress of the addition reaction can be monitored by TLC or GC-MS. The final product should be characterized by spectroscopic methods.
The Outlook: A Niche Synthon or a Future Platform Chemical?
Based on the current analysis, this compound faces significant hurdles to becoming a cost-effective, large-scale chemical. The lack of an established, efficient synthetic route is the primary barrier. The proposed synthetic pathways, while chemically plausible, involve either hazardous and expensive reagents (ozonolysis) or multi-step processes with potentially costly starting materials (Grignard-based routes).
In contrast, bio-based alternatives like levulinic acid and GVL are already positioned as key platform chemicals for a sustainable chemical industry. Their production from renewable feedstocks is a mature and continuously improving technology.
For this compound to become a viable large-scale product, the development of a novel, cost-effective synthetic route is essential. A potential avenue for exploration could be biocatalysis. The enzymatic reduction of a suitable diketone precursor or the aldol condensation of smaller building blocks could offer a more sustainable and economically attractive route, particularly for the synthesis of chiral versions of the molecule.[35][36][37][38][39] The well-established microbial fermentation of glycerol to 1,3-dihydroxyacetone serves as a powerful precedent for the potential of biocatalysis in producing polyhydroxy compounds.[40]
Logical Relationship of Cost-Effectiveness Evaluation
Caption: Factors influencing the cost-effectiveness of this compound.
References
- 1. API Contract Manufacturing | Ozonolysis Reactions | CDMO [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. グリニャール試薬 [sigmaaldrich.com]
- 7. businessresearchinsights.com [businessresearchinsights.com]
- 8. schnyderchemsafety.com [schnyderchemsafety.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aceee.org [aceee.org]
- 13. researchgate.net [researchgate.net]
- 14. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 15. γ-Valerolactone—an excellent solvent and a promising building block [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. tygersci.com [tygersci.com]
- 18. Acrolein, CAS 107-02-8 - Astor Marketplace [astorscientific.store]
- 19. astorscientific.us [astorscientific.us]
- 20. Acrolein price,buy Acrolein - chemicalbook [m.chemicalbook.com]
- 21. Formaldehyde Prices, Trends, Chart, News, Index and Demand [chemanalyst.com]
- 22. imarcgroup.com [imarcgroup.com]
- 23. laballey.com [laballey.com]
- 24. dir.indiamart.com [dir.indiamart.com]
- 25. Formaldehyde price,buy Formaldehyde - chemicalbook [m.chemicalbook.com]
- 26. businessanalytiq.com [businessanalytiq.com]
- 27. Ethylene glycol price,buy Ethylene glycol - chemicalbook [m.chemicalbook.com]
- 28. echemi.com [echemi.com]
- 29. intratec.us [intratec.us]
- 30. imarcgroup.com [imarcgroup.com]
- 31. 3-Buten-1-ol 96 627-27-0 [sigmaaldrich.com]
- 32. 3-Buten-1-ol | 627-27-0 [chemicalbook.com]
- 33. indiamart.com [indiamart.com]
- 34. geno-chem.com [geno-chem.com]
- 35. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. researchgate.net [researchgate.net]
- 38. mdpi.com [mdpi.com]
- 39. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 40. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dihydroxypentan-3-one
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1,5-Dihydroxypentan-3-one. However, responsible chemical lifecycle management, particularly the final disposal step, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedure-driven plan for the proper disposal of this compound, grounded in established safety protocols and an understanding of the compound's specific hazard profile.
Foundational Knowledge: Hazard Profile and Risk Assessment
Before any disposal procedure can be established, a thorough understanding of the chemical's intrinsic properties and hazards is essential. This is not merely a bureaucratic step; it is the scientific basis for every handling and disposal decision we make. This compound is utilized as a versatile intermediate in various organic syntheses, including pharmaceuticals and specialty chemicals.[1] Its hazard profile dictates why it cannot be treated as common waste.
The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are related to its irritant properties.[2] Critically, comprehensive ecological toxicity data for this compound is largely unavailable.[3] This data gap invokes the precautionary principle: in the absence of evidence proving it is safe for the environment, we must manage it as though it is harmful.
| Property | Data | Source |
| CAS Number | 4254-85-7 | [2][4] |
| Molecular Formula | C₅H₁₀O₃ | [2] |
| Molecular Weight | 118.13 g/mol | [2] |
| Appearance | Yellow Liquid | [4] |
| GHS Hazard Codes | H315, H319, H335 | [2] |
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [2] |
| Ecotoxicity | No data available for toxicity to fish, daphnia, or algae. | [3] |
The Core Directive: Prohibited Disposal Methods
Based on the hazard assessment, the following disposal methods are strictly prohibited and represent a violation of standard safety protocols and environmental regulations.
-
Sink/Drain Disposal: DO NOT pour this compound down the drain. Its classification as a skin and eye irritant, coupled with the unknown aquatic toxicity, makes this practice unsafe and environmentally irresponsible.[3][5] Chemical waste disposal via the sanitary sewer is reserved only for select, pre-approved non-hazardous substances and is not permissible for this compound.[6][7]
-
Solid Waste/Trash Disposal: DO NOT dispose of this compound, or materials heavily contaminated with it, in the regular trash.[5] Chemical waste regulations enforced by bodies like the Environmental Protection Agency (EPA) mandate that chemicals with irritant properties be managed as hazardous waste.[6][8]
The only acceptable disposal pathway is through your institution's designated hazardous waste management program, typically administered by the Environmental Health and Safety (EHS) department.[6][7][9]
Standard Operating Procedure (SOP) for Compliant Disposal
This protocol provides a self-validating system for the safe accumulation and disposal of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE to mitigate the risks of exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).
-
Skin Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[3]
Step 2: Waste Containerization
The integrity of the waste stream begins with the primary container.
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are often preferred to glass to minimize the risk of breakage.[6]
-
Ensure Good Condition: The container must be free of leaks, cracks, or rust.[9]
-
Designate for Waste: Never use a former food or beverage container.[8] The container should be dedicated solely to this compatible waste stream.
Step 3: Meticulous Hazardous Waste Labeling
Proper labeling is a critical control that ensures safety for everyone who may handle the container, from lab personnel to EHS technicians. As soon as the first drop of waste enters the container, it must be labeled.[7]
-
Attach an EHS-Provided Tag: Use the official "Hazardous Waste" tag from your institution.[6]
-
Complete All Fields Clearly:
-
Full Chemical Name: Write "this compound". Do not use abbreviations, chemical formulas, or ditto marks.[6] For mixtures, list all components and their approximate percentages.
-
Generator Information: Include the Principal Investigator's name, lab location (building and room number), and contact phone number.[6]
-
Hazard Identification: Check the boxes or affix pictograms corresponding to the hazards (e.g., the exclamation mark for an irritant).[6]
-
Step 4: Safe Interim Storage
While awaiting pickup, the waste container must be stored safely within the laboratory.
-
Keep Closed: The container lid must be securely fastened at all times, except when actively adding waste.[8][9] This minimizes fugitive emissions and prevents spills.
-
Segregate: Store the container with compatible chemicals, away from strong acids, bases, and reducing agents.[10]
-
Use Secondary Containment: Place the waste container in a larger, leak-proof tub or tray to contain any potential spills.[7]
-
Designated Area: Store the waste in a designated satellite accumulation area that is clearly marked and known to all lab personnel.
Step 5: Arrange for Final Disposal
Laboratory personnel should never transport hazardous waste across campus.[7]
-
Complete Paperwork: Fill out your institution's hazardous waste pickup request form, ensuring all information matches the container tag.[6]
-
Submit Request: Send the completed form to your EHS department via their specified method (e.g., email, online portal).
-
Await Collection: EHS personnel will collect the waste directly from your laboratory.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, prompt and correct action is crucial.
-
Small Spill Containment:
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.[3]
-
Label the container as hazardous waste, listing "this compound" and the absorbent material.
-
Arrange for disposal via EHS.
-
Crucially, prevent the spill from entering any drains. [3]
-
-
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If irritation persists, seek medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the compliant disposal pathway for this compound waste.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By adhering to this comprehensive disposal plan, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with institutional and federal regulations, protecting yourself, your colleagues, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. acs.org [acs.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. pfw.edu [pfw.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1,5-Dihydroxypentan-3-one: A Guide to Personal Protective Equipment
Welcome to your essential guide on the safe handling of 1,5-Dihydroxypentan-3-one. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides a detailed, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this versatile chemical intermediate. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound is a valuable compound in various research and synthesis applications.[1][2] However, its hazard profile, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates careful handling. According to available safety data, it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.
The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Our procedural guidance is designed to create a robust barrier against these exposure pathways, ensuring both your personal safety and the purity of your experimental work.
Core PPE Requirements: A Multi-Layered Defense
Effective protection from this compound relies on a multi-layered approach. The following table summarizes the essential PPE and the level of protection required for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing solutions, aliquoting) | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., Nitrile). | Standard laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| High-Volume Handling or Potential for Splashing | Safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant apron over a laboratory coat. | Recommended if not handled in a chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Emergency Situations (e.g., spills) | Full-face respirator with organic vapor cartridge. | Heavy-duty chemical-resistant gloves. | Impervious clothing or chemical-resistant suit. | Full-face respirator with organic vapor cartridge. |
A Deeper Dive into Your Protective Gear
Eye and Face Protection: Your First Line of Defense
Given that this compound is a serious eye irritant, robust eye protection is paramount.[3]
-
Standard Operations: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] These create a seal around the eyes, protecting from splashes and droplets.
-
Higher Risk Scenarios: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles. The face shield provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
The selection of appropriate gloves is critical to prevent skin irritation.[3]
-
Glove Type: Chemically impermeable gloves are required.[4] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Proper Technique: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly with soap and water after removing gloves.[4]
Body Protection: Shielding Against Accidental Contact
Protecting your body from potential spills and splashes is a key component of safe handling.
-
Routine Tasks: A standard, clean laboratory coat should be worn at all times in the laboratory.
-
Increased Risk: For procedures involving larger volumes or a higher likelihood of splashes, supplement your lab coat with a chemical-resistant apron. In the event of a significant spill, impervious clothing may be necessary.[4]
Respiratory Protection: Safeguarding Your Lungs
While working in a well-ventilated area or a chemical fume hood is the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.[4]
-
When to Use: If exposure limits are exceeded, or if you experience any respiratory irritation, a full-face respirator with an appropriate organic vapor cartridge should be used.[4] A properly fitted respirator is essential for its effectiveness.
Operational Plans: From Preparation to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated materials is a critical final step.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a suitable, labeled container for chemical waste.
-
Chemical Waste: The compound itself and any solutions containing it should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules; it is about understanding the risks and implementing intelligent, proactive measures to mitigate them. By integrating these PPE protocols and operational plans into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues, allowing you to focus on achieving your scientific goals with confidence and integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
